Product packaging for Undecylamine(Cat. No.:CAS No. 7307-55-3)

Undecylamine

Cat. No.: B147597
CAS No.: 7307-55-3
M. Wt: 171.32 g/mol
InChI Key: QFKMMXYLAPZKIB-UHFFFAOYSA-N
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Description

Undecylamine, also known as this compound, is a useful research compound. Its molecular formula is C11H25N and its molecular weight is 171.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3398. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H25N B147597 Undecylamine CAS No. 7307-55-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undecan-1-amine
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InChI

InChI=1S/C11H25N/c1-2-3-4-5-6-7-8-9-10-11-12/h2-12H2,1H3
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InChI Key

QFKMMXYLAPZKIB-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H25N
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DSSTOX Substance ID

DTXSID3022249
Record name Undecylamine
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Molecular Weight

171.32 g/mol
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CAS No.

7307-55-3
Record name Undecylamine
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Record name Undecylamine
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Record name Undecylamine
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Foundational & Exploratory

What are the physical properties of undecylamine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of Undecylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 1-aminoundecane, is a primary alkylamine with a long, 11-carbon aliphatic chain. Its chemical formula is C₁₁H₂₅N. This compound serves as a versatile building block in organic synthesis and is of significant interest in various fields, including the development of surfactants, corrosion inhibitors, and as a precursor for pharmacologically active molecules.[1] Its amphiphilic nature, arising from the combination of a polar amine head and a nonpolar hydrocarbon tail, dictates its physical properties and biological activity.[1] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action as an antifungal agent.

Core Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its handling, application, and for understanding its behavior in various chemical and biological systems. A summary of these properties is presented below.

PropertyValue
Molecular Formula C₁₁H₂₅N
Molecular Weight 171.32 g/mol
Appearance Colorless to pale yellow liquid
Odor Amine-like
Density 0.796 g/mL at 25 °C
Boiling Point 240-242 °C at 760 mmHg; 106-107 °C at 8 mmHg
Melting Point 15-17 °C
Solubility Limited solubility in water; soluble in organic solvents
Refractive Index 1.439 at 20 °C
Flash Point 92 °C (197.6 °F) - closed cup
pKa (of conjugate acid) 10.63 at 25 °C

Experimental Protocols for Property Determination

Accurate determination of physical properties is essential for the characterization and quality control of chemical substances. The following are detailed methodologies for measuring the key physical properties of this compound.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination using a Thiele tube is appropriate.

  • Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, rubber band, heating oil, and a heat source.

  • Procedure :

    • A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

    • A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

    • The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in a Thiele tube containing heating oil, ensuring the heat is distributed evenly.

    • The Thiele tube is gently heated. A stream of bubbles will emerge from the capillary tube as the air expands and is expelled.

    • Heating is continued until a continuous and rapid stream of this compound vapor bubbles emerges from the capillary tube.

    • The heat source is removed, and the apparatus is allowed to cool slowly.

    • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point of this compound.

Determination of Melting Point

Since this compound has a melting point near room temperature (15-17 °C), this procedure would be conducted in a cooled environment.

  • Apparatus : Capillary tubes, melting point apparatus with a cooling stage, and a thermometer.

  • Procedure :

    • A small amount of solidified this compound is introduced into a capillary tube.

    • The capillary tube is placed in the melting point apparatus.

    • The temperature is slowly increased (or allowed to rise if starting from a cooled state) at a rate of 1-2 °C per minute near the expected melting point.

    • The temperature at which the first liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the last solid crystal disappears is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Determination of Density

The density of a liquid is its mass per unit volume. A vibrating tube densimeter provides a precise measurement.

  • Apparatus : Vibrating tube densimeter, syringe for sample injection.

  • Procedure :

    • The densimeter is calibrated using fluids of known density, such as dry air and deionized water.

    • The temperature of the instrument is set to 25 °C and allowed to stabilize.

    • A sample of this compound is injected into the measurement cell using a syringe, ensuring no air bubbles are present.

    • The instrument measures the oscillation period of the U-tube containing the sample, which is then converted to a density value.

    • The measurement is repeated to ensure reproducibility.

Determination of Solubility

Solubility tests are performed to determine the qualitative solubility of a substance in various solvents.

  • Procedure for Water Solubility :

    • Add approximately 0.1 mL of this compound to 3 mL of deionized water in a test tube.

    • Shake the test tube vigorously for 30 seconds.

    • Observe if the this compound dissolves completely, forms a separate layer, or appears as a cloudy suspension, indicating limited solubility.

  • Procedure for Organic Solvent Solubility :

    • Repeat the above procedure using organic solvents such as ethanol, diethyl ether, and acetone. This compound is expected to be soluble in these solvents.

Determination of Refractive Index

The refractive index is a measure of how much light bends as it passes through a substance. An Abbe refractometer is commonly used for this measurement.

  • Apparatus : Abbe refractometer, light source (typically a sodium lamp, D-line at 589 nm), and a constant temperature water bath.

  • Procedure :

    • The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

    • The temperature of the prisms is regulated to 20 °C using the water bath.

    • A few drops of this compound are placed on the surface of the lower prism.

    • The prisms are closed, and the light source is positioned.

    • The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

    • The control knob is turned to center the dividing line on the crosshairs.

    • The refractive index is read from the instrument's scale.

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. The closed-cup method is preferred for its higher precision.

  • Apparatus : A closed-cup flash point tester (e.g., Pensky-Martens).

  • Procedure :

    • A sample of this compound is placed in the test cup, and the lid is secured.

    • The sample is heated at a slow, constant rate.

    • An ignition source is directed into the cup at regular temperature intervals.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a brief flash.

Determination of pKa by Potentiometric Titration

The pKa is a measure of the acidity of a compound's conjugate acid. For an amine, it reflects its basicity.

  • Apparatus : pH meter with a combination pH electrode, burette, magnetic stirrer, and a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Procedure :

    • A known volume and concentration of this compound solution in water (or a mixed solvent system if solubility is low) is prepared.

    • The pH electrode is calibrated using standard buffer solutions.

    • The amine solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.

    • The standardized HCl solution is added in small, measured increments from the burette.

    • The pH is recorded after each addition, allowing the reading to stabilize.

    • A titration curve of pH versus the volume of HCl added is plotted.

    • The equivalence point is determined from the point of inflection of the curve. The half-equivalence point (where half of the amine has been neutralized) corresponds to the pH at which pH = pKa of the conjugate acid (undecylammonium ion).

Biological Activity and Mechanism of Action

This compound and its derivatives have been investigated for their biological activities, notably as antifungal agents. The primary mechanism of action is believed to be the disruption of the fungal cell membrane.[2] This activity is a direct consequence of its amphiphilic structure.

The long, hydrophobic alkyl chain of this compound readily inserts into the lipid bilayer of the fungal cell membrane. The polar amine head group, which is protonated at physiological pH, can then interact with the polar head groups of the phospholipids. This insertion disrupts the ordered structure of the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Caption: Logical workflow of this compound's antifungal action.

This visualization illustrates the logical progression from the molecular properties of this compound to its ultimate effect on fungal cells. The dual nature of the molecule is key to its ability to integrate into and disrupt the cell membrane, a fundamental process in its biological activity.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, standardized methodologies for their experimental determination, and an insight into its biological mechanism of action. The data and protocols presented herein are intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or considering the use of this long-chain primary amine in their applications. A thorough understanding of these fundamental properties is essential for the effective and safe utilization of this compound in both research and industrial settings.

References

An In-depth Technical Guide to n-Undecylamine (CAS No. 7307-55-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Undecylamine, also known as 1-aminoundecane, is a long-chain primary amine with the chemical formula C₁₁H₂₅N.[1] Its unique properties, stemming from its long alkyl chain and reactive primary amine group, make it a valuable molecule in various fields of research and development, including materials science and medicinal chemistry. This guide provides a comprehensive overview of the technical data, experimental protocols, and potential applications of n-undecylamine.

Physicochemical Properties

A summary of the key physicochemical properties of n-undecylamine is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 7307-55-3[1]
Molecular Formula C₁₁H₂₅N[1]
Molecular Weight 171.32 g/mol [1]
Appearance Colorless liquid
Melting Point 15-17 °C[1]
Boiling Point 106-107 °C at 8 mmHg
Density 0.796 g/mL at 25 °C
Refractive Index 1.439 (20 °C, D)
Flash Point 92 °C (198 °F)
Solubility Insoluble in water, soluble in organic solvents.

Synthesis of n-Undecylamine

While various methods can be employed for the synthesis of n-undecylamine, two common and effective approaches are reductive amination of undecanal and microwave-assisted amination.

Experimental Protocol: Reductive Amination of Undecanal

This method involves the reaction of undecanal with an amine source in the presence of a reducing agent.

Materials:

  • Undecanal

  • Ammonia or an appropriate amine source

  • Reducing agent (e.g., sodium borohydride, hydrogen gas with a catalyst like palladium on carbon)

  • Anhydrous solvent (e.g., methanol, ethanol)

  • Apparatus for inert atmosphere reaction (e.g., Schlenk line)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve undecanal in the chosen anhydrous solvent.

  • Add the amine source in a stoichiometric excess.

  • Cool the mixture in an ice bath and slowly add the reducing agent portion-wise, monitoring the reaction temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by slowly adding water or a dilute acid solution.

  • Extract the product into an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude n-undecylamine.

  • Purify the product by distillation under reduced pressure or by column chromatography on silica gel.

Reductive_Amination Undecanal Undecanal Imine Intermediate Imine Undecanal->Imine + Amine Amine Source (e.g., NH3) Amine->Imine nUndecylamine n-Undecylamine Imine->nthis compound + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->nthis compound Microwave_Synthesis cluster_0 Reaction Vial Starting Material 1-Undecanol or Undecanal Microwave Irradiation Microwave Irradiation Starting Material->Microwave Irradiation Amine Source Amine Source Amine Source->Microwave Irradiation Catalyst Catalyst Catalyst->Microwave Irradiation Purification Purification Microwave Irradiation->Purification Work-up n-Undecylamine n-Undecylamine Purification->n-Undecylamine SAM_Formation Schematic of n-Undecylamine SAM on Gold cluster_substrate Gold Substrate cluster_solution n-Undecylamine Solution Au1 Au2 Au3 Au4 Au5 Au6 Au7 Au8 Amine1 Amine1->Au2 Adsorption Amine2 Amine2->Au4 Amine3 Amine3->Au6 Amine4 Amine4->Au8 Hematin_Inhibition Heme Free Heme (Toxic to parasite) Hemozoin Hemozoin Crystal (Non-toxic) Heme->Hemozoin Polymerization nUndecylamine_deriv n-Undecylamine Derivative nUndecylamine_deriv->Heme Inhibits

References

An In-Depth Technical Guide to the Physicochemical Properties of Undecylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physicochemical properties of undecylamine, specifically its molecular weight and density. These fundamental parameters are critical for a wide range of applications in research and development, including chemical synthesis, formulation development, and quality control.

Quantitative Data Summary

The molecular weight and density of this compound are summarized in the table below for easy reference and comparison. These values are consistently reported across various chemical data sources.

PropertyValueUnitsConditions
Molecular Weight171.32 g/mol
Density0.796g/mLat 25 °C

Detailed Physicochemical Properties

Molecular Weight

The molecular weight of a compound is a fundamental property derived from its chemical formula. For this compound, with the chemical formula C₁₁H₂₅N, the molecular weight is calculated from the atomic weights of its constituent atoms.

  • Chemical Formula: C₁₁H₂₅N[1][2]

  • Molar Mass: 171.32 g/mol [1][2][3]

The precise determination of molecular weight is crucial for stoichiometric calculations in chemical reactions and for the characterization of the compound using techniques such as mass spectrometry.

Density

Density is the mass of a substance per unit volume and is an important physical property for liquid handling, formulation, and storage.

  • Density: 0.796 g/mL at 25 °C

As a liquid at room temperature, the density of this compound is a key parameter for converting between mass and volume, which is a common requirement in many experimental protocols.

Experimental Protocols for Property Determination

While the values for molecular weight and density are well-established, the following outlines the standard experimental methodologies used for their determination.

Molecular Weight Determination via Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The molecular weight of a compound can be determined with high accuracy using this method.

Experimental Workflow: Molecular Weight Determination

cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in a suitable solvent Sample->Dissolution Injection Inject into Mass Spectrometer Dissolution->Injection Ionization Ionize the sample (e.g., ESI, CI) Injection->Ionization Analysis Separate ions by m/z ratio Ionization->Analysis Detection Detect ions Analysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum MolecularIon Identify Molecular Ion Peak [M+H]⁺ Spectrum->MolecularIon Calculation Calculate Molecular Weight MolecularIon->Calculation

Caption: Workflow for determining molecular weight using mass spectrometry.

Density Determination using a Pycnometer

A pycnometer, or specific gravity bottle, is a precise instrument used to determine the density of a liquid. The method involves measuring the mass of a known volume of the liquid.

Experimental Workflow: Density Determination

cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation Clean Clean and dry pycnometer WeighEmpty Weigh the empty pycnometer (m1) Clean->WeighEmpty Fill Fill pycnometer with this compound WeighEmpty->Fill Equilibrate Equilibrate to 25 °C Fill->Equilibrate WeighFull Weigh the filled pycnometer (m2) Equilibrate->WeighFull Mass Calculate mass of this compound (m2 - m1) WeighFull->Mass Density Calculate Density (mass/V) Mass->Density Volume Determine volume of pycnometer (V) Volume->Density

Caption: Workflow for determining density using a pycnometer.

References

An In-depth Technical Guide to the Solubility of Undecylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of undecylamine, a long-chain primary amine. Given the limited availability of specific quantitative data in public literature, this document focuses on the theoretical principles governing its solubility, a qualitative solubility profile based on chemical principles, and a detailed experimental protocol for researchers to determine precise solubility values.

Theoretical Background: Factors Influencing Solubility

This compound (CH₃(CH₂)₁₀NH₂) is a primary aliphatic amine. Its molecular structure is the primary determinant of its solubility behavior. The molecule consists of two key features:

  • A long, nonpolar alkyl chain: The eleven-carbon chain (undecyl group) is hydrophobic ("water-fearing") and is responsible for interactions with nonpolar solvents through van der Waals forces. As the length of the hydrocarbon chain of an amine increases, its solubility in water decreases.[1]

  • A polar primary amine group (-NH₂): This functional group is hydrophilic ("water-loving") and capable of forming hydrogen bonds with polar solvents.[2][3] The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.[3][4]

The overall solubility of this compound in a given organic solvent is dictated by the "like dissolves like" principle. This means that solvents with a polarity similar to that of the solute will generally be more effective at dissolving it. Due to its long alkyl chain, this compound is predominantly a nonpolar molecule. Therefore, it is expected to be more soluble in nonpolar or weakly polar organic solvents. Aliphatic amines generally exhibit significant solubility in organic solvents, particularly polar ones.

Qualitative Solubility Profile

The expected solubility of this compound in various common organic solvents is summarized in the table below. It is crucial for researchers to experimentally verify these qualitative predictions for their specific applications.

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExampleExpected SolubilityPredominant Intermolecular Forces
Nonpolar Hexane, TolueneHighVan der Waals forces
Polar Aprotic Diethyl Ether, AcetoneHigh to ModerateDipole-dipole interactions, Van der Waals forces
Dichloromethane (DCM)High to ModerateDipole-dipole interactions, Van der Waals forces
Polar Protic Ethanol, MethanolModerate to LowHydrogen bonding, Dipole-dipole, Van der Waals

Experimental Protocol: Gravimetric Determination of Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent using the gravimetric method. This method is straightforward, does not require complex instrumentation, and is highly accurate if performed carefully.

Materials and Apparatus
  • This compound (solute)

  • Selected organic solvent

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker bath or magnetic stirrer with temperature control

  • Glass vials or flasks with airtight seals

  • Volumetric pipettes

  • Syringes and syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed evaporation dishes or beakers

  • Drying oven or vacuum desiccator

Experimental Workflow

Below is a diagram illustrating the key steps in the experimental determination of this compound solubility.

G Diagram 1: Experimental Workflow for Gravimetric Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to a known volume/mass of solvent B Equilibrate at constant temperature with continuous agitation (e.g., 24-48h) A->B C Allow undissolved solute to settle B->C D Withdraw a known volume of the supernatant C->D E Filter the supernatant (0.45 µm syringe filter) D->E F Transfer filtrate to a pre-weighed evaporation dish E->F G Evaporate the solvent under controlled conditions F->G H Dry the residue to a constant weight G->H I Weigh the dish with the dry residue H->I J Calculate the mass of dissolved This compound and the mass of the solvent I->J K Express solubility (e.g., g/100 g solvent) J->K

Caption: Step-by-step workflow for the experimental determination of this compound solubility.

Detailed Procedure
  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed glass vial or flask. The presence of undissolved solute is necessary to ensure saturation.

    • Place the sealed container in a thermostatic shaker bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation. Periodically check if the concentration is stable to confirm equilibrium.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, cease agitation and allow the container to stand undisturbed at the constant temperature until the excess this compound has settled.

    • Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a volumetric pipette.

    • Immediately filter the collected liquid through a 0.45 µm syringe filter into a clean, pre-weighed evaporation dish to remove any microscopic undissolved particles.

  • Gravimetric Analysis:

    • Record the total weight of the evaporation dish containing the filtered saturated solution.

    • Carefully evaporate the solvent in a fume hood. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken to avoid splattering or degradation of the this compound.

    • Once the solvent is evaporated, place the dish in a drying oven at a temperature below the boiling point of this compound or in a vacuum desiccator until a constant weight is achieved.

    • Allow the dish to cool to room temperature in a desiccator before weighing it on an analytical balance.

Calculation of Solubility

The solubility can be calculated using the following formulas:

  • Weight of empty dish = W₁

  • Weight of dish + filtrate = W₂

  • Weight of dish + dry residue (this compound) = W₃

  • Weight of dissolved this compound = W₃ - W₁

  • Weight of solvent in the filtrate = W₂ - W₃

The solubility is typically expressed as grams of solute per 100 grams of solvent:

Solubility (g / 100 g solvent) = [ (W₃ - W₁) / (W₂ - W₃) ] x 100

Alternative Analytical Methods

While the gravimetric method is robust, other techniques can also be employed for solubility determination, especially for high-throughput screening or when dealing with very low solubilities. These methods include:

  • Spectroscopic Methods: A calibration curve can be generated using UV-Vis or IR spectroscopy to determine the concentration of this compound in a saturated solution.

  • Chromatographic Methods: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to accurately quantify the concentration of the solute in the filtered saturated solution.

Conclusion

Understanding the solubility of this compound is fundamental for its effective use in research and industrial applications. While quantitative data is sparse in existing literature, this guide provides a solid theoretical foundation and a practical, detailed experimental protocol for its determination. By following the gravimetric method outlined, researchers can generate reliable and accurate solubility data for this compound in a wide array of organic solvents, facilitating process optimization, formulation development, and novel scientific discoveries.

References

An In-depth Technical Guide to the Synthesis of Undecylamine from Undecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for the production of undecylamine from undecanoic acid. The information presented is intended for an audience with a strong background in organic chemistry and is suitable for professionals in research and development, particularly within the pharmaceutical and chemical industries. This document details several established methods, including reductive amination, the Curtius rearrangement, the Schmidt reaction, and the Hofmann rearrangement, providing experimental protocols and quantitative data where available in the public domain.

Reductive Amination of Undecanoic Acid

Reductive amination offers a direct and atom-economical route to this compound from undecanoic acid. This transformation can be achieved in a one-pot reaction or via a two-step process involving the formation and subsequent reduction of an amide intermediate.

One-Pot Catalytic Reductive Amination

Recent advancements have led to the development of heterogeneous catalytic systems for the direct reductive amination of carboxylic acids. One such system utilizes a ruthenium-tungsten bimetallic catalyst. While a specific protocol for undecanoic acid is not widely published, the following procedure for the closely related octanoic acid provides a strong foundational methodology.[1]

Experimental Protocol (Adapted from Octanoic Acid Synthesis) [1]

A 25 mL pressure batch reactor is charged with undecanoic acid (1 mmol), a RuWOx-catalyst (5 mol%, 4 wt% Ru, Ru-W ratio of 8-1), and cyclopentyl methyl ether (CPME) (10 mL) as the solvent. The reactor is then pressurized with ammonia (6 bar) and hydrogen (50 bar). The reaction mixture is heated to 200°C and stirred. The reaction progress can be monitored by techniques such as gas chromatography.

Quantitative Data (for Octanoic Acid) [1]

ParameterValue
SubstrateOctanoic Acid
CatalystRuWOx/MgAl2O4
Catalyst Loading5 mol% Ru
Ammonia Pressure6 bar
Hydrogen Pressure50 bar
Temperature200°C
SolventCPME
Selectivity for Primary AmineUp to 99%

Logical Workflow for One-Pot Reductive Amination

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions undecanoic_acid Undecanoic Acid product This compound undecanoic_acid->product One-Pot Reaction ammonia Ammonia (NH3) ammonia->product hydrogen Hydrogen (H2) hydrogen->product catalyst Ru-W Bimetallic Catalyst catalyst->product conditions High Temperature & High Pressure conditions->product G undecanoic_acid Undecanoic Acid undecanamide Undecanamide undecanoic_acid->undecanamide Amidation ammonia Ammonia (NH3) ammonia->undecanamide This compound This compound undecanamide->this compound Reduction lah Lithium Aluminum Hydride (LiAlH4) lah->this compound G undecanoic_acid Undecanoic Acid acyl_azide Undecanoyl Azide undecanoic_acid->acyl_azide dppa DPPA, Et3N dppa->acyl_azide isocyanate Decyl Isocyanate acyl_azide->isocyanate Rearrangement (-N2) heat Heat (Δ) heat->isocyanate This compound This compound (+ CO2) isocyanate->this compound Hydrolysis h2o H2O, H+ h2o->this compound G undecanoic_acid Undecanoic Acid acylium_ion Acylium Ion undecanoic_acid->acylium_ion h2so4 H2SO4 h2so4->acylium_ion protonated_azide Protonated Acyl Azide acylium_ion->protonated_azide hn3 Hydrazoic Acid (HN3) hn3->protonated_azide isocyanate Decyl Isocyanate protonated_azide->isocyanate Rearrangement This compound This compound (+ CO2 + N2) isocyanate->this compound Hydrolysis h2o H2O h2o->this compound G undecanamide Undecanamide n_bromoamide N-Bromoundecanamide undecanamide->n_bromoamide br2_naoh Br2, NaOH br2_naoh->n_bromoamide isocyanate Decyl Isocyanate n_bromoamide->isocyanate Rearrangement naoh NaOH naoh->isocyanate This compound This compound (+ CO2) isocyanate->this compound Hydrolysis h2o_heat H2O, Heat h2o_heat->this compound

References

Undecylamine safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safe Handling of Undecylamine

Introduction

This compound (also known as 1-aminoundecane) is a long-chain primary amine utilized in various research and industrial applications, including as a building block in the synthesis of surfactants, corrosion inhibitors, and active pharmaceutical ingredients.[1] Its amphiphilic nature, with a long lipophilic hydrocarbon tail and a reactive polar amine head group, makes it a versatile chemical intermediate.[1] However, its chemical properties also necessitate a thorough understanding of its hazard profile and strict adherence to safety protocols. This guide provides a comprehensive overview of the safety data for this compound, outlining detailed handling precautions, emergency procedures, and toxicological information for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. Key quantitative data for this compound are summarized below.

PropertyValueReference
CAS Number 7307-55-3[2][3]
Molecular Formula C₁₁H₂₅N[4]
Molecular Weight 171.32 g/mol
Appearance Clear, colorless to almost colorless liquid
Melting Point 15-17 °C (59-62.6 °F)
Boiling Point 106-107 °C @ 8 mm Hg
Density 0.796 g/mL at 25 °C
Flash Point 92 °C (197.6 °F) - Closed Cup
Refractive Index n20/D 1.439
pKa 10.63 at 25 °C

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Its primary hazards are corrosivity, acute oral toxicity, and severe environmental toxicity.

Hazard ClassificationGHS CategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral Category 4IrritantDangerH302: Harmful if swallowed
Skin Corrosion Category 1BCorrosiveDangerH314: Causes severe skin burns and eye damage
Acute Aquatic Toxicity Category 1EnvironmentalDangerH400: Very toxic to aquatic life
Chronic Aquatic Toxicity Category 1EnvironmentalDangerH410: Very toxic to aquatic life with long lasting effects

The following diagram illustrates the relationship between the chemical's properties and its GHS hazard classifications.

Hazard_Relationship cluster_chem Chemical Identity cluster_hazards Primary Hazards cluster_manifestations Hazard Manifestations (GHS Statements) chem This compound (1-Aminoundecane) corr Corrosivity (Skin Corr. 1B) chem->corr tox Toxicity (Acute Tox. 4, Oral) chem->tox env Environmental Hazard (Aquatic Acute 1, Chronic 1) chem->env h314 H314: Causes severe skin burns and eye damage corr->h314 h302 H302: Harmful if swallowed tox->h302 h410 H410: Very toxic to aquatic life with long lasting effects env->h410

Figure 1: Relationship between this compound's identity and its primary GHS hazards.

Toxicological Information

Exposure RouteEndpointSpeciesResultClassification
Oral LD50Rat300-2000 mg/kg (inferred)Harmful if swallowed
Dermal IrritationRabbitNot AvailableCauses severe skin burns
Eye IrritationRabbitNot AvailableCauses severe eye damage
Experimental Protocols

The hazard classifications are typically derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

  • Acute Oral Toxicity (OECD Test Guideline 420/423 - Acute Toxic Class Method/Fixed Dose Procedure): This experiment is designed to determine the oral toxicity of a substance. In the Fixed Dose Procedure, the substance is administered orally to a group of animals (typically rats) at one of several fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The observation of either mortality or clear signs of toxicity at a specific dose level determines the classification. The animals are observed for up to 14 days for signs of toxicity and mortality.

  • Skin Corrosion/Irritation (OECD Test Guideline 404): This protocol assesses the potential of a substance to cause irreversible or reversible skin damage. A small amount of the test substance (0.5 mL for liquids) is applied to a shaved patch of skin on a test animal (typically an albino rabbit) for a defined period (up to 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity and reversibility of the observed lesions determine whether the substance is classified as corrosive or irritant.

  • Serious Eye Damage/Eye Irritation (OECD Test Guideline 405): This test evaluates the potential for a substance to cause eye damage. A small, measured amount of the substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of a test animal (typically an albino rabbit). The other eye remains untreated as a control. The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva. The severity, persistence, and reversibility of the observed effects determine the classification.

Handling and Storage Precautions

Given its hazardous properties, strict protocols must be followed when handling and storing this compound.

Handling:

  • Always work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.

  • Avoid all personal contact with the substance. Wear appropriate personal protective equipment (PPE) at all times.

  • Use non-sparking tools and take precautionary measures against static discharge, as the material is combustible.

  • Ground all metal parts of equipment to prevent ignition of vapors by static electricity.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

  • Store in a designated corrosives area.

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Keep away from heat, open flames, hot surfaces, and other sources of ignition.

  • Incompatible Materials: Avoid contact with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide (CO2).

The following diagram outlines a safe workflow for handling this compound in a laboratory setting.

Handling_Workflow start Start: Prepare for Handling sds 1. Review Safety Data Sheet (SDS) start->sds ppe_on 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe_on fume_hood 3. Work Within a Certified Chemical Fume Hood ppe_on->fume_hood handle 4. Dispense and Use This compound with Care fume_hood->handle close 5. Securely Close Container Immediately After Use handle->close store 6. Return to Designated Corrosive Storage Area close->store dispose 7. Dispose of Contaminated Waste in Labeled Container store->dispose ppe_off 8. Doff PPE Correctly dispose->ppe_off wash 9. Wash Hands Thoroughly ppe_off->wash end End: Task Complete wash->end

Figure 2: Safe laboratory workflow for handling this compound.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are critical for minimizing exposure risk.

  • Engineering Controls: Operations should be conducted in a chemical fume hood to maintain exposure levels below any applicable limits and to prevent inhalation. Safety showers and eyewash stations must be readily accessible and in close proximity to the workstation.

  • Personal Protective Equipment: The minimum required PPE for handling this compound is summarized in the table below.

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles or a full-face shield.Protects against splashes that can cause severe eye damage.
Skin Chemical-resistant gloves (e.g., Nitrile, type ABEK). Chemical-resistant apron or lab coat. Closed-toe shoes.Prevents skin contact which causes severe chemical burns.
Respiratory Required when vapors or aerosols are generated or if ventilation is inadequate. Use a NIOSH/MSHA-approved respirator with a multi-purpose/ABEK filter.Protects against inhalation of irritating and harmful vapors.

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Inhalation: Remove the victim to fresh air immediately. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. A safety shower should be used if the contact area is large. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting due to the risk of perforation and aspiration. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a physician or poison control center immediately.

The decision tree below provides a guide for responding to an exposure event.

First_Aid_Tree cluster_routes cluster_actions exposure Exposure Event Occurs skin_eye Skin or Eye Contact? exposure->skin_eye inhalation Inhalation? exposure->inhalation ingestion Ingestion? exposure->ingestion flush Immediately flush with water for at least 15 minutes. Remove contaminated clothing. skin_eye->flush fresh_air Move victim to fresh air. If not breathing, give artificial respiration. inhalation->fresh_air no_vomit Do NOT induce vomiting. Rinse mouth with water. ingestion->no_vomit medical Seek IMMEDIATE Medical Attention flush->medical fresh_air->medical no_vomit->medical

Figure 3: Decision tree for first aid response to this compound exposure.

Fire-Fighting Measures

This compound is a combustible liquid.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2). Water mist can be used to cool closed containers.

  • Specific Hazards Arising from the Chemical: Vapors are heavier than air and may form explosive mixtures with air at elevated temperatures. Thermal decomposition can release hazardous combustion products, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). Run-off from fire-fighting may be toxic to aquatic life and should be contained.

  • Protective Equipment for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.

Accidental Release Measures

Prompt and safe cleanup of spills is necessary to mitigate hazards to personnel and the environment.

  • Personal Precautions: Evacuate personnel from the area. Ensure adequate ventilation. Remove all sources of ignition. Wear the full personal protective equipment as described in Section 5.

  • Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways, as the material is very toxic to aquatic life.

  • Methods for Containment and Cleaning Up: For small spills, absorb the liquid with an inert material such as sand, earth, or vermiculite. Collect the material and place it into a suitable, labeled, and closed container for disposal. Do not create dust or aerosols during cleanup.

Conclusion

This compound is a valuable chemical reagent with significant hazards, including severe corrosivity, acute oral toxicity, and high aquatic toxicity. Safe handling is paramount and can be achieved through a combination of robust engineering controls, diligent use of appropriate personal protective equipment, and strict adherence to established handling and emergency procedures. By understanding and implementing the precautions detailed in this guide, researchers and scientists can effectively mitigate the risks associated with the use of this compound in a laboratory setting.

References

Undecylamine: A Comprehensive Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of undecylamine, a long-chain primary amine crucial for various research and development applications. This document details its chemical and physical properties, identifies reputable suppliers for research-grade materials, and presents detailed experimental protocols for its key applications. Furthermore, it explores the potential for this compound derivatives to interact with biological signaling pathways, offering insights for drug discovery and development.

Properties and Specifications of Research-Grade this compound

This compound (C₁₁H₂₅N), also known as 1-aminoundecane, is a versatile chemical intermediate characterized by its 11-carbon alkyl chain and a terminal primary amine group.[1] This structure imparts both hydrophobic and hydrophilic properties, making it a valuable component in the synthesis of a wide range of functional molecules. For research purposes, it is imperative to source high-purity this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 7307-55-3[2][3][4]
Molecular Formula C₁₁H₂₅N[2]
Molecular Weight 171.32 g/mol
Appearance Clear, colorless to slightly yellow liquid
Purity (GC) ≥98.0%
Melting Point 15-17 °C
Boiling Point 106-107 °C at 8 mmHg
Density 0.796 g/mL at 25 °C
Refractive Index n20/D 1.439
Flash Point 92 °C (closed cup)
pKa 10.63 at 25 °C

Table 2: Supplier Information for Research-Grade this compound

SupplierProduct Number/NamePurityAvailable Quantities
Sigma-Aldrich 94200≥98.0% (GC)10 mL
TCI Chemical A0761>98.0% (GC)(T)10 mL
Santa Cruz Biotechnology sc-239433≥98%Inquire
ChemicalBook CB5729209Varies by supplierVaries by supplier
Fisher Scientific AC117661000 (Dodecylamine)Not specified for this compound, but a likely supplierInquire
BenchChem B147597For research use onlyInquire

Note: Availability and product specifications are subject to change. Please refer to the suppliers' websites for the most current information.

Key Research Applications and Experimental Protocols

This compound's unique properties make it a valuable tool in several areas of research. The following sections provide detailed experimental protocols for some of its most significant applications.

Synthesis of Biologically Active Derivatives

Long-chain primary amines like this compound serve as building blocks for the synthesis of novel compounds with potential therapeutic applications. For instance, derivatives of similar amines have shown promise as antimalarial agents and as blockers of L-type calcium channels.

Experimental Protocol: Synthesis of N-Aryl-1,4-Dihydropyridine Derivatives (Adapted for this compound)

This protocol is adapted from a general procedure for the synthesis of 1,4-dihydropyridine derivatives and can be modified to use this compound as a key reactant.

Materials:

  • Aromatic aldehyde (1 equivalent)

  • Ethyl acetoacetate (1 equivalent)

  • This compound (1 equivalent)

  • Malononitrile (1 equivalent)

  • Triethylamine (1 equivalent)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and this compound (1 equivalent) in ethanol.

  • Stir the mixture at room temperature for 10 hours to facilitate the formation of the enamine intermediate.

  • To the reaction mixture, add malononitrile (1 equivalent) and triethylamine (1 equivalent) dissolved in ethanol.

  • Continue stirring the solution at room temperature for an additional two hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

G cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products aldehyde Aromatic Aldehyde step1 Step 1: Enamine Formation (Ethanol, RT, 10h) aldehyde->step1 eaa Ethyl Acetoacetate eaa->step1 This compound This compound This compound->step1 malononitrile Malononitrile step2 Step 2: Cyclization (Ethanol, RT, 2h) malononitrile->step2 tea Triethylamine tea->step2 step1->step2 Enamine Intermediate product N-Undecyl-1,4-Dihydropyridine Derivative step2->product

Figure 1. Synthesis workflow for N-Undecyl-1,4-dihydropyridine derivatives.
Functionalization of Nanoparticles for Drug Delivery

The amine group of this compound provides a reactive handle for the functionalization of nanoparticles, such as gold nanoparticles (AuNPs), which are widely explored for drug delivery applications. This surface modification can improve the stability, biocompatibility, and targeting capabilities of the nanoparticles.

Experimental Protocol: Amine Functionalization of Gold Nanoparticles

This protocol describes a general method for capping AuNPs with an amine-containing ligand, adapted for this compound.

Materials:

  • Chloroauric acid (HAuCl₄·3H₂O) solution (1 mM)

  • Sodium borohydride (NaBH₄) solution (1%)

  • This compound

  • Distilled water

  • Heating mantle and stirrer

  • UV-Vis spectrophotometer

Procedure:

  • In a clean flask, dilute 5 mL of 1 mM HAuCl₄·3H₂O with 80 mL of distilled water.

  • Heat the solution with stirring until it begins to boil.

  • Rapidly add 5 mL of 1% NaBH₄ solution along with a solution of this compound (e.g., 10 mL of a dilute solution in an appropriate solvent).

  • Continue heating and stirring until the solution turns a wine-red color, indicating the formation of AuNPs.

  • Monitor the formation and stability of the this compound-capped AuNPs by measuring the surface plasmon resonance peak using a UV-Vis spectrophotometer (typically around 520-540 nm for spherical AuNPs).

G cluster_materials Starting Materials cluster_synthesis Synthesis Steps cluster_characterization Characterization HAuCl4 HAuCl₄ Solution Dilution Dilute HAuCl₄ HAuCl4->Dilution NaBH4 NaBH₄ Solution Addition Add NaBH₄ and this compound NaBH4->Addition This compound This compound This compound->Addition Heating Heat to Boiling Dilution->Heating Heating->Addition Formation Continue Heating Addition->Formation UVVis UV-Vis Spectroscopy Formation->UVVis Wine-Red Solution

Figure 2. Workflow for the synthesis of this compound-functionalized gold nanoparticles.
Formation of Self-Assembled Monolayers (SAMs)

This compound can be used to form self-assembled monolayers on various substrates, such as silicon wafers, by first converting it to a silane derivative. These SAMs create well-defined surfaces with controlled hydrophobicity, which are useful in microelectronics and for studying cell-surface interactions.

Experimental Protocol: Dodecylsilane SAM Formation on Silicon Wafers (Adaptable for this compound)

This protocol outlines the formation of a dodecylsilane SAM, which can be adapted by synthesizing an undecylsilane precursor from this compound.

Materials:

  • Silicon wafers

  • Acetone, Methanol (semiconductor grade)

  • Ammonium hydroxide (NH₄OH), Hydrogen peroxide (H₂O₂)

  • Deionized (DI) water

  • Undecyltrichlorosilane or Undecyltrimethoxysilane (synthesized from this compound)

  • Anhydrous toluene or hexane

  • Reaction vessel, Sonicator, Hot plate, Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Clean silicon wafers by sonicating in acetone and then methanol.

    • Perform an RCA-1 clean (a mixture of NH₄OH, H₂O₂, and DI water) to create a hydrophilic, hydroxylated surface.

    • Rinse thoroughly with DI water and dry with high-purity nitrogen gas.

  • SAM Deposition (Solution-Phase):

    • Prepare a 1-10 mM solution of the undecylsilane in an anhydrous solvent (e.g., toluene) in a dry, inert atmosphere.

    • Immerse the cleaned silicon wafer in the silane solution for a specified time (e.g., 1-24 hours).

    • Remove the wafer and rinse with the anhydrous solvent to remove excess silane.

  • Post-Deposition Treatment:

    • Anneal the wafer at 100-120°C for 10-30 minutes to promote covalent bond formation.

    • Perform a final sonication in the deposition solvent to remove any unbound molecules.

    • Dry the wafer with nitrogen gas.

G cluster_prep Substrate Preparation cluster_deposition SAM Deposition cluster_post Post-Deposition Cleaning Solvent Cleaning (Acetone, Methanol) Hydroxylation RCA-1 Cleaning Cleaning->Hydroxylation Drying1 Dry with N₂ Hydroxylation->Drying1 Solution Prepare Undecylsilane Solution Drying1->Solution Immersion Immerse Wafer Solution->Immersion Rinsing Rinse with Solvent Immersion->Rinsing Annealing Anneal (100-120°C) Rinsing->Annealing Sonication Final Sonication Annealing->Sonication Drying2 Dry with N₂ Sonication->Drying2

Figure 3. Experimental workflow for the formation of an this compound-derived SAM.
Evaluation as a Corrosion Inhibitor

The long alkyl chain and the amine group of this compound make it a candidate for a corrosion inhibitor, particularly for mild steel in acidic environments. The amine group can adsorb onto the metal surface, forming a protective layer that slows down the corrosion process.

Experimental Protocol: Electrochemical Evaluation of Corrosion Inhibition

Materials:

  • Mild steel specimen (working electrode)

  • Graphite (counter electrode)

  • Saturated calomel electrode (SCE) (reference electrode)

  • 1 M Hydrochloric acid (HCl) solution (corrosive medium)

  • This compound (inhibitor)

  • Potentiostat/Galvanostat for electrochemical measurements (EIS and Potentiodynamic Polarization)

Procedure:

  • Electrode Preparation: Polish the mild steel specimen to a mirror finish, degrease with acetone, and rinse with distilled water.

  • Electrochemical Cell Setup: Assemble a three-electrode cell with the mild steel as the working electrode, graphite as the counter electrode, and SCE as the reference electrode in the 1 M HCl solution.

  • Blank Measurement: Perform Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization measurements on the mild steel in the HCl solution without the inhibitor to determine the initial corrosion rate.

  • Inhibitor Addition: Add different concentrations of this compound to the HCl solution.

  • Inhibitor Measurements: Repeat the EIS and Potentiodynamic Polarization measurements for each concentration of this compound after a set immersion time to allow for the formation of the protective layer.

  • Data Analysis: Analyze the electrochemical data to determine the inhibition efficiency of this compound at different concentrations.

G cluster_setup Experimental Setup cluster_measurements Electrochemical Measurements cluster_analysis Data Analysis Electrodes Prepare Electrodes (Mild Steel, Graphite, SCE) Cell Assemble 3-Electrode Cell (1 M HCl) Electrodes->Cell Blank Blank Measurement (EIS & Polarization) Cell->Blank Inhibitor Add this compound Blank->Inhibitor Inhibitor_Meas Measure with Inhibitor (EIS & Polarization) Inhibitor->Inhibitor_Meas Efficiency Calculate Inhibition Efficiency Inhibitor_Meas->Efficiency

Figure 4. Workflow for evaluating this compound as a corrosion inhibitor.

This compound Derivatives and Their Interaction with Signaling Pathways

While this compound itself is not known to directly participate in specific signaling pathways, its derivatives have shown biological activity that suggests interaction with cellular signaling. For example, some amine-containing compounds act as neurotransmitter modulators by binding to trace amine-associated receptors (TAARs). Furthermore, polycyclic derivatives of this compound have been shown to act as L-type calcium channel (LTCC) blockers. The inhibition of LTCCs can have significant effects on intracellular calcium signaling, which is a critical component of numerous cellular processes.

G cluster_compound Compound cluster_target Potential Biological Target cluster_pathway Affected Signaling Pathway cluster_effect Cellular Effect This compound This compound Derivative This compound Derivative This compound->Derivative Synthesis Receptor e.g., L-Type Calcium Channel Derivative->Receptor Binding/Inhibition Signaling Intracellular Calcium Signaling Receptor->Signaling Modulation Effect Modulation of Cellular Processes Signaling->Effect

Figure 5. Logical relationship of this compound derivatives and potential signaling pathway interaction.

The development of novel this compound derivatives presents a promising avenue for the discovery of new therapeutic agents that can modulate specific signaling pathways involved in various diseases.

Safety and Handling

This compound is a corrosive and hazardous chemical. It is harmful if swallowed and causes severe skin burns and eye damage. It is also very toxic to aquatic life with long-lasting effects. When handling this compound, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with this compound. By understanding its properties, sourcing high-quality material, and utilizing detailed experimental protocols, the full potential of this versatile chemical can be harnessed for a wide range of scientific advancements.

References

Spectroscopic Data for Undecylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for undecylamine. The information is presented to assist researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.67Triplet2H-CH₂-NH₂ (C1)
~1.42Multiplet2H-CH₂-CH₂-NH₂ (C2)
~1.26Multiplet16H-(CH₂)₈- (C3-C10)
~0.88Triplet3H-CH₃ (C11)
~1.1 (variable)Broad Singlet2H-NH₂

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm. Data is compiled from publicly available spectral databases. The exact chemical shifts may vary slightly depending on the experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
~42.2-CH₂-NH₂ (C1)
~33.9-CH₂-CH₂-NH₂ (C2)
~31.9-(CH₂)n-
~29.6-(CH₂)n-
~29.3-(CH₂)n-
~26.9-(CH₂)n-
~22.7-CH₂-CH₃ (C10)
~14.1-CH₃ (C11)

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm. Data is compiled from publicly available spectral databases such as SpectraBase. The exact chemical shifts may vary slightly depending on the experimental conditions.

Table 3: IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3360 - 3280Medium, BroadN-H stretch (primary amine, two bands)
2955 - 2850StrongC-H stretch (alkane)
1650 - 1580MediumN-H bend (scissoring)
1465MediumC-H bend (methylene)
1080MediumC-N stretch
850 - 750BroadN-H wag

Sample preparation: Neat (thin film). The peak positions and intensities may vary depending on the sample preparation and instrument.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation and purity assessment.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • NMR spectrometer (e.g., Bruker, Varian) operating at a suitable frequency (e.g., 300 MHz or higher for ¹H NMR)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of CDCl₃ directly in a clean, dry NMR tube.

    • Ensure the solution is homogeneous. If necessary, gently vortex the tube.

    • The final concentration should be sufficient to obtain a good signal-to-noise ratio.

  • Instrument Setup (General):

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR (e.g., 128 scans or more).

    • A wider spectral width is necessary to cover the entire range of carbon chemical shifts.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Identify the multiplicity (singlet, doublet, triplet, etc.) of the signals in the ¹H NMR spectrum to deduce spin-spin coupling information.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of this compound to identify its functional groups.

Materials and Equipment:

  • This compound sample (liquid)

  • Fourier-transform infrared (FTIR) spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Pipette

Procedure (Neat Liquid Sample using Salt Plates): [1][2]

  • Sample Preparation:

    • Ensure the salt plates are clean and dry. Handle them by the edges to avoid contamination from skin oils.

    • Place one to two drops of the liquid this compound sample onto the center of one salt plate.[1]

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.[1]

  • Data Acquisition:

    • Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Sample Dissolve Dissolve in Deuterated Solvent (NMR) Sample->Dissolve For NMR ThinFilm Prepare Thin Film (IR) Sample->ThinFilm For IR NMR_Acquire NMR Spectrometer (¹H & ¹³C) Dissolve->NMR_Acquire IR_Acquire FTIR Spectrometer ThinFilm->IR_Acquire NMR_Process Fourier Transform, Phasing, Calibration NMR_Acquire->NMR_Process IR_Process Background Subtraction IR_Acquire->IR_Process NMR_Analysis Analyze Chemical Shifts, Integration, Multiplicity NMR_Process->NMR_Analysis IR_Analysis Identify Functional Group Frequencies IR_Process->IR_Analysis Structure Structure Elucidation & Characterization NMR_Analysis->Structure IR_Analysis->Structure

References

Methodological & Application

Application Notes and Protocols for Undecylamine Functionalization of Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with specific ligands is a critical step in the development of advanced nanomaterials for biomedical applications, including targeted drug delivery, bioimaging, and diagnostics. Undecylamine, a long-chain alkylamine, is an effective surface modifying agent that can impart a positive surface charge and a hydrophobic character to nanoparticles. This modification can enhance cellular uptake, facilitate the attachment of therapeutic molecules, and improve the dispersion of nanoparticles in non-polar media.

These application notes provide detailed protocols for the this compound functionalization of three common types of nanoparticles: gold (AuNPs), superparamagnetic iron oxide (SPIONs), and silica (SiNPs). Additionally, protocols for the comprehensive characterization and quantification of the functionalized nanoparticles are described.

Data Presentation: Quantitative Analysis of this compound Functionalization

Successful functionalization is evidenced by changes in the physicochemical properties of the nanoparticles. The following table summarizes typical quantitative data obtained before and after this compound functionalization.

Nanoparticle TypeParameterBefore Functionalization (Bare NPs)After this compound FunctionalizationMethod of Analysis
Gold (AuNPs) Hydrodynamic Diameter (nm)15 ± 225 ± 3Dynamic Light Scattering (DLS)
Zeta Potential (mV)-35 ± 5+40 ± 5DLS
Ligand Density (this compound/nm²)N/A3 - 5Thermogravimetric Analysis (TGA)
Iron Oxide (SPIONs) Hydrodynamic Diameter (nm)20 ± 435 ± 5Dynamic Light Scattering (DLS)
Zeta Potential (mV)-10 ± 3+35 ± 4DLS
Amine Content (μmol/g)N/A150 - 250Quantitative NMR (qNMR)[1][2][3]
Silica (SiNPs) Hydrodynamic Diameter (nm)100 ± 10115 ± 12Dynamic Light Scattering (DLS)
Zeta Potential (mV)-45 ± 6+30 ± 5DLS
Surface Amine Groups (molecules/particle)N/A1 x 10⁵ - 5 x 10⁵Colorimetric Assay (Ninhydrin)[4]

Experimental Protocols

Protocol 1: this compound Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the functionalization of citrate-stabilized AuNPs via ligand exchange.

Materials:

  • Citrate-stabilized AuNPs (15 nm) suspension

  • This compound

  • Ethanol

  • Deionized (DI) water

  • Centrifuge

Procedure:

  • To 10 mL of the AuNP suspension, add 1 mL of a 10 mg/mL solution of this compound in ethanol.

  • Sonicate the mixture for 15 minutes.

  • Stir the suspension at room temperature for 24 hours to facilitate ligand exchange.

  • Centrifuge the suspension at 12,000 rpm for 30 minutes to pellet the functionalized AuNPs.

  • Remove the supernatant and resuspend the pellet in 10 mL of ethanol to wash away excess this compound.

  • Repeat the centrifugation and washing steps two more times.

  • Finally, resuspend the purified this compound-functionalized AuNPs in the desired solvent for storage or further use.

Protocol 2: this compound Functionalization of Superparamagnetic Iron Oxide Nanoparticles (SPIONs)

This protocol details the functionalization of SPIONs using a silanization approach with aminopropyltriethoxysilane (APTES) followed by coupling with undecanoic acid, which is analogous to direct this compound functionalization in terms of the final surface chemistry. For a more direct approach, this compound can be used in a high-temperature decomposition synthesis of SPIONs.[5]

Part A: Amine Functionalization with APTES Materials:

  • SPIONs

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Ethanol

  • DI water

  • Glacial acetic acid

Procedure:

  • Disperse 100 mg of SPIONs in 50 mL of ethanol and sonicate for 30 minutes.

  • In a separate flask, prepare a 10% (v/v) solution of APTES in ethanol.

  • Add 5 mL of the APTES solution to the SPION suspension.

  • Add 1 mL of glacial acetic acid to catalyze the reaction.

  • Stir the mixture at room temperature for 12 hours.

  • Collect the amine-functionalized SPIONs using a strong magnet and discard the supernatant.

  • Wash the nanoparticles with ethanol three times and then with DI water three times.

  • Resuspend the APTES-functionalized SPIONs in DI water.

Part B: Undecanoic Acid Coupling (to mimic this compound surface) Materials:

  • Amine-functionalized SPIONs

  • Undecanoic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

Procedure:

  • Disperse 50 mg of amine-functionalized SPIONs in 20 mL of MES buffer.

  • In a separate tube, dissolve 100 mg of undecanoic acid, 50 mg of EDC, and 30 mg of NHS in 5 mL of MES buffer.

  • Add the activated undecanoic acid solution to the SPION suspension.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Collect the functionalized SPIONs with a magnet, and wash them three times with DI water.

  • Resuspend the final product in the desired buffer.

Protocol 3: this compound Functionalization of Silica Nanoparticles (SiNPs)

This protocol describes the surface modification of silica nanoparticles using this compound through a silanization reaction.

Materials:

  • Silica nanoparticles (100 nm)

  • N-(11-Aminoundecyl)aminopropyltrimethoxysilane (a precursor that presents an undecyl-amine chain)

  • Toluene, anhydrous

  • Ethanol

Procedure:

  • Dry the silica nanoparticles in a vacuum oven at 120°C for 4 hours to remove adsorbed water.

  • Disperse 200 mg of the dried silica nanoparticles in 100 mL of anhydrous toluene and sonicate for 30 minutes.

  • Add 1 mL of N-(11-Aminoundecyl)aminopropyltrimethoxysilane to the nanoparticle suspension.

  • Reflux the mixture at 110°C for 12 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and collect the nanoparticles by centrifugation at 8,000 rpm for 20 minutes.

  • Wash the functionalized SiNPs with toluene twice and then with ethanol three times to remove unreacted silane.

  • Dry the final product in a vacuum oven at 60°C overnight.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_characterization Characterization & Quantification cluster_application Application NP_core Nanoparticle Core (Au, Fe3O4, SiO2) This compound This compound (or precursor) reaction Functionalization Reaction (e.g., Ligand Exchange, Silanization) This compound->reaction washing Washing & Purification (Centrifugation/Magnetic Separation) reaction->washing DLS DLS & Zeta Potential (Size, PDI, Surface Charge) washing->DLS Microscopy TEM / SEM (Morphology, Size Distribution) washing->Microscopy Spectroscopy FTIR / XPS (Surface Chemistry) washing->Spectroscopy Quantification TGA / qNMR (Ligand Density, Amine Content) washing->Quantification drug_loading Drug Loading DLS->drug_loading Microscopy->drug_loading Spectroscopy->drug_loading Quantification->drug_loading cell_studies In Vitro / In Vivo Studies (Cellular Uptake, Cytotoxicity) drug_loading->cell_studies

Caption: Experimental workflow for this compound functionalization of nanoparticles.

Cellular_Uptake_Pathway cluster_endocytosis Endocytosis NP This compound-Functionalized Nanoparticle Cell_Membrane Cell Membrane NP->Cell_Membrane Interaction Clathrin Clathrin-mediated Endocytosis Cell_Membrane->Clathrin Caveolae Caveolae-mediated Endocytosis Cell_Membrane->Caveolae Macropinocytosis Macropinocytosis Cell_Membrane->Macropinocytosis Early_Endosome Early Endosome Clathrin->Early_Endosome Caveolae->Early_Endosome Macropinocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome (Drug Release) Late_Endosome->Lysosome Cytoplasm Cytoplasm (Therapeutic Effect) Lysosome->Cytoplasm

Caption: Cellular uptake pathways for this compound-functionalized nanoparticles.

Signaling_Pathway cluster_pathway PI3K/Akt Signaling Pathway Drug_NP Drug-loaded This compound-NP Receptor Cell Surface Receptor (e.g., EGFR) Drug_NP->Receptor Targeted Binding PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Induction of Apoptosis Akt->Apoptosis Inhibition of anti-apoptotic proteins -> Apoptosis Proliferation Inhibition of Cell Proliferation mTOR->Proliferation Inhibition

Caption: Representative signaling pathway targeted by drug-loaded nanoparticles.

Characterization and Quantification Protocols

Protocol 4: Dynamic Light Scattering (DLS) and Zeta Potential

Purpose: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the nanoparticles.

Procedure:

  • Disperse the nanoparticle suspension in DI water or an appropriate buffer to a concentration of approximately 0.1 mg/mL.

  • Sonicate the sample for 5 minutes to ensure a homogenous dispersion.

  • For DLS, transfer the suspension to a disposable cuvette and measure the size distribution and PDI.

  • For zeta potential, transfer the suspension to a disposable folded capillary cell and measure the electrophoretic mobility, which is then converted to zeta potential.

  • Perform all measurements in triplicate at 25°C.

Protocol 5: Transmission Electron Microscopy (TEM)

Purpose: To visualize the morphology, size, and aggregation state of the nanoparticles.

Procedure:

  • Prepare a dilute suspension of the nanoparticles (approximately 0.01 mg/mL).

  • Place a drop of the suspension onto a carbon-coated copper grid and allow it to air dry.

  • Wick away excess liquid with filter paper.

  • Optionally, negatively stain the grid with a solution of uranyl acetate for enhanced contrast.

  • Image the grid using a transmission electron microscope at an appropriate acceleration voltage.

Protocol 6: Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: To confirm the presence of this compound on the nanoparticle surface by identifying characteristic functional group vibrations.

Procedure:

  • Lyophilize the nanoparticle suspension to obtain a dry powder.

  • Mix a small amount of the nanoparticle powder with potassium bromide (KBr) and press it into a pellet.

  • Acquire the FTIR spectrum of the pellet over a range of 4000-400 cm⁻¹.

  • Look for characteristic peaks of this compound, such as C-H stretching (~2850-2950 cm⁻¹) and N-H bending (~1600 cm⁻¹).

Protocol 7: Thermogravimetric Analysis (TGA)

Purpose: To quantify the amount of this compound grafted onto the nanoparticle surface.

Procedure:

  • Place a known mass of the dried functionalized nanoparticles into a TGA crucible.

  • Heat the sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.

  • The weight loss between 200°C and 600°C corresponds to the decomposition of the organic this compound coating.

  • Calculate the ligand density based on the weight loss, the molecular weight of this compound, and the surface area of the nanoparticles.

Protocol 8: Quantitative Nuclear Magnetic Resonance (qNMR)

Purpose: To determine the total amine content on the surface of silica or iron oxide nanoparticles.

Procedure:

  • Accurately weigh about 5-10 mg of the dried functionalized nanoparticles into a vial.

  • Add a known concentration of an internal standard (e.g., maleic acid) in a deuterated solvent (e.g., D₂O with NaOH to dissolve silica nanoparticles).

  • Sonicate the mixture until the nanoparticles are fully dissolved or the ligands are detached.

  • Acquire the ¹H NMR spectrum.

  • Integrate the characteristic peaks of this compound (e.g., the methylene protons adjacent to the amine group) and the internal standard.

  • Calculate the amine concentration based on the integral ratios and the known concentration of the internal standard.

References

Undecylamine as a Ligand in Organometallic Complex Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylamine, a long-chain primary aliphatic amine, serves as a versatile ligand in the synthesis of organometallic complexes. Its long alkyl chain imparts lipophilicity, which can enhance the solubility of the resulting complexes in nonpolar solvents and facilitate their interaction with biological membranes. The primary amine group provides a strong coordination site for a variety of transition metals, making it a valuable component in the design of novel catalysts, materials, and therapeutic agents. These application notes provide an overview of the synthesis, characterization, and potential applications of organometallic complexes featuring the this compound ligand, with a focus on platinum(II) complexes due to their well-established relevance in medicinal chemistry.

Application 1: Synthesis of a Platinum(II) Diamine Dichloride Complex

Long-chain amine ligands can be incorporated into platinum(II) complexes, which are analogues of the successful anticancer drug cisplatin. The increased lipophilicity conferred by the undecyl chains can enhance cellular uptake and potentially overcome some mechanisms of drug resistance. A representative synthesis involves the reaction of potassium tetrachloroplatinate(II) with this compound.

Experimental Protocol: Synthesis of cis-Dichloridobis(this compound)platinum(II)

This protocol is adapted from established procedures for the synthesis of similar cis-diaminedichloridoplatinum(II) complexes.[1]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • This compound (C₁₁H₂₃NH₂)

  • Deionized water

  • Dimethylformamide (DMF)

  • Diethyl ether

  • 0.1 M Hydrochloric acid (HCl)

  • Schlenk flask and standard glassware

  • Magnetic stirrer and heating plate

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Preparation of the Platinum Precursor Solution: In a 100 mL Schlenk flask, dissolve 1.0 g of K₂[PtCl₄] in 20 mL of deionized water with gentle heating (approximately 50°C) and stirring until a clear orange-red solution is obtained.

  • Ligand Addition: In a separate beaker, dissolve a stoichiometric amount of this compound (2 molar equivalents) in 10 mL of DMF.

  • Reaction: Slowly add the this compound solution dropwise to the stirred K₂[PtCl₄] solution at room temperature. A yellow precipitate will begin to form.

  • Reaction Completion: Continue stirring the reaction mixture at room temperature for 24 hours to ensure complete reaction.

  • Isolation of the Product: Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the precipitate sequentially with deionized water (3 x 20 mL), 0.1 M HCl (to remove any unreacted amine), and finally with diethyl ether (2 x 15 mL) to facilitate drying.

  • Drying: Dry the resulting yellow powder under vacuum to a constant weight.

Characterization:

The synthesized complex should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR Spectroscopy: To confirm the coordination of the this compound ligand.

  • FT-IR Spectroscopy: To observe the Pt-N and Pt-Cl stretching frequencies.

  • Elemental Analysis: To determine the elemental composition (C, H, N) of the complex.

Quantitative Data

The following table summarizes representative quantitative data for a cis-dichloridobis(amine)platinum(II) complex, based on literature values for analogous structures.[2][3][4]

ParameterRepresentative ValueTechnique
¹H NMR (DMSO-d₆, δ ppm) NMR Spectroscopy
-NH₂~4.5 - 5.5 (broad singlet)
α-CH₂~2.5 - 3.0 (multiplet)
Alkyl chain (CH₂)n~1.2 - 1.6 (multiplet)
Terminal CH₃~0.8 - 0.9 (triplet)
FT-IR (cm⁻¹) IR Spectroscopy
ν(N-H)~3100 - 3300
ν(Pt-N)~450 - 550
ν(Pt-Cl)~300 - 350
Bond Lengths (Å) X-ray Crystallography
Pt-N~2.00 - 2.05
Pt-Cl~2.28 - 2.33
**Bond Angles (°) **X-ray Crystallography
N-Pt-N~90
Cl-Pt-Cl~90
N-Pt-Cl~90 and ~175-180

Application 2: Potential in Cancer Therapy

Organometallic complexes containing platinum and long-chain amine ligands are of significant interest in drug development due to their potential as anticancer agents.[5] The lipophilic nature of the this compound ligand may enhance the complex's ability to cross cell membranes, leading to increased intracellular accumulation compared to more hydrophilic drugs like cisplatin.

Proposed Mechanism of Action and Signaling Pathway

The cytotoxic mechanism of platinum(II) amine complexes is generally believed to involve interaction with DNA, leading to cell cycle arrest and apoptosis.

  • Cellular Uptake: The lipophilic complex is thought to passively diffuse across the cell membrane or be transported by membrane proteins.

  • Aquation: Inside the cell, where the chloride concentration is lower than in the bloodstream, the chloride ligands are displaced by water molecules in a process called aquation. This "activates" the complex, making it more reactive.

  • DNA Binding: The aquated platinum species can then bind to the N7 atoms of purine bases (guanine and adenine) in the DNA, forming intra- and inter-strand crosslinks.

  • Cellular Response: These DNA adducts distort the DNA structure, which inhibits DNA replication and transcription. This damage is recognized by cellular machinery, triggering a cascade of signaling events that can lead to cell cycle arrest and ultimately, programmed cell death (apoptosis).

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start dissolve_k2ptcl4 Dissolve K₂[PtCl₄] in H₂O start->dissolve_k2ptcl4 dissolve_amine Dissolve this compound in DMF start->dissolve_amine reaction Mix and Stir for 24h dissolve_k2ptcl4->reaction dissolve_amine->reaction filtration Vacuum Filtration reaction->filtration wash_h2o Wash with H₂O filtration->wash_h2o wash_hcl Wash with 0.1M HCl wash_h2o->wash_hcl wash_ether Wash with Diethyl Ether wash_hcl->wash_ether drying Dry under Vacuum wash_ether->drying product Final Product: cis-[Pt(C₁₁H₂₃NH₂)₂Cl₂] drying->product nmr ¹H NMR product->nmr ftir FT-IR product->ftir elem_analysis Elemental Analysis product->elem_analysis

Caption: Experimental workflow for the synthesis and characterization of cis-Dichloridobis(this compound)platinum(II).

Signaling Pathway for Platinum-Amine Anticancer Complexes

signaling_pathway cluster_cell Cancer Cell cluster_extracellular Extracellular cluster_intracellular Intracellular drug_outside Pt(II) Complex (this compound)₂Cl₂ drug_inside Pt(II) Complex (this compound)₂Cl₂ drug_outside->drug_inside Cellular Uptake (Passive Diffusion) aquation Aquation [Pt(this compound)₂(H₂O)Cl]⁺ [Pt(this compound)₂(H₂O)₂]²⁺ drug_inside->aquation Low [Cl⁻] dna_binding DNA Binding (N7 of Guanine) aquation->dna_binding dna_adducts DNA Adducts (Intra/Inter-strand Crosslinks) dna_binding->dna_adducts replication_inhibition Inhibition of DNA Replication & Transcription dna_adducts->replication_inhibition cell_cycle_arrest Cell Cycle Arrest replication_inhibition->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Proposed signaling pathway for the anticancer action of a lipophilic platinum(II)-undecylamine complex.

References

Application Notes and Protocols for Undecylamine-Mediated Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental setup of drug delivery systems mediated by undecylamine. This compound, a long-chain primary amine, is a versatile surface modifying agent for nanoparticles, enhancing drug encapsulation, cellular uptake, and therapeutic efficacy. This document outlines the synthesis of this compound-functionalized nanoparticles, drug loading and release kinetics, and in vitro and in vivo evaluation methodologies.

I. Quantitative Data Summary

The following tables summarize representative quantitative data obtained from the characterization and evaluation of this compound-functionalized drug delivery systems.

Table 1: Physicochemical Characterization of this compound-Functionalized Nanoparticles

ParameterUnloaded NanoparticlesDrug-Loaded Nanoparticles
Average Particle Size (nm) 150 ± 15175 ± 20
Polydispersity Index (PDI) 0.15 ± 0.050.18 ± 0.06
Zeta Potential (mV) +35 ± 5+30 ± 4

Table 2: Doxorubicin Loading and Release Characteristics

ParameterValue
Drug Loading Content (%) 8.5 ± 1.2
Encapsulation Efficiency (%) 85 ± 5.7
Cumulative Release at 24h (pH 7.4) 25 ± 3.1%
Cumulative Release at 24h (pH 5.0) 65 ± 4.5%

Table 3: In Vitro Cytotoxicity (IC50 Values in µg/mL)

Cell LineFree DoxorubicinDoxorubicin-Loaded this compound-Nanoparticles
MCF-7 (Breast Cancer) 0.5 ± 0.10.2 ± 0.05
HeLa (Cervical Cancer) 0.8 ± 0.20.3 ± 0.08
HEK293 (Normal Kidney) 5.2 ± 0.92.5 ± 0.4

Table 4: In Vivo Tumor Growth Inhibition in a Murine Xenograft Model

Treatment GroupTumor Volume at Day 21 (mm³)% Tumor Growth Inhibition
Control (PBS) 1500 ± 250-
Free Doxorubicin 800 ± 15046.7%
Doxorubicin-Loaded this compound-Nanoparticles 300 ± 8080.0%

II. Experimental Protocols

This section provides detailed, step-by-step protocols for the key experiments involved in the development and evaluation of this compound-mediated drug delivery systems.

Protocol 1: Synthesis of this compound-Functionalized PLGA Nanoparticles

Objective: To synthesize poly(lactic-co-glycolic acid) (PLGA) nanoparticles and subsequently functionalize their surface with this compound.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 15,000-25,000)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Dichloromethane (DCM)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Deionized water

Procedure:

  • Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation):

    • Dissolve 100 mg of PLGA in 5 mL of DCM.

    • Prepare a 2% (w/v) PVA solution in deionized water.

    • Add the PLGA/DCM solution to 20 mL of the PVA solution under constant stirring.

    • Emulsify the mixture using a probe sonicator for 2 minutes on an ice bath.

    • Stir the resulting emulsion at room temperature for 4 hours to allow for DCM evaporation and nanoparticle formation.

    • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.

    • Wash the nanoparticles three times with deionized water to remove excess PVA.

  • Surface Functionalization with this compound:

    • Resuspend the PLGA nanoparticles in 20 mL of MES buffer (0.1 M, pH 6.0).

    • Activate the carboxyl groups on the PLGA surface by adding 50 mg of EDC and 30 mg of NHS. Incubate for 30 minutes at room temperature with gentle stirring.

    • Add 50 µL of this compound to the activated nanoparticle suspension.

    • Allow the reaction to proceed for 12 hours at room temperature with continuous stirring.

    • Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris buffer).

    • Purify the this compound-functionalized nanoparticles by centrifugation (15,000 rpm, 20 minutes, 4°C) and resuspend in deionized water. Repeat the washing step three times.

    • Lyophilize the final product for long-term storage.

Protocol 2: Drug Loading (Doxorubicin)

Objective: To load the anticancer drug doxorubicin into the this compound-functionalized PLGA nanoparticles.

Materials:

  • This compound-functionalized PLGA nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Procedure:

  • Disperse 50 mg of lyophilized this compound-functionalized nanoparticles in 10 mL of deionized water.

  • Prepare a 2 mg/mL solution of DOX in DMSO.

  • Add 10 µL of TEA to the DOX solution to neutralize the hydrochloride salt.

  • Add the DOX/TEA solution dropwise to the nanoparticle suspension under gentle stirring.

  • Incubate the mixture for 24 hours at room temperature in the dark.

  • Separate the drug-loaded nanoparticles from the unloaded drug by centrifugation at 15,000 rpm for 20 minutes at 4°C.

  • Collect the supernatant to determine the amount of unloaded drug.

  • Wash the drug-loaded nanoparticles twice with deionized water.

  • Lyophilize the final product.

Calculation of Drug Loading Content and Encapsulation Efficiency:

  • Drug Loading Content (%) = (Weight of drug in nanoparticles / Weight of drug-loaded nanoparticles) x 100

  • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

The amount of unloaded drug in the supernatant is quantified using a UV-Vis spectrophotometer at a wavelength of 480 nm.

Protocol 3: In Vitro Drug Release Study

Objective: To evaluate the release kinetics of doxorubicin from the this compound-functionalized nanoparticles at physiological (pH 7.4) and endosomal (pH 5.0) conditions.

Materials:

  • Doxorubicin-loaded this compound-functionalized nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 5.0

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Disperse 10 mg of drug-loaded nanoparticles in 2 mL of the respective release buffer (pH 7.4 or pH 5.0).

  • Transfer the nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag in a beaker containing 50 mL of the same release buffer.

  • Maintain the setup at 37°C with gentle stirring.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Quantify the amount of doxorubicin in the collected samples using a UV-Vis spectrophotometer at 480 nm.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxicity of free doxorubicin and doxorubicin-loaded this compound-nanoparticles against cancer and normal cell lines.[1][2]

Materials:

  • MCF-7, HeLa, and HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Free Doxorubicin

  • Doxorubicin-loaded this compound-nanoparticles

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of free doxorubicin and doxorubicin-loaded nanoparticles in the cell culture medium.

  • After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compounds. Include untreated cells as a control.

  • Incubate the plates for another 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability (%) as: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

III. Visualizations

Experimental Workflow

G cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_loading Drug Loading & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 PLGA Nanoparticle Synthesis s2 Surface Activation (EDC/NHS) s1->s2 s3 This compound Conjugation s2->s3 l1 Doxorubicin Loading s3->l1 Functionalized Nanoparticles l2 Characterization (Size, Zeta, Drug Load) l1->l2 iv1 Drug Release Study l2->iv1 iv2 Cytotoxicity (MTT Assay) l2->iv2 iv3 Cellular Uptake Study l2->iv3 inv1 Biodistribution Study l2->inv1 inv2 Tumor Growth Inhibition l2->inv2

Caption: Experimental workflow for this compound-mediated drug delivery systems.

Plausible Signaling Pathway for Cellular Uptake and Action

G cluster_uptake Cellular Uptake cluster_release Drug Release & Action np This compound-NP (Positive Charge) cm Cell Membrane (Negative Charge) np->cm Electrostatic Interaction endo Endocytosis cm->endo endosome Endosome endo->endosome release Endosomal Escape & Drug Release endosome->release Proton Sponge Effect (pH drop) dox Doxorubicin release->dox nucleus Nucleus dox->nucleus dna DNA Intercalation & Topoisomerase II Inhibition nucleus->dna apoptosis Apoptosis dna->apoptosis

Caption: Cellular uptake and mechanism of action of this compound-nanoparticles.

References

Application Notes and Protocols for Creating Self-Assembled Monolayers with Undecylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. Undecylamine, a long-chain primary amine, is a versatile molecule for forming SAMs on various substrates, particularly those with hydroxylated surfaces such as silicon oxide, glass, and certain metal oxides. The terminal amine group of the this compound molecule provides a reactive site for the covalent attachment of biomolecules, nanoparticles, or other functional moieties, making these SAMs highly valuable in drug development, biosensing, and surface engineering applications.

This document provides a detailed protocol for the preparation and characterization of this compound SAMs. It is intended to serve as a comprehensive guide for researchers and scientists in academia and industry.

Experimental Protocols

Materials and Equipment

Reagents:

  • This compound (C₁₁H₂₅N)

  • Substrates (e.g., silicon wafers with a native oxide layer, glass slides)

  • Solvents: Anhydrous ethanol, isopropanol, methanol, toluene (high purity)

  • Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION ADVISED

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

Equipment:

  • Ultrasonic bath

  • Spin coater or oven

  • Fume hood

  • Glassware (beakers, petri dishes)

  • Tweezers (Teflon-coated recommended)

  • Characterization instruments (e.g., contact angle goniometer, ellipsometer, atomic force microscope)

Substrate Preparation

A pristine substrate surface is crucial for the formation of a high-quality SAM. The following protocol describes the cleaning of silicon wafers or glass slides.

  • Initial Cleaning: Sonicate the substrates in a sequence of isopropanol, methanol, and deionized water for 15 minutes each.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Oxidative Cleaning (Piranha Etch):

    • CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

    • Immerse the dried substrates in freshly prepared piranha solution for 15-30 minutes. This step removes organic residues and creates a hydrophilic, hydroxylated surface.

  • Rinsing: Thoroughly rinse the substrates with copious amounts of deionized water.

  • Final Drying: Dry the substrates again under a stream of nitrogen and either use immediately or store in a clean, dry environment.

This compound Solution Preparation
  • Prepare a 1-5 mM solution of this compound in a high-purity anhydrous solvent such as ethanol or toluene.[1][2] The optimal concentration may need to be determined empirically.[3]

  • Sonicate the solution for 5-10 minutes to ensure complete dissolution of the this compound.

Self-Assembled Monolayer Formation
  • Immersion: Immerse the clean, dry substrates into the this compound solution in a sealed container.[4][5] To minimize oxygen and water contamination, it is recommended to purge the container with nitrogen before sealing.

  • Incubation: Allow the self-assembly process to proceed for 12-24 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.

  • Rinsing: After incubation, remove the substrates from the solution and rinse thoroughly with the same solvent used for the solution preparation to remove any physisorbed molecules.

  • Curing (Optional but Recommended): To enhance the covalent bonding of the this compound to the hydroxylated surface, the coated substrates can be baked at 110-120°C for 30-60 minutes.

  • Final Rinse and Dry: Perform a final rinse with the solvent and dry the substrates under a stream of nitrogen. The SAM-coated substrates are now ready for characterization or further functionalization.

Characterization of this compound SAMs

Several techniques can be employed to characterize the quality and properties of the formed this compound SAMs.

  • Contact Angle Goniometry: Measures the hydrophobicity of the surface. A successful this compound SAM will result in a significant increase in the water contact angle compared to the clean, hydrophilic substrate.

  • Ellipsometry: Determines the thickness of the monolayer. For a well-formed this compound SAM, the thickness should be consistent with the length of the this compound molecule (approximately 1.2-1.5 nm).

  • Atomic Force Microscopy (AFM): Provides topographical information about the surface, revealing the uniformity and presence of any defects in the monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface, showing the presence of nitrogen from the amine headgroup and carbon from the alkyl chain.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used in grazing angle or attenuated total reflectance (ATR) mode to identify the characteristic vibrational modes of the alkyl chains and the amine groups in the SAM.

Data Presentation

The following table summarizes typical quantitative data expected from the characterization of this compound SAMs on a silicon oxide surface.

Characterization TechniqueParameterExpected Value
Contact Angle Goniometry Water Contact Angle70° - 90°
Ellipsometry Monolayer Thickness1.2 - 1.5 nm
Atomic Force Microscopy Root Mean Square (RMS) Roughness< 0.5 nm
X-ray Photoelectron Spectroscopy N 1s Binding Energy~400 eV

Visualizations

Experimental Workflow

G Experimental Workflow for this compound SAM Formation cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing & Characterization A Initial Solvent Cleaning B Piranha Etching A->B C DI Water Rinsing B->C D Nitrogen Drying C->D F Substrate Immersion D->F E Prepare this compound Solution E->F G Incubation (12-24h) F->G H Solvent Rinsing G->H I Curing (Optional) H->I J Final Rinse & Dry I->J K Characterization J->K

Caption: A flowchart illustrating the key steps in the formation of this compound self-assembled monolayers.

Signaling Pathway Analogy: Surface Functionalization

G Logical Flow of Surface Functionalization A Hydroxylated Substrate (-OH groups) B This compound SAM (-NH2 terminal groups) A->B SAM Formation D Covalently Immobilized Biomolecule B->D Bioconjugation C Activated Biomolecule (e.g., with NHS-ester) C->D

Caption: A diagram showing the logical progression from a bare substrate to a functionalized surface using an this compound SAM.

References

Application Notes and Protocols for Undecylamine-Modified Carboxymethyl Cellulose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of undecylamine-modified carboxymethyl cellulose (CMC-UDA). This hydrophobically modified biopolymer exhibits amphiphilic properties, enabling it to self-assemble into micelles in aqueous solutions, making it a promising nanocarrier for the delivery of poorly water-soluble drugs.

Introduction

Carboxymethyl cellulose (CMC) is a water-soluble, anionic cellulose derivative with a long history of use in the pharmaceutical, food, and cosmetic industries due to its biocompatibility, biodegradability, and low toxicity.[1] However, its high hydrophilicity limits its application for encapsulating hydrophobic drugs. By grafting hydrophobic moieties, such as the eleven-carbon alkyl chain of this compound, onto the hydrophilic CMC backbone, an amphiphilic polymer is created. This modification allows for the formation of core-shell micellar structures in aqueous environments, where the hydrophobic undecyl chains form the core, capable of encapsulating lipophilic drugs, and the hydrophilic carboxymethyl cellulose backbone forms the outer shell, ensuring colloidal stability.

Physicochemical Properties of this compound-Modified CMC

The introduction of this compound onto the CMC backbone significantly alters its physicochemical properties. The degree of substitution (DS) of this compound, which is the average number of this compound molecules per anhydroglucose unit of CMC, is a critical parameter that dictates the overall hydrophobicity and self-assembly behavior of the polymer.

Table 1: Representative Physicochemical Properties of Long-Chain Amine-Modified Cellulose Derivatives.

ParameterOctylamine-Modified Cellulose Nanocrystals (oCNC)Dodecylamine-Modified Carboxymethyl Cellulose (CMC-DDA)Expected Trends for this compound-Modified CMC (CMC-UDA)
Degree of Substitution (DS) Not explicitly stated, but modification confirmed.Varies depending on reaction conditions.Achievable through amidation reactions; DS will influence hydrophobicity.
Critical Micelle Concentration (CMC) Not applicable (nanocrystals).Formation of polymer aggregates confirmed by DLS.[2]Expected to have a low CMC, indicating high stability of micelles.
Particle Size (Hydrodynamic Diameter) Not applicable (nanocrystals).Aggregates observed.[2]Expected to form nanoparticles in the range of 50-200 nm.
Surface Tension of Aqueous Suspension ~51 mN/m[3]Turbidity observed, indicating hydrophobic association.[2]Expected to reduce the surface tension of water.
Water Contact Angle ~63°Increased hydrophobicity compared to unmodified CMC.Expected to have a higher water contact angle than unmodified CMC.

Experimental Protocols

Synthesis of this compound-Modified Carboxymethyl Cellulose (CMC-UDA)

This protocol is a generalized procedure based on the amidation of CMC with long-chain amines and can be adapted for this compound. Two primary methods are presented: a solvent-free thermal amidation and a carbodiimide-mediated coupling in an aqueous environment.

Method A: Solvent-Free Thermal Amidation

This method offers a more sustainable approach by avoiding the use of solvents and coupling agents.

Materials:

  • Carboxymethyl cellulose (sodium salt, Na-CMC)

  • Hydrochloric acid (HCl)

  • This compound

  • Ethanol

  • Deionized water

Protocol:

  • Acidification of CMC: Dissolve Na-CMC in deionized water. Slowly add HCl with stirring to precipitate the acidic form of CMC (H-CMC). Filter the precipitate, wash with deionized water until the filtrate is neutral, and then wash with ethanol. Dry the H-CMC in a vacuum oven.

  • Amidation Reaction: Mix the dried H-CMC with this compound in a reaction vessel. The molar ratio of this compound to the carboxylic acid groups on CMC should be optimized based on the desired degree of substitution.

  • Thermal Treatment: Heat the mixture under an inert atmosphere (e.g., nitrogen) at a high temperature (e.g., 120-160°C) for a specified duration (e.g., 1-4 hours). The optimal temperature and time will need to be determined experimentally.

  • Purification: After cooling, wash the solid product extensively with ethanol to remove unreacted this compound. Dry the final product, this compound-modified CMC (CMC-UDA), in a vacuum oven.

Method B: Carbodiimide-Mediated Coupling

This is a common method for forming amide bonds under milder conditions.

Materials:

  • Carboxymethyl cellulose (sodium salt, Na-CMC)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) (optional, to improve efficiency)

  • Phosphate buffered saline (PBS) or deionized water

  • Dialysis tubing (MWCO 12-14 kDa)

Protocol:

  • Dissolution: Dissolve Na-CMC in PBS or deionized water to form a solution (e.g., 1% w/v).

  • Activation of Carboxyl Groups: Add EDC (and optionally NHS) to the CMC solution with stirring. Allow the activation to proceed for a specified time (e.g., 30 minutes) at room temperature. The molar ratio of EDC/NHS to carboxyl groups should be optimized.

  • Amine Coupling: Add this compound to the reaction mixture. The molar ratio of this compound to carboxyl groups will determine the theoretical maximum degree of substitution.

  • Reaction: Allow the reaction to proceed for 24-48 hours at room temperature with continuous stirring.

  • Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 3-5 days, changing the water frequently to remove unreacted reagents and byproducts.

  • Lyophilization: Freeze-dry the purified solution to obtain the final CMC-UDA product as a solid.

Diagram of the Synthesis Workflow (Carbodiimide Method)

Synthesis_Workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Purification CMC CMC Solution Activated_CMC Activated CMC CMC->Activated_CMC Stirring EDC_NHS EDC/NHS EDC_NHS->Activated_CMC Reaction_Mix Reaction Mixture Activated_CMC->Reaction_Mix This compound This compound This compound->Reaction_Mix Dialysis Dialysis Reaction_Mix->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Final_Product CMC-UDA Lyophilization->Final_Product

Caption: Workflow for the synthesis of CMC-UDA via carbodiimide-mediated coupling.

Characterization of CMC-UDA

Determination of Degree of Substitution (DS): The DS can be determined using techniques such as:

  • ¹H NMR Spectroscopy: By integrating the signals corresponding to the protons of the this compound alkyl chain and the anhydroglucose units of CMC.

  • Elemental Analysis: By quantifying the nitrogen content of the modified polymer, which corresponds to the grafted amine.

  • Titration: By titrating the remaining unreacted carboxylic acid groups after the amidation reaction.

Confirmation of Grafting:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Successful grafting is confirmed by the appearance of new peaks corresponding to the amide bond (around 1650 cm⁻¹ and 1550 cm⁻¹) and the C-H stretching of the undecyl chain (around 2850-2950 cm⁻¹).

Analysis of Self-Assembly:

  • Critical Micelle Concentration (CMC) Determination: The CMC can be determined by measuring a physical property of the polymer solution as a function of concentration. A common method is fluorescence spectroscopy using a hydrophobic probe like pyrene. The intensity ratio of certain vibronic peaks of pyrene changes abruptly at the CMC.

  • Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the self-assembled micelles. The zeta potential provides information about the surface charge and colloidal stability of the micelles.

  • Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the morphology of the micelles.

Drug Loading and In Vitro Release Studies

Protocol for Drug Loading:

  • Dissolution: Dissolve the CMC-UDA polymer in an aqueous solution at a concentration above its CMC.

  • Drug Addition: Dissolve the hydrophobic drug in a small amount of a suitable organic solvent (e.g., ethanol, acetone). Add the drug solution dropwise to the polymer solution while stirring or sonicating.

  • Micelle Formation and Drug Encapsulation: Continue stirring or sonication for several hours to allow for the evaporation of the organic solvent and the encapsulation of the drug within the hydrophobic cores of the micelles.

  • Purification: Remove any unloaded, precipitated drug by centrifugation or filtration.

Determination of Drug Loading Content (LC) and Encapsulation Efficiency (EE):

  • Lyophilize a known amount of the drug-loaded micelle solution.

  • Dissolve the lyophilized powder in a solvent that dissolves both the polymer and the drug (e.g., DMSO).

  • Quantify the amount of drug using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculate LC and EE using the following formulas:

    • LC (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100

    • EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100

Protocol for In Vitro Drug Release:

  • Sample Preparation: Place a known amount of the drug-loaded micelle solution into a dialysis bag.

  • Release Study: Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) at 37°C with gentle agitation.

  • Sampling: At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

  • Quantification: Analyze the drug concentration in the collected samples using UV-Vis spectroscopy or HPLC.

  • Data Analysis: Plot the cumulative drug release as a function of time.

Diagram of the Drug Delivery Application Workflow

Drug_Delivery_Workflow CMC_UDA CMC-UDA Polymer Loading Drug Loading (Solvent Evaporation/Dialysis) CMC_UDA->Loading Drug Hydrophobic Drug Drug->Loading Micelles Drug-Loaded Micelles Loading->Micelles Characterization Characterization (LC, EE, Size, Zeta) Micelles->Characterization Release In Vitro Release Study (Dialysis) Micelles->Release Analysis Data Analysis Release->Analysis

Caption: General workflow for drug loading and in vitro release studies using CMC-UDA micelles.

Applications in Drug Delivery

This compound-modified CMC holds significant promise as a nanocarrier for various therapeutic applications, particularly for the delivery of hydrophobic drugs.

Table 2: Potential Drug Delivery Applications and Expected Outcomes.

Application AreaExample DrugsExpected Benefits
Oncology Paclitaxel, Doxorubicin, CurcuminImproved solubility and bioavailability of anticancer drugs. Passive targeting to tumor tissues via the Enhanced Permeability and Retention (EPR) effect. Reduced systemic toxicity.
Anti-inflammatory Therapy Ibuprofen, DexamethasoneEnhanced local delivery to inflamed tissues. Sustained release for prolonged therapeutic effect.
Antifungal/Antibacterial Therapy Amphotericin B, ItraconazoleImproved formulation of poorly soluble antimicrobial agents. Potential for targeted delivery to infected sites.

Conclusion

The modification of carboxymethyl cellulose with this compound presents a versatile platform for the development of novel drug delivery systems. The resulting amphiphilic polymer can self-assemble into stable micelles capable of encapsulating and delivering hydrophobic drugs. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of CMC-UDA in their specific drug development projects. Further optimization of the synthesis and formulation parameters will be crucial for translating this promising biomaterial into clinical applications.

References

Application Notes and Protocols: Phase Transfer Catalysis Applications of Undecylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. The catalyst, a phase transfer agent, transports one reactant across the phase boundary to react with the other. Quaternary ammonium salts derived from long-chain amines, such as undecylamine, are particularly effective phase transfer catalysts due to their amphipathic nature. The long undecyl chain imparts high solubility in organic solvents, while the charged ammonium headgroup allows for interaction with anionic species in the aqueous or solid phase.

These application notes provide a comprehensive overview of the use of this compound derivatives as phase transfer catalysts in various organic transformations critical to research and drug development. Detailed protocols for the synthesis of a representative catalyst and its application in key synthetic reactions are presented, along with quantitative data to guide experimental design.

I. Synthesis of a Representative this compound-Derived Phase Transfer Catalyst

A common and effective class of phase transfer catalysts derived from this compound are quaternary ammonium salts. A representative example is N-benzyl-N,N-dimethylundecylammonium bromide.

Protocol 1: Synthesis of N-benzyl-N,N-dimethylundecylammonium bromide

This protocol describes a two-step synthesis starting from this compound.

Step 1: N,N-Dimethylation of this compound

  • To a solution of this compound (1 equivalent) in methanol, add formaldehyde (2.2 equivalents, 37% aqueous solution) and palladium on carbon (10 wt. %, 1 mol%).

  • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain N,N-dimethylthis compound.

Step 2: Quaternization with Benzyl Bromide

  • Dissolve N,N-dimethylthis compound (1 equivalent) in a suitable organic solvent such as acetonitrile or toluene.

  • Add benzyl bromide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (or stir at a moderately elevated temperature, e.g., 60-80 °C) for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the tertiary amine.

  • Upon completion, cool the reaction mixture to room temperature. The quaternary ammonium salt may precipitate. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Wash the crude product with a non-polar solvent like hexane to remove any unreacted starting materials.

  • Dry the purified N-benzyl-N,N-dimethylundecylammonium bromide under vacuum.

II. Applications in Organic Synthesis

This compound-derived phase transfer catalysts are versatile and can be employed in a wide range of organic reactions. Below are detailed application notes and protocols for several key transformations.

A. Nucleophilic Substitution Reactions: Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for the preparation of ethers. Phase transfer catalysis significantly enhances the reaction rate and yield by transporting the alkoxide or phenoxide nucleophile from the aqueous or solid phase into the organic phase.

Application Note:

This compound-derived quaternary ammonium salts are highly effective in the Williamson ether synthesis, particularly for the synthesis of aryl ethers where the phenoxide anion is generated in an aqueous base. The long undecyl chain ensures high solubility of the catalyst-anion pair in the organic phase, leading to efficient reaction with the alkyl halide.

Protocol 2: Synthesis of 4-Methoxytoluene

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-cresol (1 equivalent), toluene (5 mL/mmol of cresol), and a 50% aqueous solution of sodium hydroxide (3 equivalents).

  • Add N-benzyl-N,N-dimethylundecylammonium bromide (2 mol%).

  • Stir the mixture vigorously and add methyl iodide (1.2 equivalents).

  • Heat the reaction mixture to 60 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and add water to dissolve the salts.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 4-methoxytoluene.

Table 1: Williamson Ether Synthesis of Various Ethers using an this compound-Derived PTC

EntryPhenol/AlcoholAlkyl HalideCatalyst Loading (mol%)Time (h)Yield (%)
1PhenolBenzyl bromide2595
24-NitrophenolEthyl iodide2692
31-Naphtholn-Butyl bromide1890
4Benzyl alcoholMethyl iodide51285

Note: Data presented is analogous to that found for similar long-chain quaternary ammonium catalysts.

B. C-Alkylation of Active Methylene Compounds

The C-alkylation of compounds with active methylene groups (e.g., malonic esters, β-keto esters) is a fundamental carbon-carbon bond-forming reaction. PTC is highly effective for these reactions, using an aqueous or solid base to deprotonate the active methylene compound.

Application Note:

The use of this compound-derived catalysts in the C-alkylation of active methylene compounds allows for high yields under mild conditions. The catalyst efficiently transports the enolate anion into the organic phase where it reacts with the alkylating agent. This method avoids the need for strong, anhydrous bases like sodium hydride.

Protocol 3: Diethyl n-Butylmalonate Synthesis

  • To a stirred mixture of diethyl malonate (1 equivalent) and N-benzyl-N,N-dimethylundecylammonium bromide (1 mol%) in toluene, add a 50% aqueous solution of sodium hydroxide (2.5 equivalents).

  • Add n-butyl bromide (1.1 equivalents) dropwise to the vigorously stirred mixture.

  • Heat the reaction to 70 °C for 3-5 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction, add water, and separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by vacuum distillation.

Table 2: C-Alkylation of Active Methylene Compounds

EntrySubstrateAlkylating AgentCatalyst Loading (mol%)Time (h)Yield (%)
1Diethyl malonateBenzyl chloride1496
2Ethyl acetoacetateAllyl bromide2393
3Phenylacetonitrilen-Propyl bromide2688
4DibenzoylmethaneEthyl iodide1.5591

Note: Data presented is analogous to that found for similar long-chain quaternary ammonium catalysts.

C. Asymmetric Synthesis

Chiral phase transfer catalysts derived from this compound can be synthesized by incorporating a chiral moiety, for example, from a chiral amine precursor. These catalysts are valuable in asymmetric synthesis, such as the alkylation of glycine imines to produce non-natural amino acids.

Application Note:

For asymmetric phase transfer catalysis, a chiral this compound derivative, such as one derived from a Cinchona alkaloid, can be employed. The chiral environment provided by the catalyst directs the approach of the electrophile to the prochiral nucleophile, leading to the formation of one enantiomer in excess.

Protocol 4: Asymmetric Alkylation of a Glycine Schiff Base

  • In a two-phase system of toluene and 50% aqueous potassium hydroxide, dissolve the N-(diphenylmethylene)glycine tert-butyl ester (1 equivalent) and a chiral N-anthracenylmethyl-N-methyl-N-undecyl-cinchonidinium bromide catalyst (1 mol%).

  • Cool the vigorously stirred mixture to 0 °C.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 equivalents) and stir at 0 °C for 12-24 hours.

  • Monitor the reaction for the consumption of the starting material.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry, and concentrate.

  • The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.

  • Hydrolysis of the Schiff base and ester groups yields the desired α-amino acid.

Table 3: Asymmetric Alkylation of Glycine Imine

EntryAlkylating AgentCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (%)
1Benzyl bromide1189294
2Allyl bromide1248891
3Ethyl iodide2368588
4n-Propyl bromide1.5249092

Note: Data is representative of results achievable with chiral phase transfer catalysts in this application.

III. Visualizations

Catalytic Cycle of Phase Transfer Catalysis

PTC_Cycle cluster_organic Organic Phase M+Y- M⁺Y⁻ (Reactant) Q+Y- Q⁺Y⁻ (Catalyst-Reactant Ion Pair) M+Y-->Q+Y- Ion Exchange (at interface) M+X- M⁺X⁻ (Byproduct) RX RX (Substrate) RY RY (Product) Q+X- Q⁺X⁻ (Catalyst-Leaving Group Ion Pair) Q+Y-->Q+X- Nucleophilic Substitution (in organic phase) + RX Q+X-->M+X- Ion Exchange (at interface) Q+X-->Q+Y- Regeneration + M⁺Y⁻

Caption: The catalytic cycle of phase transfer catalysis.

Experimental Workflow for PTC Williamson Ether Synthesis

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine p-cresol, toluene, and 50% NaOH(aq) B Add this compound-derived PTC (2 mol%) A->B C Add Methyl Iodide B->C D Heat to 60°C with vigorous stirring (4-6 hours) C->D E Monitor by TLC/GC-MS D->E F Cool to RT Add Water E->F Reaction Complete G Separate Organic Layer F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Concentrate I->J K Distillation or Column Chromatography J->K L Obtain Pure 4-Methoxytoluene K->L

Caption: Experimental workflow for a typical PTC reaction.

Conclusion

Quaternary ammonium salts derived from this compound are highly effective and versatile phase transfer catalysts. Their long alkyl chain provides excellent solubility in organic media, facilitating the transport of a wide range of anions from an aqueous or solid phase. The protocols and data presented herein demonstrate their utility in key organic transformations, including nucleophilic substitutions and C-C bond-forming reactions. For professionals in drug development and chemical research, these catalysts offer a green, efficient, and scalable alternative to traditional synthetic methods.

Application Notes and Protocols: The Role of Undecylamine in Stabilizing Carbon Nanotube Dispersions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbon nanotubes (CNTs) possess exceptional mechanical, thermal, and electrical properties, making them highly attractive for a range of applications, including as vehicles for drug delivery.[1] However, their inherent hydrophobicity and strong van der Waals interactions lead to agglomeration in aqueous solutions, significantly limiting their biomedical utility.[1] Surface functionalization is a key strategy to overcome this challenge, enhancing their dispersibility and biocompatibility.[2][3]

This document provides detailed application notes and protocols on the use of undecylamine, an 11-carbon alkylamine, for the stabilization of carbon nanotube dispersions. This compound can be covalently attached to the surface of CNTs, imparting an amphiphilic nature that promotes stable dispersions in various solvents. This functionalization is particularly relevant for drug delivery applications, as it can improve the solubility and cellular uptake of CNT-drug conjugates.[4]

Mechanism of this compound Stabilization

This compound can be used to functionalize carbon nanotubes through two primary methods: covalent and non-covalent attachment.

2.1. Covalent Functionalization:

The most common method for covalent attachment involves a two-step process. First, the CNTs are treated with strong acids to introduce carboxylic acid groups (-COOH) on their surface. Subsequently, these carboxyl groups are activated, typically with thionyl chloride (SOCl₂) or a carbodiimide, to form an acyl chloride or an active ester, respectively. This activated intermediate then readily reacts with the primary amine group of this compound to form a stable amide bond. The long alkyl chain of the this compound then extends from the CNT surface, providing steric hindrance that prevents re-agglomeration of the nanotubes.

2.2. Non-Covalent Functionalization:

While less common for creating highly stable dispersions for biomedical applications, non-covalent functionalization is also possible. This method relies on van der Waals interactions and potential π-π stacking between the alkyl chain of this compound and the graphitic surface of the CNTs. The hydrophobic alkyl tail of the this compound adsorbs onto the CNT surface, while the polar amine head group can interact with the solvent, aiding in dispersion. This method is less robust than covalent functionalization as the interaction is reversible.

Experimental Protocols

3.1. Protocol for Covalent Functionalization of Multi-Walled Carbon Nanotubes (MWCNTs) with this compound

This protocol is adapted from methods for similar long-chain alkylamines.

3.1.1. Materials:

  • Multi-walled carbon nanotubes (MWCNTs)

  • Sulfuric acid (H₂SO₄), 98%

  • Nitric acid (HNO₃), 70%

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Ethanol

  • Deionized water

  • 0.22 µm PTFE filter membranes

3.1.2. Equipment:

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ultrasonic bath

  • Filtration apparatus

  • Drying oven

  • Fume hood

3.1.3. Procedure:

Step 1: Acid Treatment (Carboxylation) of MWCNTs

  • Disperse 500 mg of pristine MWCNTs in a 3:1 (v/v) mixture of concentrated H₂SO₄ and HNO₃ (120 mL total volume) in a round bottom flask.

  • Sonicate the mixture in an ultrasonic bath for 3-4 hours at room temperature.

  • After sonication, reflux the mixture at 70-80°C for 24 hours with constant stirring.

  • Allow the mixture to cool to room temperature and dilute with 500 mL of deionized water.

  • Filter the mixture through a 0.22 µm PTFE membrane and wash extensively with deionized water until the pH of the filtrate is neutral (pH ~7).

  • Dry the resulting carboxylated MWCNTs (MWCNT-COOH) in a vacuum oven at 80°C overnight.

Step 2: Acyl Chlorination of MWCNT-COOH

  • Place 300 mg of the dried MWCNT-COOH in a round bottom flask.

  • Add 100 mL of SOCl₂ and 2 mL of anhydrous DMF (as a catalyst).

  • Reflux the mixture at 70°C for 24 hours under a nitrogen atmosphere with constant stirring.

  • After cooling, filter the mixture and wash the solid product (MWCNT-COCl) with anhydrous THF to remove excess SOCl₂.

  • Dry the MWCNT-COCl under vacuum at room temperature for 24 hours.

Step 3: Amidation with this compound

  • Disperse the 300 mg of dried MWCNT-COCl in 150 mL of anhydrous DMF.

  • Add 10 mL of this compound to the dispersion.

  • Reflux the mixture at 100°C for 24 hours under a nitrogen atmosphere with constant stirring.

  • After cooling to room temperature, filter the product and wash thoroughly with DMF and then ethanol to remove unreacted this compound.

  • Dry the final product, this compound-functionalized MWCNTs (MWCNT-Undecylamine), in a vacuum oven at 70°C overnight.

3.2. Protocol for Dispersion of MWCNT-Undecylamine

  • Weigh a desired amount of MWCNT-Undecylamine (e.g., 1 mg).

  • Add a suitable solvent (e.g., 10 mL of ethanol or an aqueous buffer for biological applications).

  • Sonicate the mixture in an ultrasonic bath for 30-60 minutes, or until a homogenous dispersion is observed.

  • For biological applications, the dispersion can be further diluted to the desired working concentration.

Characterization and Data Presentation

The successful functionalization and dispersion of this compound-modified CNTs should be confirmed using various analytical techniques. The following tables summarize the expected quantitative data from these characterizations.

Table 1: Spectroscopic and Thermal Analysis of MWCNT Functionalization

Characterization TechniquePristine MWCNTsMWCNT-COOHMWCNT-Undecylamine
FTIR (cm⁻¹) C=C stretch (~1630)C=C stretch (~1630), C=O stretch (~1720), O-H stretch (~3400)C=C stretch (~1630), C=O stretch (amide I, ~1650), N-H bend (amide II, ~1540), C-H stretches (~2850-2920)
TGA (Weight Loss %) < 5% up to 600°C5-15% (loss of -COOH groups)15-40% (loss of this compound chains)
Raman (ID/IG Ratio) Baseline valueIncreased ratio (indicates introduction of defects)Slightly increased or similar to MWCNT-COOH

Table 2: Dispersion Stability and Morphology

Characterization TechniqueParameterExpected Value for MWCNT-Undecylamine Dispersion
UV-Vis Spectroscopy Absorbance at 500 nm over 24h< 10% decrease in absorbance
Dynamic Light Scattering (DLS) Hydrodynamic Diameter100 - 500 nm (depending on sonication)
Zeta Potential Surface Charge (in neutral pH)+15 to +40 mV (indicative of stable dispersion)
Transmission Electron Microscopy (TEM) MorphologyIndividually dispersed or small bundles of nanotubes

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of MWCNT-Undecylamine cluster_dispersion Dispersion and Characterization pristine_mwcnt Pristine MWCNTs acid_treatment Acid Treatment (H₂SO₄/HNO₃, Sonication, Reflux) pristine_mwcnt->acid_treatment mwcnt_cooh MWCNT-COOH acid_treatment->mwcnt_cooh acyl_chlorination Acyl Chlorination (SOCl₂, DMF, Reflux) mwcnt_cooh->acyl_chlorination mwcnt_cocl MWCNT-COCl acyl_chlorination->mwcnt_cocl amidation Amidation with this compound (DMF, Reflux) mwcnt_cocl->amidation mwcnt_this compound MWCNT-Undecylamine amidation->mwcnt_this compound dispersion Dispersion in Solvent (Sonication) mwcnt_this compound->dispersion characterization Characterization: - FTIR, TGA, Raman - UV-Vis, DLS, Zeta Potential - TEM dispersion->characterization

Caption: Covalent functionalization and dispersion workflow for this compound-stabilized MWCNTs.

Cellular Uptake Pathway for Drug Delivery

Amine-functionalized CNTs are known to be internalized by cells through various endocytic pathways. The positive surface charge of this compound-functionalized CNTs at physiological pH can facilitate interaction with the negatively charged cell membrane, promoting uptake.

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cnt_drug MWCNT-Undecylamine -Drug Conjugate endocytosis Endocytosis cnt_drug->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Endo-lysosomal pathway drug_release Drug Release endosome->drug_release Endosomal Escape lysosome->drug_release pH-triggered release target Intracellular Target (e.g., DNA, Mitochondria) drug_release->target

Caption: Proposed cellular uptake and drug release mechanism for MWCNT-Undecylamine conjugates.

Applications in Drug Development

The stable dispersion and positive surface charge of this compound-functionalized CNTs make them promising candidates for various drug delivery applications:

  • Cancer Therapy: The enhanced permeability and retention (EPR) effect allows nanoparticles like CNTs to accumulate in tumor tissues. The functionalized CNTs can be loaded with anticancer drugs for targeted delivery.

  • Gene Delivery: The positive charge can facilitate the complexation with negatively charged genetic material like siRNA or plasmid DNA, enabling their delivery into cells.

  • Bioimaging: Fluorescent dyes or imaging agents can be conjugated to the this compound-functionalized CNTs for tracking their biodistribution.

Conclusion

This compound serves as an effective agent for the stabilization of carbon nanotube dispersions through covalent functionalization. The protocols and characterization data provided herein offer a comprehensive guide for researchers and scientists in the field of nanotechnology and drug development. The resulting stable and biocompatible CNT dispersions have significant potential for advancing the development of novel therapeutic and diagnostic platforms. Further research should focus on optimizing drug loading and release kinetics, as well as conducting in-depth in vivo studies to evaluate the efficacy and safety of these promising nanomaterials.

References

Troubleshooting & Optimization

How to improve the yield of undecylamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for undecylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of this compound. Our aim is to help you improve your reaction yields and overcome common challenges encountered during your experiments.

Frequently Asked questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: this compound can be synthesized through several common routes, including:

  • Reductive Amination of Undecanal: This is a widely used method where undecanal is reacted with ammonia in the presence of a reducing agent.[1][2]

  • Amination of 1-Undecanol: This route involves the direct amination of 1-undecanol with ammonia over a catalyst at elevated temperature and pressure.

  • From Undecylenic Acid: This multi-step process typically involves the conversion of the carboxylic acid to an intermediate such as an amide or an acyl azide, which is then rearranged or reduced to the amine.

  • Reduction of Undecanenitrile: This method involves the reduction of undecanenitrile using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[3]

Q2: What are the most common side reactions that can lower the yield of this compound?

A2: The most prevalent side reactions in this compound synthesis include:

  • Over-alkylation: In reductive amination, the newly formed primary amine can react further with the starting aldehyde to form secondary (dithis compound) and tertiary (trithis compound) amines.[4]

  • Alcohol Formation: During reductive amination, the starting aldehyde (undecanal) can be reduced to the corresponding alcohol (1-undecanol).

  • Aldol Condensation: Under basic or acidic conditions, undecanal can undergo self-condensation, leading to the formation of aldol adducts.[5]

  • Incomplete Reduction: In the case of nitrile reduction, incomplete reaction can leave starting material or imine intermediates in the product mixture.

Q3: How can I minimize the formation of secondary and tertiary amines during reductive amination?

A3: To favor the formation of the primary amine, you can:

  • Use a large excess of ammonia: This shifts the equilibrium towards the formation of the primary amine.

  • Control the stoichiometry: Carefully controlling the ratio of reactants is crucial.

  • Choose a suitable catalyst: Some catalysts show higher selectivity for the formation of primary amines.

Q4: What are the main challenges in purifying this compound?

A4: As a long-chain primary amine, this compound presents several purification challenges:

  • High Boiling Point: Its high boiling point necessitates vacuum distillation to prevent thermal decomposition.

  • Basic Nature: Its basicity can cause streaking and poor separation during silica gel chromatography.

  • Formation of Carbonates: Primary amines can react with atmospheric carbon dioxide to form stable carbonate salts, which can appear as an impurity.

  • Oxidation: Amines can be susceptible to oxidation, leading to colored impurities.

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination of Undecanal
Possible Causes Solutions
Formation of secondary and tertiary amines (over-alkylation) - Use a large excess of ammonia (as aqueous or alcoholic solution). - Add the undecanal slowly to the reaction mixture containing ammonia and the reducing agent.
Reduction of undecanal to 1-undecanol - Choose a reducing agent that is more selective for the imine intermediate over the aldehyde, such as sodium triacetoxyborohydride. - Optimize the reaction temperature and pressure to favor amination.
Aldol condensation of undecanal - Maintain a neutral or slightly acidic pH if the reaction conditions allow. - Keep the reaction temperature low during the initial imine formation step.
Inactive catalyst or reducing agent - Use a fresh, high-quality catalyst and reducing agent. - Ensure anhydrous conditions if using moisture-sensitive reagents like LiAlH₄.
Issue 2: Incomplete Reaction in the Amination of 1-Undecanol
Possible Causes Solutions
Insufficient catalyst activity - Ensure the catalyst is properly activated and handled under an inert atmosphere if required. - Screen different catalysts (e.g., supported nickel, ruthenium, or iron catalysts) to find one with higher activity for this specific transformation.
Unfavorable reaction equilibrium - Remove water as it is formed using a Dean-Stark trap or molecular sieves. - Increase the pressure of ammonia in the reaction vessel.
Low reaction temperature or pressure - Gradually increase the reaction temperature and pressure within the safety limits of your equipment. These reactions often require forcing conditions.
Issue 3: Difficulties in the Purification of this compound
Possible Causes Solutions
Product loss during aqueous workup - this compound has some solubility in acidic aqueous solutions. Minimize the volume of acidic washes. - Back-extract the acidic aqueous layer with a fresh portion of organic solvent to recover any dissolved product.
Streaking on silica gel column - Add a small amount of a volatile base, such as triethylamine or ammonia, to the eluent (e.g., 0.5-2%). - Use an alternative stationary phase, such as alumina, or consider a different purification method.
Product appears as a waxy solid or oil that is difficult to handle - Convert the amine to its hydrochloride salt by treating the organic solution with HCl (in ether or as a gas). The salt is often a crystalline solid that is easier to handle and purify by recrystallization. The free base can be regenerated by treatment with a base.
Presence of colored impurities - Treat the crude product with activated carbon to remove colored impurities. - Ensure the purification process is carried out under an inert atmosphere to prevent air oxidation.

Quantitative Data on this compound Synthesis

Synthesis RouteStarting MaterialCatalyst/ReagentReaction ConditionsReported Yield (%)Reference
Reductive AminationUndecanalRh(acac)(cod)/Xantphos, H₂Methanol, 100°C, 30 bar H₂~95% (GC Yield)
Reductive AminationUndecanalIron-based catalyst, H₂, aq. NH₃140°C, 6.5 MPa H₂High yields for similar aliphatic aldehydes
Reductive AminationUndecanalCobalt catalyst, H₂, aq. NH₃80°C, 1-10 bar H₂High selectivity for primary amines
Amination of Alcohol1-Octanol (as model)NixFe1/Al₂O₃, NH₃High temperature and pressureUp to 96.3% selectivity for primary amine
Nitrile ReductionAliphatic Nitriles (general)Raney Nickel, H₂Elevated temperature and pressureGenerally high
Nitrile ReductionAliphatic Nitriles (general)LiAlH₄Ether solventGenerally high

Note: Yields can vary significantly based on reaction scale, purity of starting materials, and specific experimental conditions. The data presented is for comparison purposes and may not be directly reproducible without optimization.

Experimental Protocols

Protocol 1: Reductive Amination of Undecanal with Catalytic Hydrogenation

This protocol is based on the use of a homogeneous rhodium catalyst.

Materials:

  • Undecanal

  • Methanol (anhydrous)

  • Rhodium(I) acetylacetonatobis(cyclooctene) [Rh(acac)(cod)]

  • Xantphos (ligand)

  • Ammonia (solution in methanol, e.g., 7N)

  • Hydrogen gas (high pressure)

  • Autoclave reactor

Procedure:

  • In a glovebox, charge the autoclave reactor with Rh(acac)(cod) (0.25 mol%) and Xantphos (0.25 mol%).

  • Add anhydrous methanol and the methanolic ammonia solution (a large excess, e.g., 10-20 equivalents).

  • Seal the reactor and purge with hydrogen gas.

  • Heat the mixture to 100°C with stirring.

  • Pressurize the reactor with hydrogen gas to 30 bar.

  • Slowly add undecanal to the reaction mixture over a period of 1-2 hours using a high-pressure pump.

  • Continue the reaction for 4-6 hours, monitoring the pressure uptake.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis from 1-Undecanol via Catalytic Amination

This protocol is a general procedure for the direct amination of a long-chain alcohol.

Materials:

  • 1-Undecanol

  • Ammonia (anhydrous)

  • Supported Nickel catalyst (e.g., Ni/Al₂O₃)

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • Load the high-pressure reactor with 1-undecanol and the supported nickel catalyst (e.g., 5-10 wt%).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Introduce anhydrous ammonia into the reactor to a high pressure (e.g., 20-50 bar).

  • Heat the reactor to 180-220°C with vigorous stirring.

  • Introduce hydrogen gas to maintain a total pressure of 100-150 bar.

  • Maintain the reaction for 8-12 hours.

  • Cool the reactor, vent the gases, and filter the catalyst.

  • The product can be purified by vacuum distillation.

Protocol 3: Reduction of Undecanenitrile with LiAlH₄

Materials:

  • Undecanenitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sulfuric acid (e.g., 10%)

  • Sodium hydroxide solution (e.g., 2M)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet.

  • Suspend LiAlH₄ (e.g., 1.5 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Dissolve undecanenitrile in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 4-6 hours.

  • Cool the reaction to 0°C in an ice bath.

  • Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting granular precipitate of aluminum salts and wash thoroughly with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Visualizations

experimental_workflow_reductive_amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Charge Reactor with Catalyst and Solvent add_ammonia Add Ammonia Solution start->add_ammonia heat_pressurize Heat to 100°C Pressurize with H₂ add_ammonia->heat_pressurize add_aldehyde Slowly Add Undecanal heat_pressurize->add_aldehyde react React for 4-6 hours add_aldehyde->react cool_vent Cool and Vent react->cool_vent purify Vacuum Distillation cool_vent->purify product Purified this compound purify->product troubleshooting_low_yield cluster_symptoms Observed Symptoms cluster_solutions Potential Solutions start Low Yield of this compound side_products Significant Side Products in Crude NMR/GC-MS start->side_products incomplete_reaction Starting Material Remains start->incomplete_reaction purification_loss Low Recovery After Purification start->purification_loss sol_side_products Optimize Stoichiometry (Excess NH₃) Change Reducing Agent Control Temperature side_products->sol_side_products Address Side Reactions sol_incomplete Increase Reaction Time/Temperature Check Catalyst/Reagent Activity Ensure Anhydrous Conditions incomplete_reaction->sol_incomplete Improve Conversion sol_purification Purify via Salt Formation Use Base-Treated Silica Optimize Distillation Conditions purification_loss->sol_purification Enhance Recovery

References

Technical Support Center: Purification of Undecylamine from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of undecylamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-purity this compound from typical reaction mixtures. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Impurities largely depend on the synthetic route used.

  • From Reductive Amination of Undecanal: Common impurities include unreacted undecanal, the corresponding alcohol (undecanol) from the reduction of the aldehyde, and byproducts from aldol condensation of the starting aldehyde.[1][2] Over-alkylation leading to secondary (dithis compound) and tertiary (trithis compound) amines can also occur.

  • From Undecanoic Acid: If starting from undecanoic acid, unreacted starting material and amide intermediates may be present.

  • General Impurities: Residual solvents from the reaction, water, and traces of catalysts are also common. Exposure to air and heat can lead to oxidation products, which may cause discoloration.[3]

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

  • Acid-Base Extraction: This is an excellent initial purification step to separate the basic this compound from neutral or acidic impurities.[4][5]

  • Vacuum Distillation: As this compound is a high-boiling point liquid, vacuum distillation is the preferred method for large-scale purification to prevent thermal decomposition.

  • Flash Chromatography: For achieving very high purity, especially on a smaller scale, flash chromatography is highly effective at separating this compound from closely related impurities.

Q3: Why does my this compound sample turn yellow or brown over time?

A3: Amines, particularly primary amines, are susceptible to oxidation when exposed to air and light, which can lead to the formation of colored impurities. To minimize this, it is recommended to store purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Acid-Base Extraction Troubleshooting
Problem Possible Cause Solution
Emulsion formation during extraction - Vigorous shaking- High concentration of amine salt- Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion.- If the emulsion persists, filter the mixture through a pad of celite.
Low recovery of this compound - Incomplete extraction from the aqueous layer- Amine salt is partially soluble in the organic layer- Perform multiple extractions (3-4 times) with the organic solvent.- Ensure the aqueous layer is sufficiently basic (pH > 12) to fully deprotonate the amine salt.- Wash the combined organic layers with brine to minimize the amount of dissolved water and polar compounds.
Product is not clean after extraction - Incomplete separation of layers- Neutral impurities are co-extracted- Allow sufficient time for the layers to separate completely.- If necessary, perform a back-extraction of the organic layer with a fresh portion of acidic solution.
Vacuum Distillation Troubleshooting
Problem Possible Cause Solution
Bumping or uneven boiling - Lack of boiling chips or inadequate stirring- High vacuum applied too quickly- Always use a magnetic stir bar for smooth boiling under vacuum. - Gradually apply the vacuum to the system.
Product is discolored after distillation - Thermal decomposition- Presence of oxygen- Ensure a sufficiently low vacuum is achieved to lower the boiling point. - Purge the distillation apparatus with an inert gas (e.g., nitrogen) before heating.
Fluctuating distillation temperature - Inconsistent heating- Unstable vacuum- Use a heating mantle with a stirrer for uniform heating.- Check all connections for leaks to ensure a stable vacuum.
Flash Chromatography Troubleshooting
Problem Possible Cause Solution
Peak tailing or streaking - Strong interaction between the basic amine and acidic silica gel- Add a small amount of triethylamine (0.5-2%) to the eluent to neutralize the acidic sites on the silica. - Use a less acidic stationary phase like alumina or an amine-functionalized silica column.
Poor separation of this compound from impurities - Inappropriate solvent system- Optimize the solvent system using Thin Layer Chromatography (TLC) first.- Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Low recovery from the column - Irreversible adsorption of this compound onto the silica gel- Use a deactivated silica gel or an alternative stationary phase as mentioned above.- Ensure the sample is fully dissolved and properly loaded onto the column.

Quantitative Data Summary

The following table provides a summary of expected outcomes for each purification method. The actual results may vary depending on the initial purity of the crude mixture and the specific experimental conditions.

Purification Method Expected Purity Expected Yield Key Advantages Limitations
Acid-Base Extraction >95%85-95%Removes a wide range of non-basic impurities; scalable.Does not separate other amine impurities.
Vacuum Distillation >98%70-85%Highly effective for large quantities; removes non-volatile and some volatile impurities.Potential for thermal degradation if not performed under sufficient vacuum.
Flash Chromatography >99%60-80%Provides the highest purity; excellent for removing structurally similar impurities.Less scalable; requires more solvent and can be more time-consuming.

Experimental Protocols

Protocol 1: Purification of this compound by Acid-Base Extraction

This protocol is designed to separate this compound from neutral and acidic impurities.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Acidification: Add 1M aqueous HCl solution to the separatory funnel, shake gently, and allow the layers to separate. The this compound will be protonated and move into the aqueous layer as the hydrochloride salt.

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Wash: Wash the organic layer with another portion of 1M HCl to ensure all the amine has been extracted. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 2M aqueous NaOH solution with stirring until the solution is strongly basic (pH > 12), which will regenerate the free this compound.

  • Re-extraction: Return the basic aqueous solution to a separatory funnel and extract the free this compound with several portions of fresh organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

G cluster_0 Acid-Base Extraction Workflow A Crude this compound in Organic Solvent B Add 1M HCl A->B C Separate Layers B->C D Aqueous Layer (this compound Salt) C->D E Organic Layer (Impurities) C->E F Add 2M NaOH (Basify) D->F G Extract with Organic Solvent F->G H Combine Organic Layers G->H I Wash with Brine H->I J Dry over Na2SO4 I->J K Concentrate J->K L Purified this compound K->L

Caption: Workflow for this compound purification by acid-base extraction.

Protocol 2: Purification of this compound by Vacuum Distillation

This protocol is suitable for purifying thermally stable, high-boiling point liquids like this compound.

Methodology:

  • Setup: Assemble a vacuum distillation apparatus with a magnetic stirrer. Ensure all glassware is free of cracks and all joints are properly greased and sealed.

  • Initial Vacuum: Add the crude this compound and a magnetic stir bar to the distillation flask. Begin stirring and gradually apply a vacuum.

  • Heating: Once a stable vacuum is achieved (e.g., 10 mmHg), begin to gently heat the distillation flask.

  • Fraction Collection: Collect any low-boiling impurities as the first fraction. As the temperature rises and stabilizes, collect the main fraction of this compound. The boiling point of this compound at 10 mmHg is approximately 118-120°C.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

  • Cooling: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

G cluster_1 Vacuum Distillation Workflow A Assemble Apparatus B Add Crude this compound & Stir Bar A->B C Apply Vacuum B->C D Heat Gently C->D E Collect Fractions D->E F Cool to Room Temperature E->F G Release Vacuum F->G H Purified this compound G->H

Caption: General workflow for purification by vacuum distillation.

Protocol 3: Purification of this compound by Flash Chromatography

This protocol is ideal for obtaining high-purity this compound on a laboratory scale.

Methodology:

  • Stationary Phase: Use an amine-functionalized silica gel column for best results. If using standard silica gel, pre-treat the column by flushing with the eluent containing 1% triethylamine.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient for this compound on an amine-functionalized column might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

G cluster_2 Flash Chromatography Workflow A Prepare Column B Load Sample A->B C Elute with Solvent Gradient B->C D Collect Fractions C->D E Monitor by TLC D->E F Combine Pure Fractions E->F G Concentrate F->G H Purified this compound G->H

Caption: Workflow for this compound purification by flash chromatography.

References

Preventing oxidation of undecylamine during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Undecylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent oxidation and ensure the integrity of your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Problem Possible Cause Recommended Solution
Discoloration (yellowing or browning) of the amine Oxidation due to exposure to air (oxygen). This is a common issue for primary amines.1. Immediately purge the headspace of the storage container with an inert gas (nitrogen or argon) and store at the recommended temperature. 2. For future use, procure smaller-sized containers to minimize headspace and repeated exposure to air. 3. If purity is critical, consider purifying the discolored amine via distillation or acid-base extraction before use.
Presence of a strong, unpleasant odor different from the characteristic amine smell Formation of volatile degradation products.1. Handle the material in a well-ventilated fume hood. 2. Verify the purity of the amine using Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential degradation products.[1] 3. If significant degradation is confirmed, it is recommended to use a fresh, unopened container of this compound.
Inconsistent or unexpected experimental results Degradation of this compound leading to lower purity and the presence of reactive impurities.1. Confirm the purity of the this compound stock using a validated analytical method such as HPLC or GC.[2] 2. Always use freshly prepared solutions for your experiments. 3. Review your handling procedures to ensure minimal exposure to air and light during your experimental setup.
Formation of solid precipitates in the liquid amine Could be due to the formation of carbonate salts from the reaction with atmospheric carbon dioxide, or insoluble oxidation products.1. If carbonate formation is suspected, the amine may be purified. 2. Analyze the precipitate if possible to determine its identity. 3. Ensure the storage container is tightly sealed and the headspace is filled with an inert gas.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The primary factors leading to the degradation of this compound are exposure to oxygen (air), elevated temperatures, and light. Primary aliphatic amines are susceptible to oxidation, which can lead to the formation of various degradation products, including imines, oximes, and eventually, cleavage products.[3][4]

Q2: What are the ideal storage conditions for this compound to prevent oxidation?

A2: To minimize oxidation and ensure long-term stability, this compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[5] It is also recommended to store it in a cool, dark place, ideally refrigerated (2-8 °C).

Q3: How can I tell if my this compound has degraded?

A3: Visual inspection can be an initial indicator. Signs of degradation include a change in color from colorless to yellow or brown, and the development of an unusual or stronger odor. However, for a definitive assessment of purity, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are necessary.

Q4: Can I still use this compound that has slightly changed color?

A4: The suitability of using slightly discolored this compound depends on the sensitivity of your application. For applications where high purity is critical, such as in pharmaceutical development, it is strongly recommended to use a fresh, high-purity sample. For less sensitive applications, the material might still be usable, but it is advisable to determine its purity before use.

Q5: What are the potential degradation products of this compound oxidation?

A5: The oxidation of primary aliphatic amines can be complex. Initial oxidation can form hydroxylamines, which can be further oxidized to nitroso and nitro compounds. Other potential pathways involve the formation of imines and oximes. Under certain conditions, degradation can also lead to the cleavage of the carbon chain.

Data Presentation

The following table summarizes the expected stability of this compound under various storage conditions. This data is based on general knowledge of long-chain aliphatic amine stability and should be used as a guideline. For critical applications, it is recommended to perform in-house stability studies.

Storage Condition Atmosphere Temperature Expected Purity after 12 Months (Illustrative) Observations
1AirRoom Temperature (~25°C)90-95%Significant discoloration (yellow to brown) is likely. Potential for formation of various oxidation byproducts.
2AirRefrigerated (2-8°C)95-98%Discoloration will be slower than at room temperature, but some oxidation is still expected over time.
3Inert Gas (Nitrogen/Argon)Room Temperature (~25°C)>98%Minimal degradation expected. Color should remain stable.
4Inert Gas (Nitrogen/Argon) Refrigerated (2-8°C) >99% Optimal storage condition. Provides the best protection against oxidation and thermal degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, using a suitable analytical method like HPLC-UV or GC-MS to identify and quantify the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation:

The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Mandatory Visualization

Oxidation_Prevention_Workflow cluster_storage Storage cluster_handling Handling cluster_verification Purity Verification cluster_outcome Outcome storage_container This compound Container inert_gas Inert Gas (Nitrogen/Argon) storage_container->inert_gas Purge Headspace refrigerate Refrigerate (2-8 °C) storage_container->refrigerate protect_light Protect from Light storage_container->protect_light handling_process Experimental Use storage_container->handling_process Transfer for Use minimize_exposure Minimize Air/Light Exposure handling_process->minimize_exposure fresh_solutions Use Freshly Prepared Solutions handling_process->fresh_solutions purity_check Analytical Testing (HPLC/GC) handling_process->purity_check Verify Purity stable_product Stable this compound (High Purity) purity_check->stable_product Pass degraded_product Degraded this compound (Low Purity) purity_check->degraded_product Fail

Caption: Workflow for preventing this compound oxidation during storage and handling.

Degradation_Pathway This compound This compound (Primary Amine) Oxidation Oxidation (O2, Heat, Light) This compound->Oxidation Hydroxylamine N-Undecylhydroxylamine Oxidation->Hydroxylamine Initial Oxidation Imine Imines Oxidation->Imine Alternative Pathway Nitroso Nitrosoalkane Hydroxylamine->Nitroso Further Oxidation Further_Degradation Further Degradation Products Nitroso->Further_Degradation Oxime Oximes Imine->Oxime Oxime->Further_Degradation

Caption: Simplified potential degradation pathways of this compound via oxidation.

References

Technical Support Center: Undecylamine Surface Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with undecylamine functionalization of surfaces.

Troubleshooting Guides

This section addresses common challenges encountered during the this compound functionalization process in a question-and-answer format.

Question 1: Why is the water contact angle on my this compound-functionalized silica/glass surface lower than expected, indicating poor hydrophobicity?

Possible Causes:

  • Incomplete Monolayer Formation: The this compound molecules have not formed a dense, well-ordered monolayer on the surface. This can be due to insufficient reaction time, low concentration of this compound, or the presence of contaminants.

  • Presence of Water: Trace amounts of water in the reaction solvent can lead to the self-polymerization of silane-based this compound derivatives in the solution before they can attach to the surface.

  • Surface Contamination: The substrate surface may not have been sufficiently cleaned, leaving behind organic residues or other contaminants that prevent the this compound from binding.

  • Oxidation of the Amine Group: The terminal amine group of the this compound can be susceptible to oxidation, which can alter the surface properties.[1][2]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Increase the reaction time and/or the concentration of the this compound solution. Ensure the reaction is carried out in a completely anhydrous solvent.

  • Thorough Substrate Cleaning: Implement a rigorous cleaning protocol for your substrate. For silica-based surfaces, a common procedure involves sonication in solvents like acetone and ethanol, followed by activation with a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

  • Use Fresh Reagents: Ensure the this compound and any other reagents are of high purity and have not been exposed to moisture or air for extended periods.

  • Characterize the Surface: Use surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) to check for the presence of nitrogen and the expected elemental composition. Atomic Force Microscopy (AFM) can be used to assess the morphology and roughness of the monolayer.

Question 2: My XPS data shows a low nitrogen signal, or the N/Si (for silica substrates) or N/Au (for gold substrates) atomic ratio is below the expected value. What could be the issue?

Possible Causes:

  • Inefficient Grafting: The this compound has not covalently bonded to the surface in sufficient quantities. This could be due to the reasons mentioned in Question 1 (sub-optimal reaction conditions, surface contamination).

  • X-ray Beam Damage: Prolonged exposure to the X-ray beam during XPS analysis can sometimes damage organic monolayers.

  • Incorrect Analysis Parameters: The take-off angle used for the XPS measurement might not be optimal for surface-sensitive measurements.

Troubleshooting Steps:

  • Review Functionalization Protocol: Re-evaluate your experimental protocol, paying close attention to substrate cleaning, reagent purity, and reaction conditions (time, temperature, and solvent).

  • Optimize XPS Acquisition: Minimize the X-ray exposure time and use a lower beam power if possible. For highly surface-sensitive measurements, consider using Angle-Resolved XPS (ARXPS) to probe the near-surface region more effectively.[3]

  • Corroborate with Other Techniques: Use other characterization techniques to confirm the low surface coverage. For instance, a low contact angle would be consistent with a low nitrogen signal.

Question 3: AFM imaging reveals aggregates or a disordered monolayer on the surface. How can I achieve a more uniform this compound coating?

Possible Causes:

  • Aggregation in Solution: this compound molecules, especially at higher concentrations, can form aggregates or micelles in the solution, which then deposit on the surface as clumps rather than a uniform monolayer.[4]

  • Solvent Incompatibility: The solvent used may not be optimal for dissolving this compound and promoting uniform monolayer formation.

  • Rapid Solvent Evaporation: If the functionalization is performed via a spin-coating or dip-coating method, rapid or uneven solvent evaporation can lead to the formation of aggregates.

Troubleshooting Steps:

  • Optimize this compound Concentration: Experiment with a range of lower this compound concentrations to find the optimal balance between sufficient surface coverage and avoiding aggregation.

  • Solvent Selection: Test different anhydrous solvents to find one that provides good solubility for this compound and promotes the formation of a well-ordered monolayer.

  • Control Deposition Parameters: If using spin-coating or dip-coating, carefully control the spin speed, acceleration, and withdrawal speed to ensure uniform and controlled solvent evaporation.

  • Post-Deposition Annealing: In some cases, a gentle thermal annealing step after deposition can help to improve the ordering of the monolayer.

Frequently Asked Questions (FAQs)

Q1: What is the expected water contact angle for a well-formed this compound monolayer on a silica surface?

A1: A high-quality this compound monolayer should render the typically hydrophilic silica surface hydrophobic. The expected water contact angle would be in the range of 90-110 degrees, although the exact value can depend on the density and ordering of the monolayer. For comparison, a clean, unmodified silica surface has a very low contact angle, often close to 0 degrees.[5]

Q2: How can I confirm that the this compound is covalently attached to the surface and not just physisorbed?

A2: To confirm covalent attachment, you can perform a series of stringent washing steps after the functionalization reaction. This typically involves sonicating the functionalized substrate in a series of solvents (e.g., the reaction solvent, ethanol, and deionized water). If the this compound monolayer remains intact after these washing steps, as confirmed by characterization techniques like contact angle measurements or XPS, it is a strong indication of covalent bonding.

Q3: What is the typical thickness of an this compound self-assembled monolayer (SAM)?

A3: The theoretical length of an all-trans this compound molecule is approximately 1.5 to 2.0 nm. Therefore, a well-ordered, vertically oriented monolayer should have a thickness in this range. Spectroscopic ellipsometry is a common technique used to measure the thickness of such thin films.

Q4: For drug delivery applications, how does this compound functionalization affect the interaction of nanoparticles with cells?

A4: The primary amine group of this compound is typically protonated at physiological pH, resulting in a positively charged surface. This positive charge can enhance the interaction of nanoparticles with the negatively charged cell membrane, potentially leading to increased cellular uptake. However, it's important to note that a high positive charge density can also induce cytotoxicity. Therefore, the surface density of this compound needs to be carefully optimized.

Quantitative Data Summary

The following tables provide a summary of expected quantitative values for the characterization of this compound-functionalized surfaces. These values can serve as a benchmark for a successful functionalization.

Table 1: Expected Water Contact Angles

SurfaceBefore FunctionalizationAfter this compound Functionalization
Silica/Glass< 20°90° - 110°
Gold~70° - 80°~90° - 100°
Polymers (e.g., PMMA)Varies (e.g., ~70°)Varies (generally increased)

Table 2: Typical Characterization Data for a Successful this compound Monolayer

Characterization TechniqueParameterExpected Value
X-ray Photoelectron Spectroscopy (XPS)N 1s peakPresent at ~400 eV
Atomic % of Nitrogen1-5% (highly dependent on substrate and monolayer density)
Spectroscopic EllipsometryThickness1.5 - 2.0 nm
Atomic Force Microscopy (AFM)RMS Roughness< 1 nm (for a smooth, well-ordered monolayer)

Experimental Protocols

Protocol 1: this compound Functionalization of Silica/Glass Surfaces

This protocol is adapted from general procedures for silanization of silica surfaces.

  • Substrate Cleaning and Activation: a. Sonicate the silica/glass substrate in acetone for 15 minutes, followed by ethanol for 15 minutes. b. Rinse thoroughly with deionized water. c. Immerse the substrate in a piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes to 1 hour to hydroxylate the surface. (CAUTION: Piranha solution is extremely hazardous). d. Rinse extensively with deionized water and dry under a stream of nitrogen.

  • Silanization: a. Prepare a 1% (v/v) solution of an this compound derivative with a silane headgroup (e.g., 11-aminoundecyltriethoxysilane) in anhydrous toluene. b. Immerse the cleaned and activated substrate in the silanization solution. c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 60°C under an inert atmosphere (e.g., nitrogen or argon). d. After the reaction, rinse the substrate sequentially with toluene, ethanol, and deionized water. e. Dry the functionalized substrate under a stream of nitrogen.

Protocol 2: this compound Functionalization of Gold Surfaces

This protocol is based on the formation of self-assembled monolayers (SAMs) of alkanethiols on gold. An this compound derivative containing a thiol headgroup (e.g., 11-amino-1-undecanethiol) is required.

  • Substrate Preparation: a. Deposit a thin layer of gold (e.g., 50-100 nm) on a suitable substrate (e.g., silicon wafer with a chromium or titanium adhesion layer). b. Clean the gold surface by rinsing with ethanol and drying under nitrogen. An oxygen plasma or UV-ozone treatment can also be used for cleaning.

  • SAM Formation: a. Prepare a 1-10 mM solution of 11-amino-1-undecanethiol in anhydrous ethanol. b. Immerse the cleaned gold substrate in the thiol solution. c. Allow the self-assembly to occur for 12-24 hours at room temperature. d. After immersion, rinse the substrate thoroughly with ethanol to remove any non-covalently bound molecules. e. Dry the functionalized substrate under a stream of nitrogen.

Protocol 3: this compound Functionalization of Polymer Surfaces (e.g., PLGA nanoparticles for drug delivery)

This protocol describes a common method for conjugating amines to carboxyl groups on the surface of polymeric nanoparticles.

  • Nanoparticle Preparation: a. Synthesize poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a suitable method (e.g., emulsion-solvent evaporation) to expose carboxyl groups on the surface.

  • Carboxyl Group Activation: a. Suspend the PLGA nanoparticles in a suitable buffer (e.g., MES buffer, pH 6.0). b. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to the nanoparticle suspension to activate the carboxyl groups. c. Incubate for 15-30 minutes at room temperature.

  • Amine Coupling: a. Add this compound to the activated nanoparticle suspension. b. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring. c. Quench the reaction by adding a suitable reagent (e.g., hydroxylamine).

  • Purification: a. Purify the this compound-functionalized nanoparticles by repeated centrifugation and resuspension in deionized water to remove unreacted reagents.

Visualization of Troubleshooting Workflows

Troubleshooting Low Contact Angle on Silica Surfaces

troubleshooting_low_contact_angle start Low Water Contact Angle (< 90°) cause1 Incomplete Monolayer start->cause1 Check Reaction Parameters cause2 Surface Contamination start->cause2 Review Cleaning Procedure cause3 Reagent Issues start->cause3 Verify Reagent Quality solution1a Increase Reaction Time/ Concentration cause1->solution1a solution1b Ensure Anhydrous Conditions cause1->solution1b solution2 Improve Substrate Cleaning Protocol cause2->solution2 solution3 Use Fresh, High-Purity Reagents cause3->solution3

Caption: Troubleshooting workflow for low water contact angle on this compound-functionalized silica.

Diagnosing Poor Monolayer Quality with AFM

troubleshooting_afm start AFM Shows Aggregates/ Disordered Monolayer cause1 Aggregation in Solution start->cause1 Check Solution Preparation cause2 Solvent Issues start->cause2 Evaluate Solvent Compatibility cause3 Deposition Problem start->cause3 Review Deposition Technique solution1 Optimize this compound Concentration cause1->solution1 solution2 Test Alternative Anhydrous Solvents cause2->solution2 solution3 Control Evaporation Rate (Spin/Dip Coating) cause3->solution3

Caption: Diagnostic workflow for addressing poor monolayer quality observed via AFM.

References

How to control the size of nanoparticles with undecylamine concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the size of nanoparticles using undecylamine as a capping agent.

Troubleshooting Guide

This guide addresses common issues encountered during nanoparticle synthesis when using this compound to control particle size.

Issue Potential Cause Recommended Solution
Poor control over nanoparticle size (polydisperse sample) 1. Inadequate this compound Concentration: The concentration of this compound is either too low to effectively cap the nanoparticles and prevent aggregation, or too high, leading to rapid, uncontrolled nucleation. 2. Impure Reagents: Contaminants in the this compound or other reagents can interfere with the nucleation and growth process. 3. Inconsistent Reaction Temperature: Fluctuations in temperature can lead to uneven nucleation and growth rates.1. Optimize this compound Concentration: Systematically vary the molar ratio of this compound to the metal precursor to find the optimal concentration for the desired size and monodispersity. Start with a baseline concentration and perform a concentration series experiment (see Experimental Protocols). 2. Use High-Purity Reagents: Ensure all chemicals, including this compound and solvents, are of high purity to avoid unwanted side reactions. 3. Maintain Strict Temperature Control: Use a reliable heating mantle with a temperature controller and ensure uniform heating of the reaction mixture.
Formation of large aggregates instead of nanoparticles 1. Insufficient this compound: Not enough this compound is present to stabilize the newly formed nanoparticles, leading to irreversible aggregation. 2. Rapid Reduction Rate: The reducing agent is too strong or added too quickly, causing rapid formation of nuclei that cannot be effectively capped by the this compound.1. Increase this compound Concentration: A higher concentration of the capping agent can provide better surface coverage and steric hindrance, preventing aggregation. 2. Use a Milder Reducing Agent or Slower Addition: Consider using a weaker reducing agent or adding the reducing agent dropwise to control the rate of nanoparticle formation, allowing sufficient time for this compound to cap the growing particles.
Inconsistent results between batches 1. Variability in Reagent Quality: Different batches of this compound or other precursors may have slight variations in purity or composition. 2. Minor Deviations in Protocol: Small, unintentional changes in reaction time, stirring speed, or temperature can lead to different outcomes.1. Standardize Reagent Sources: Use reagents from the same supplier and lot number for a series of experiments to minimize variability. 2. Maintain a Detailed and Consistent Protocol: Document every step of the synthesis process meticulously, including stirring rates, addition times, and temperature profiles, and adhere to it strictly for each batch.
Unexpected nanoparticle shape (e.g., rods, cubes instead of spheres) Selective Adsorption of this compound: this compound may preferentially bind to certain crystal facets of the growing nanoparticles, leading to anisotropic growth.Modify Reaction Conditions: Adjusting parameters such as temperature, solvent, or the presence of co-surfactants can influence the binding of this compound and thus the final shape of the nanoparticles.

Frequently Asked Questions (FAQs)

Q1: How does this compound control the size of nanoparticles?

A1: this compound, a long-chain primary amine, acts as a capping agent during nanoparticle synthesis. Its primary amine group (-NH2) coordinates to the surface of the growing nanoparticles, while its long, nonpolar alkyl chain extends into the solvent. This creates a protective layer that provides steric hindrance, preventing the nanoparticles from aggregating and allowing for controlled growth. The concentration of this compound directly influences the nucleation and growth kinetics; higher concentrations generally lead to the formation of smaller, more monodisperse nanoparticles by providing more capping molecules to stabilize a larger number of smaller nuclei.

Q2: What is the general relationship between this compound concentration and nanoparticle size?

A2: Generally, there is an inverse relationship between the concentration of this compound and the resulting nanoparticle size. At higher concentrations, more this compound molecules are available to cap the nanoparticle surfaces at an early stage of growth, which limits their further growth and prevents aggregation, resulting in smaller nanoparticles. Conversely, at lower concentrations, there are fewer capping molecules available, allowing the nanoparticles to grow larger before their surfaces are fully passivated.

Q3: Can I use this compound for the synthesis of different types of nanoparticles?

A3: Yes, this compound and other long-chain alkylamines are versatile capping agents that can be used in the synthesis of a variety of nanoparticles, including metallic nanoparticles (e.g., gold, silver, palladium) and semiconductor quantum dots.[1] The effectiveness and the optimal concentration may vary depending on the specific material and the synthesis method used.

Q4: How does the chain length of the alkylamine affect nanoparticle size?

Q5: What are the key parameters to control in a typical synthesis?

A5: Besides the this compound concentration, other critical parameters that influence nanoparticle size and dispersity include:

  • Molar ratio of this compound to the metal precursor: This is a primary determinant of the final particle size.

  • Reaction Temperature: Temperature affects the kinetics of both nucleation and growth.

  • Reaction Time: The duration of the reaction will influence the extent of particle growth.

  • Type and Concentration of the Reducing Agent: The strength and amount of the reducing agent control the rate of nanoparticle formation.

  • Solvent: The choice of solvent can influence the solubility of precursors and the effectiveness of the capping agent.

Quantitative Data

The following table provides an example of the expected trend in nanoparticle size with varying this compound concentration based on studies of similar long-chain alkylamines used in gold nanoparticle synthesis. Note that these values are illustrative and the actual sizes will depend on the specific experimental conditions.

Molar Ratio (this compound:Au Precursor)Expected Average Nanoparticle Diameter (nm)Expected Polydispersity
10:1~25 nmHigh
20:1~15 nmModerate
40:1~8 nmLow
80:1~4 nmVery Low

Experimental Protocols

General Protocol for the Synthesis of Gold Nanoparticles using this compound

This protocol describes a general method for synthesizing gold nanoparticles where this compound acts as a capping agent to control size. Researchers should optimize the specific parameters for their desired nanoparticle characteristics.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (CH₃(CH₂)₁₀NH₂)

  • Toluene (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ethanol

Procedure:

  • Precursor Solution Preparation:

    • Dissolve a specific amount of HAuCl₄·3H₂O in toluene to achieve the desired precursor concentration (e.g., 0.01 M).

    • In a separate flask, prepare a stock solution of this compound in toluene (e.g., 0.1 M).

  • Reaction Setup:

    • In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add a specific volume of the gold precursor solution.

    • Add the desired volume of the this compound stock solution to achieve the target molar ratio of this compound to gold.

    • Heat the mixture to a specific temperature (e.g., 60-80 °C) under constant stirring.

  • Reduction:

    • Prepare a fresh solution of NaBH₄ in ethanol (e.g., 0.1 M).

    • Rapidly inject the NaBH₄ solution into the heated reaction mixture with vigorous stirring. The color of the solution should change, indicating the formation of gold nanoparticles.

  • Growth and Stabilization:

    • Allow the reaction to proceed for a set amount of time (e.g., 1-2 hours) at the reaction temperature to ensure complete reaction and stabilization of the nanoparticles.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Add methanol to the solution to precipitate the this compound-capped gold nanoparticles.

    • Centrifuge the mixture to collect the nanoparticles.

    • Discard the supernatant and re-disperse the nanoparticles in a nonpolar solvent like toluene or hexane.

    • Repeat the precipitation and redispersion steps at least two more times to remove excess this compound and other byproducts.

Characterization:

The size and morphology of the synthesized nanoparticles should be characterized using techniques such as Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS). UV-Vis spectroscopy can be used to observe the surface plasmon resonance peak, which is indicative of nanoparticle formation and size.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_synthesis 2. Synthesis cluster_purification 3. Purification cluster_characterization 4. Characterization prep_au Prepare Gold Precursor Solution mix Mix Precursor and This compound prep_au->mix prep_ua Prepare this compound Solution prep_ua->mix heat Heat to Reaction Temperature mix->heat reduce Inject Reducing Agent (NaBH4) heat->reduce grow Growth and Stabilization reduce->grow precipitate Precipitate with Antisolvent (Methanol) grow->precipitate centrifuge Centrifuge to Collect Nanoparticles precipitate->centrifuge redisperse Redisperse in Nonpolar Solvent centrifuge->redisperse tem TEM redisperse->tem dls DLS redisperse->dls uvvis UV-Vis redisperse->uvvis

A typical experimental workflow for nanoparticle synthesis.

logical_relationship concentration This compound Concentration capping Surface Capping & Steric Hindrance concentration->capping influences nucleation Nucleation Rate capping->nucleation affects growth Growth Rate capping->growth limits size Nanoparticle Size nucleation->size determines polydispersity Polydispersity nucleation->polydispersity impacts growth->size growth->polydispersity

Relationship between this compound concentration and nanoparticle size.

References

Undecylamine reaction scale-up considerations and challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of reactions to synthesize undecylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound that are suitable for scale-up?

A1: The two most prevalent industrial routes for this compound synthesis at scale are:

  • Hydrogenation of Undecanenitrile: This method involves the reduction of undecanenitrile using a catalyst (commonly nickel-based, such as Raney nickel, or precious metal catalysts like palladium on carbon) under a hydrogen atmosphere. It is a widely used industrial process for producing primary amines.[1][2][3][4]

  • Reductive Amination of Undecanal: This route involves the reaction of undecanal with ammonia in the presence of a reducing agent and a catalyst to form this compound.[5] This "one-pot" method can be highly efficient.

Q2: What are the primary safety concerns when scaling up this compound synthesis?

A2: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage. Key safety considerations during scale-up include:

  • Corrosivity: Ensure all reactors, transfer lines, and personal protective equipment (PPE) are made of compatible materials to handle a corrosive amine.

  • Exothermic Reactions: Both nitrile hydrogenation and reductive amination can be highly exothermic. Robust temperature control and emergency cooling systems are critical to prevent thermal runaway.

  • Hydrogen Handling: For nitrile hydrogenation, the use of hydrogen gas under pressure presents flammability and explosion risks. Proper ventilation, spark-proof equipment, and pressure relief systems are mandatory.

  • Catalyst Handling: Some catalysts, like Raney nickel, can be pyrophoric (ignite spontaneously in air) and must be handled under an inert atmosphere or wetted with a solvent.

Q3: How does the choice of catalyst impact the selectivity and yield of primary amine in nitrile hydrogenation?

A3: The catalyst choice is critical for maximizing the yield of the desired primary amine (this compound) while minimizing the formation of secondary (dithis compound) and tertiary amines.

  • Nickel and Cobalt Catalysts: These are commonly used in industrial settings and can be highly selective for primary amines, especially with the addition of ammonia to the reaction mixture, which helps to suppress the formation of secondary amines.

  • Palladium and Platinum Catalysts: These precious metal catalysts can also be used and may offer high activity under milder conditions. However, their surface properties can sometimes favor different reaction intermediates, potentially affecting selectivity.

Q4: What are the recommended analytical methods for monitoring reaction progress and determining the final purity of this compound?

A4: A combination of chromatographic and spectroscopic methods is recommended:

  • Gas Chromatography (GC): GC with a flame ionization detector (GC-FID) is a robust method for quantifying the purity of this compound and identifying volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying unknown impurities and by-products. The fragmentation pattern of this compound in the mass spectrum can confirm its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product and quantify impurities if appropriate internal standards are used.

  • High-Performance Liquid Chromatography (HPLC): While less common for volatile amines than GC, HPLC can be used, particularly for in-process monitoring of starting material consumption.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low Yield of this compound Incomplete Reaction: Insufficient reaction time, temperature, or hydrogen pressure (for hydrogenation).Monitor the reaction progress using in-process controls (e.g., GC, HPLC) to determine the optimal reaction time. Ensure the temperature and pressure are maintained at the setpoints.
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or may have lost activity over time.Use high-purity starting materials. Consider catalyst regeneration or using a fresh batch of catalyst.
Poor Mixing: Inadequate agitation can lead to localized "hot spots" or poor mass transfer, especially in heterogeneous catalysis.Increase the agitation speed and ensure the reactor design promotes efficient mixing.
Low Selectivity (High Levels of Secondary/Tertiary Amines) Reaction Conditions: High temperatures can favor the formation of secondary and tertiary amines.Optimize the reaction temperature to favor primary amine formation. Consider adding ammonia to the reaction mixture to suppress the formation of by-products.
Catalyst Choice: The catalyst being used may not be optimal for primary amine selectivity.Experiment with different catalysts (e.g., different metal loading, support material) at the lab scale before scaling up.
Difficult Product Isolation/Purification Emulsion Formation During Work-up: The surfactant-like properties of long-chain amines can lead to stable emulsions during aqueous washes.Add a salt (brine) to the aqueous layer to break the emulsion. Consider using a different solvent system for extraction.
Product Loss During Work-up: this compound has some solubility in water, which can be exacerbated by pH changes.Adjust the pH of the aqueous layer to minimize the solubility of the amine before extraction. Perform multiple extractions with smaller volumes of organic solvent.
Residual Impurities: Closely related impurities may be difficult to remove by distillation or extraction.Consider converting the amine to a salt (e.g., hydrochloride) to facilitate purification by crystallization, followed by liberation of the free amine.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound via Reductive Amination of Undecanal

This protocol is for a representative lab-scale synthesis.

  • Reactant Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and gas inlet, dissolve undecanal (17.0 g, 0.1 mol) in 200 mL of anhydrous methanol.

  • Ammonia Addition: Cool the solution to 0-5 °C in an ice bath and bubble anhydrous ammonia gas through the solution for 30 minutes, or add a solution of ammonia in methanol (e.g., 7N, ~1.2 equivalents).

  • Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) (0.5 g) to the reaction mixture under a nitrogen atmosphere.

  • Hydrogenation: Seal the flask, purge with hydrogen gas, and then pressurize with hydrogen to 5 bar.

  • Reaction: Heat the mixture to 40-50 °C and stir vigorously. Monitor the reaction progress by GC analysis of small aliquots.

  • Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and carefully vent the hydrogen. Filter the catalyst through a pad of celite under a nitrogen blanket.

  • Isolation: Remove the methanol by rotary evaporation. Dissolve the residue in dichloromethane (DCM) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification: Purify the crude product by vacuum distillation.

Protocol 2: Pilot-Scale Synthesis of this compound via Hydrogenation of Undecanenitrile

This protocol outlines a representative pilot-scale synthesis.

  • Reactor Preparation: Charge a 50 L stainless steel reactor with undecanenitrile (5.0 kg, 29.9 mol) and methanol (20 L).

  • Catalyst Charging: Add Raney Nickel (500 g, as a 50% slurry in water) to the reactor. Safety Note: Handle Raney Nickel under a layer of water or solvent to prevent ignition.

  • Ammonia Addition: Add a solution of ammonia in methanol (7N, 4.5 L, ~1.05 equivalents) to the reactor.

  • Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 30 bar.

  • Reaction: Heat the reactor to 100-120 °C while stirring at a high rate. Monitor the internal temperature and pressure closely. The reaction is typically complete when hydrogen uptake ceases (4-8 hours).

  • Work-up: Cool the reactor to room temperature and vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the Raney Nickel catalyst.

  • Isolation and Purification: Transfer the filtrate to a distillation apparatus and remove the methanol. The remaining crude this compound is then purified by vacuum distillation.

Data Presentation

Table 1: Comparison of Reaction Parameters for this compound Synthesis at Different Scales
ParameterLab Scale (100 g)Pilot Scale (10 kg)Production Scale (500 kg)
Reaction Type Reductive AminationNitrile HydrogenationNitrile Hydrogenation
Starting Material UndecanalUndecanenitrileUndecanenitrile
Catalyst 5% Pd/CRaney NickelRaney Nickel
Catalyst Loading 2% w/w5% w/w4% w/w
Temperature 40-50 °C100-120 °C110-130 °C
Pressure 5 bar H₂30 bar H₂35 bar H₂
Reaction Time 4-6 hours6-8 hours8-10 hours
Typical Yield 85-90%90-95%>95%
Purity (before purification) ~90%~92%~94%

Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Low Selectivity) check_reaction Check Reaction Parameters (Temp, Pressure, Time) start->check_reaction in_spec Parameters in Spec? check_reaction->in_spec check_reagents Verify Reagent & Catalyst Quality (Purity, Activity) reagents_ok Reagents OK? check_reagents->reagents_ok check_mixing Evaluate Mixing Efficiency (Agitation Speed, Baffles) mixing_ok Mixing Adequate? check_mixing->mixing_ok in_spec->check_reagents Yes optimize_params Optimize Reaction Conditions (e.g., Increase Time/Temp) in_spec->optimize_params No reagents_ok->check_mixing Yes replace_reagents Use Fresh Reagents/Catalyst reagents_ok->replace_reagents No improve_mixing Improve Agitation/ Reactor Configuration mixing_ok->improve_mixing No end Problem Resolved mixing_ok->end Yes optimize_params->end replace_reagents->end improve_mixing->end

Caption: Troubleshooting workflow for this compound reaction scale-up.

Experimental_Workflow start Start charge_reactants Charge Reactor with Starting Material & Solvent start->charge_reactants add_catalyst Add Catalyst (and Ammonia if applicable) charge_reactants->add_catalyst reaction Pressurize with H₂ & Heat to Setpoint add_catalyst->reaction monitor Monitor Reaction Progress (H₂ uptake, GC/TLC) reaction->monitor cooldown Cool Down & Depressurize monitor->cooldown filter Filter to Remove Catalyst cooldown->filter isolate Isolate Crude Product (Solvent Removal) filter->isolate purify Purify by Vacuum Distillation isolate->purify analyze Final Product Analysis (GC, NMR) purify->analyze end End analyze->end

Caption: General experimental workflow for this compound synthesis.

References

Strategies to reduce by-product formation in amidation reactions with undecylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in amidation reactions involving undecylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in amidation reactions with this compound, and how can they be minimized?

A1: Common by-products in amidation reactions, including those with this compound, primarily depend on the coupling method used. Key strategies for minimization involve careful selection of reagents and control of reaction conditions.

  • Urea By-products: When using carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), the corresponding urea (dicyclohexylurea or diisopropylurea) is a major by-product.[1][2] While DCC's urea by-product is poorly soluble and can often be removed by filtration, DIC is preferred for solid-phase synthesis as its urea by-product is more soluble.[1] To minimize issues with urea by-products, consider using water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), where the urea by-product can be removed with an aqueous wash.[1]

  • N-acylurea: A significant side product can be the formation of N-acylurea, where the activated carboxylic acid rearranges and is captured by another molecule of the carbodiimide. This can be suppressed by adding a nucleophilic agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt), which traps the activated intermediate to form an active ester that is less prone to rearrangement.[3]

  • Racemization: For chiral carboxylic acids, racemization can be a significant side reaction, especially with carbodiimide methods. The addition of HOBt or HOAt is highly effective in minimizing racemization. Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) reagents are also known to cause less racemization.

  • Overcondensation and Ester Formation: At high temperatures, side reactions such as the formation of overcondensation products or esters (if alcohols are present) can occur. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate, often starting at 0 °C and allowing the reaction to warm to room temperature.

Q2: Which coupling reagent is best suited for reactions with a long-chain amine like this compound?

A2: The choice of coupling reagent depends on factors like the scale of the reaction, the sensitivity of the substrates, and cost considerations. For a long-chain, sterically unhindered primary amine like this compound, several options are effective.

  • Carbodiimides (DCC, DIC, EDC): These are cost-effective and broadly applicable for forming amide bonds. EDC is often preferred in laboratory settings due to the water-solubility of its urea by-product, which simplifies purification.

  • Aminium/Uronium Salts (HATU, HBTU): These reagents are highly efficient, with fast reaction times and very low rates of racemization, especially when used with an additive like HOBt. HATU is particularly effective for sterically hindered substrates and can provide excellent yields.

  • Phosphonium Salts (PyBOP, PyAOP): These are also very reactive and effective at minimizing racemization. They react with the carboxylate and typically require a base like diisopropylethylamine (DIEA).

A screening of several coupling reagents is often the best approach to identify the optimal conditions for a specific carboxylic acid substrate reacting with this compound.

Q3: How can I improve the yield of my amidation reaction with this compound?

A3: Low yields can stem from several factors, including incomplete activation of the carboxylic acid, side reactions, or unfavorable reaction equilibrium.

  • Ensure Complete Activation: When using methods that generate an acyl chloride in situ (e.g., with thionyl chloride or oxalyl chloride), it is crucial to ensure the complete formation of the acyl chloride before adding the this compound. Monitoring the reaction by quenching a small aliquot with methanol and checking for methyl ester formation via TLC can confirm this.

  • Remove Water: The direct condensation of a carboxylic acid and an amine is a reversible reaction that produces water. To drive the reaction forward, water must be removed. This can be achieved using molecular sieves for small-scale reactions or a Dean-Stark apparatus for larger scales.

  • Optimize Stoichiometry: Using a slight excess (e.g., 1.05-1.1 equivalents) of the amine can sometimes help drive the reaction to completion, but this can complicate purification. Alternatively, ensuring the carboxylic acid is the limiting reagent can make purification easier, as excess this compound can be removed with an acidic wash.

  • Choice of Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used. The choice of solvent can impact the solubility of reactants and reagents, affecting reaction rates.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Ineffective coupling reagent. 2. Incomplete activation of the carboxylic acid. 3. Presence of water in reactants or solvent. 4. Reaction temperature is too low.1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). 2. If forming an acyl chloride, allow more time or use a higher temperature before adding this compound. 3. Dry solvents and reagents thoroughly before use. Consider adding molecular sieves. 4. Gradually increase the reaction temperature, monitoring for by-product formation.
Multiple Spots on TLC (High Impurity) 1. Formation of N-acylurea by-product (with carbodiimides). 2. Racemization of a chiral carboxylic acid. 3. Degradation of starting materials or product. 4. Excess unreacted starting material.1. Add HOBt or HOAt to the reaction mixture along with the carbodiimide. 2. Use a coupling reagent known for low racemization (e.g., HATU, HBTU) or add HOBt. 3. Run the reaction at a lower temperature. Ensure reagents are of high purity. 4. Optimize stoichiometry. Use an appropriate work-up (acidic/basic wash) to remove unreacted amine or acid.
Difficulty in Purifying the Product 1. Co-elution of product with urea by-product. 2. Product is highly polar. 3. Emulsion formation during aqueous work-up.1. If using DCC, filter the reaction mixture to remove the insoluble DCU. If using DIC, consider crystallization. For EDC, perform an acidic wash to remove the water-soluble urea. 2. Consider reversed-phase flash chromatography or using a more polar eluent system for normal-phase silica gel chromatography. 3. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion before separation.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amidation

Coupling ReagentClassCommon By-productsRelative CostKey Advantages
DCC CarbodiimideDicyclohexylurea (DCU)LowInexpensive; DCU is insoluble in many solvents and can be filtered off.
EDC CarbodiimideWater-soluble ureaModerateBy-product is easily removed by aqueous work-up.
HATU Aminium/UroniumHOBT, TetramethylureaHighVery fast, high yielding, low racemization, effective for difficult couplings.
HBTU Aminium/UroniumHOBT, TetramethylureaHighSimilar to HATU but slightly less reactive; very low racemization.
PyBOP PhosphoniumHOBT, Phosphine OxideHighHighly reactive, low racemization, stable.
Thionyl Chloride Acid Halide FormerSO₂, HClLowInexpensive, effective for creating highly reactive acyl chlorides.

Experimental Protocols

Protocol 1: General Amidation using EDC and HOBt

  • Preparation: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution. Stir at room temperature for 15-30 minutes.

  • Amine Addition: Add this compound (1.1 eq) to the reaction mixture. If the carboxylic acid is an HCl salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (1.1 eq).

  • Reaction: Stir the reaction at room temperature for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Amidation via Acyl Chloride (Schotten-Baumann Conditions)

  • Acyl Chloride Formation: In a flask, suspend the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DCM or toluene. Add thionyl chloride or oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C. Allow the mixture to stir at room temperature or reflux gently for 1-3 hours until gas evolution ceases.

  • Solvent Removal: Remove the excess chlorinating agent and solvent under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve this compound (1.1 eq) and a base such as triethylamine or DIEA (1.5 eq) in DCM.

  • Reaction: Slowly add the acyl chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-8 hours.

  • Work-up and Purification: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine. Dry, concentrate, and purify as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent add_reagents Add Coupling Reagent (e.g., EDC) & Additive (e.g., HOBt) start->add_reagents add_amine Add this compound (1.1 eq) & Base (if needed) add_reagents->add_amine stir Stir at RT for 8-16h add_amine->stir monitor Monitor by TLC/LC-MS stir->monitor quench Aqueous Work-up (Acidic/Basic Washes) monitor->quench purify Dry, Concentrate & Purify (Chromatography/Recrystallization) quench->purify product Isolated Amide Product purify->product troubleshooting_workflow cluster_yield Low Yield Analysis cluster_purity Impurity Analysis cluster_solutions Potential Solutions start Reaction Issue (Low Yield / Impure) check_reagents Reagents Active? start->check_reagents check_byproducts Known Side Reactions? start->check_byproducts check_conditions Conditions Optimal? check_reagents->check_conditions Yes sol_reagent Change Coupling Reagent (e.g., to HATU) check_reagents->sol_reagent No sol_temp Adjust Temperature check_conditions->sol_temp No check_sm Excess Starting Material? check_byproducts->check_sm Yes sol_additive Add HOBt/HOAt check_byproducts->sol_additive Yes, N-acylurea sol_purification Optimize Purification check_sm->sol_purification Yes carbodiimide_mechanism RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC (Carbodiimide) This compound This compound (R'-NH2) HOBt HOBt HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt (Suppresses Rearrangement) Amide Desired Amide O_Acylisourea->Amide + this compound Urea Urea By-product O_Acylisourea->Urea N_Acylurea N-Acylurea By-product O_Acylisourea->N_Acylurea Rearrangement HOBt_Ester->Amide + this compound

References

Technical Support Center: Enhancing the Stability of Undecylamine-Capped Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges with undecylamine-capped nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound stabilizes nanoparticles?

This compound, a long-chain primary amine, stabilizes nanoparticles through two main mechanisms:

  • Steric Hindrance: The long, nonpolar alkyl chains of this compound molecules extend from the nanoparticle surface into the surrounding solvent. This creates a physical barrier that prevents nanoparticles from getting close enough to aggregate.[1]

  • Electrostatic Repulsion: In acidic to neutral aqueous solutions, the primary amine group (-NH2) on the this compound molecule becomes protonated, forming a positively charged ammonium group (-NH3+). This imparts a positive surface charge to the nanoparticles, leading to electrostatic repulsion between them, which prevents aggregation.[1]

Q2: What are the most common reasons for the aggregation of my this compound-capped nanoparticles?

Aggregation is a primary indicator of nanoparticle instability. Common causes include:

  • Suboptimal pH: If the pH of the solution is too high (basic), the amine groups on the surface will be deprotonated, reducing the positive surface charge and diminishing electrostatic repulsion.

  • High Ionic Strength: The presence of excess salts in the solution can shield the surface charge of the nanoparticles, weakening the electrostatic repulsion and allowing attractive forces (like van der Waals forces) to cause aggregation.[2]

  • Inadequate this compound Concentration: Insufficient surface coverage by this compound can leave exposed areas on the nanoparticles, leading to aggregation.

  • Improper Storage: Storing nanoparticles as a dry powder can lead to irreversible aggregation. It is often better to store them as a concentrated dispersion in an appropriate low-ionic-strength solvent at a cool, stable temperature (e.g., 4°C).[1]

  • High Nanoparticle Concentration: A higher concentration of nanoparticles increases the likelihood of collisions, which can lead to aggregation, especially if the stabilizing forces are weak.[2]

Q3: What is a good zeta potential value for stable this compound-capped nanoparticles?

A high absolute zeta potential value is indicative of strong interparticle repulsion and good colloidal stability. For positively charged nanoparticles like those capped with this compound, a zeta potential of greater than +20 mV is generally considered to indicate a stable dispersion. Values close to zero suggest a high likelihood of aggregation.

Q4: Can I use phosphate-buffered saline (PBS) to disperse my this compound-capped nanoparticles?

Caution should be exercised when using buffers with high ionic strength like PBS. The salt concentration in PBS can shield the positive surface charge of the nanoparticles, leading to reduced electrostatic repulsion and potential aggregation. It is advisable to first test the stability of your nanoparticles in PBS at the desired concentration. If aggregation occurs, consider using a buffer with a lower ionic strength or deionized water.

Troubleshooting Guides

Issue 1: Nanoparticles Aggregate Immediately After Synthesis
  • Potential Cause: Insufficient amount of this compound.

    • Recommended Action: Optimize the molar ratio of this compound to the nanoparticle precursor during synthesis to ensure complete surface coverage.

  • Potential Cause: Inappropriate solvent.

    • Recommended Action: Ensure the solvent used can fully dissolve the this compound and the nanoparticle precursors. For nanoparticles intended for aqueous applications, a two-phase synthesis may be necessary, followed by a phase transfer step.

  • Potential Cause: High reaction temperature.

    • Recommended Action: While heat is often required for nanoparticle synthesis, excessive temperatures can increase particle kinetics and lead to aggregation. Optimize the reaction temperature to balance nanoparticle formation and stability.

Issue 2: Nanoparticles Aggregate After Purification (e.g., Centrifugation)
  • Potential Cause: Removal of excess stabilizer.

    • Recommended Action: While it's necessary to remove unreacted precursors, harsh or repeated washing steps can strip the this compound from the nanoparticle surface. Use milder purification methods like dialysis or gentle centrifugation and resuspension cycles.

  • Potential Cause: Irreversible aggregation from pelleting.

    • Recommended Action: Avoid hard pelleting of nanoparticles during centrifugation. After centrifugation, resuspend the soft pellet immediately in a suitable low-ionic-strength buffer. Sonication (using a bath or probe sonicator) can be used to aid redispersion, but use it cautiously to avoid damaging the nanoparticles.

Issue 3: Nanoparticles Aggregate When Transferred to a Buffer or Biological Medium
  • Potential Cause: Suboptimal pH of the new medium.

    • Recommended Action: Measure the pH of the target buffer or medium. If it is neutral to basic, the this compound may become deprotonated. Adjust the pH of the medium to a slightly acidic range (e.g., pH 4-6) to maintain the positive surface charge.

  • Potential Cause: High ionic strength of the new medium.

    • Recommended Action: The high salt content of many buffers (like PBS) and biological media can cause aggregation. To improve stability, consider one of the following surface modification strategies:

      • PEGylation: Covalently attach polyethylene glycol (PEG) chains to the this compound capping agent. The long, hydrophilic PEG chains provide steric hindrance, preventing aggregation even in high-salt environments.

      • Silica Coating: Coat the nanoparticles with a thin layer of silica. This provides a stable, inert shell that can be further functionalized.

      • Cross-linking: Use a cross-linking agent to covalently link the this compound molecules to each other on the nanoparticle surface, creating a more robust and stable coating.

Data Presentation

Note: The following tables present illustrative data based on typical trends observed for amine-capped nanoparticles. Actual experimental results will vary depending on the specific nanoparticle core material, size, and experimental conditions.

Table 1: Effect of pH on Zeta Potential and Hydrodynamic Diameter of this compound-Capped Gold Nanoparticles

pHAverage Zeta Potential (mV)Average Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Observation
4.0+45.225.10.15Stable dispersion
5.0+38.526.30.18Stable dispersion
6.0+25.130.80.25Stable, but with slight increase in size
7.0+15.489.50.42Onset of aggregation
8.0+5.8350.20.78Significant aggregation
9.0-2.3>1000>1.0Severe aggregation and precipitation

Table 2: Comparison of Nanoparticle Stability Before and After PEGylation in High Ionic Strength Buffer (PBS, pH 7.4)

Nanoparticle TypeInitial Hydrodynamic Diameter (nm)Hydrodynamic Diameter after 24h in PBS (nm)Initial PDIPDI after 24h in PBS
This compound-Capped AuNPs28.4850.60.21>1.0
PEGylated this compound-Capped AuNPs45.248.10.190.23

Table 3: Stability of this compound-Capped vs. Silica-Coated Nanoparticles Over Time in Aqueous Solution (pH 5)

Nanoparticle TypeDay 0 Hydrodynamic Diameter (nm)Day 7 Hydrodynamic Diameter (nm)Day 30 Hydrodynamic Diameter (nm)
This compound-Capped32.145.898.2
Silica-Coated this compound-Capped40.541.242.1

Experimental Protocols & Visualizations

Troubleshooting Workflow for Nanoparticle Aggregation

The following diagram illustrates a logical workflow for diagnosing and resolving aggregation issues with this compound-capped nanoparticles.

G start Aggregation Observed check_pH Check pH of Suspension start->check_pH check_ionic Check Ionic Strength start->check_ionic check_conc Check Stabilizer Concentration start->check_conc ph_ok pH Acidic? check_pH->ph_ok ionic_ok Low Ionic Strength? check_ionic->ionic_ok conc_ok Sufficient Coverage? check_conc->conc_ok adjust_pH Adjust pH to 4-6 ph_ok->adjust_pH No resuspend Re-disperse (Sonication) ph_ok->resuspend Yes lower_ionic Use Low Salt Buffer or DI Water ionic_ok->lower_ionic No ionic_ok->resuspend Yes optimize_stab Optimize Stabilizer Ratio in Synthesis conc_ok->optimize_stab No conc_ok->resuspend Yes adjust_pH->resuspend lower_ionic->resuspend stable Stable Nanoparticles optimize_stab->stable still_aggr Still Aggregating? resuspend->still_aggr surface_mod Surface Modification (PEGylation, Silica Coating, Cross-linking) still_aggr->surface_mod Yes still_aggr->stable No surface_mod->stable

Caption: Troubleshooting workflow for nanoparticle aggregation.

Protocol 1: PEGylation of this compound-Capped Nanoparticles

This protocol describes the covalent attachment of PEG to the amine groups on the nanoparticle surface using an NHS-ester reaction.

G cluster_0 Activation cluster_1 Purification cluster_2 Characterization A This compound-Capped NP in Buffer (pH 7-8) B Add NHS-PEG (e.g., mPEG-SVA) A->B C Incubate (1-2h, RT) with gentle mixing B->C D Centrifuge or use spin filtration C->D E Remove supernatant (contains excess PEG) D->E F Resuspend in storage buffer E->F G Measure Size (DLS) & Zeta Potential F->G H Confirm PEGylation (e.g., FTIR, NMR) G->H

Caption: Experimental workflow for PEGylation.

Methodology:

  • Preparation: Disperse this compound-capped nanoparticles in a suitable buffer with a pH between 7 and 8 (e.g., 10 mM HEPES).

  • PEGylation Reaction: Add a molar excess of an amine-reactive PEG derivative (e.g., mPEG-Succinimidyl Valerate, mPEG-SVA) to the nanoparticle dispersion.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring or shaking.

  • Purification: Purify the PEGylated nanoparticles to remove excess, unreacted PEG. This can be achieved by repeated centrifugation and resuspension in a clean buffer or by using spin filtration columns with an appropriate molecular weight cutoff.

  • Characterization: Characterize the purified PEGylated nanoparticles to confirm the success of the modification. A successful PEGylation should result in an increase in hydrodynamic diameter and a decrease in the positive zeta potential.

Protocol 2: Silica Coating of this compound-Capped Nanoparticles

This protocol describes the formation of a thin silica shell on the nanoparticle surface using a modified Stöber method.

G A Disperse this compound-Capped NPs in Ethanol/Water Mixture B Add Ammonia Solution (Catalyst) A->B C Add TEOS (Silica Precursor) dropwise under stirring B->C D React for 6-12h at RT C->D E Purify by Centrifugation D->E F Wash with Ethanol & Water E->F G Resuspend in Storage Buffer F->G H Characterize Size & Stability (TEM, DLS) G->H

Caption: Experimental workflow for silica coating.

Methodology:

  • Dispersion: Disperse the this compound-capped nanoparticles in a mixture of ethanol and deionized water.

  • Catalyst Addition: Add an ammonia solution to the dispersion to act as a catalyst for the hydrolysis of the silica precursor.

  • Silica Precursor Addition: While vigorously stirring, add tetraethyl orthosilicate (TEOS), the silica precursor, dropwise to the solution. The amount of TEOS added will determine the thickness of the silica shell.

  • Reaction: Allow the reaction to proceed for 6-12 hours at room temperature under continuous stirring.

  • Purification: Collect the silica-coated nanoparticles by centrifugation.

  • Washing: Wash the nanoparticles several times with ethanol and then with deionized water to remove unreacted reagents.

  • Final Dispersion: Resuspend the purified silica-coated nanoparticles in the desired storage buffer.

  • Characterization: Confirm the presence and thickness of the silica shell using Transmission Electron Microscopy (TEM) and assess the new hydrodynamic size and stability using Dynamic Light Scattering (DLS).

References

Overcoming poor solubility of undecylamine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of undecylamine.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in neutral water or buffer?

A1: this compound has very low solubility in neutral aqueous solutions due to its molecular structure. It consists of a long, 11-carbon alkyl chain (CH3(CH2)10-), which is hydrophobic (water-repelling), and a polar amine head group (-NH2).[1] In neutral water, the amine group is largely uncharged, making the hydrophobic nature of the long carbon chain dominant and leading to poor solubility. The solubility of similar long-chain amines, like dodecylamine, is reported to be as low as 78 mg/L.[2]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly dependent on pH.[3][4] The amine group is basic and can accept a proton (H+) to become positively charged (R-NH3+). This process, known as protonation, dramatically increases the molecule's polarity and its ability to interact with water, thus increasing solubility. To achieve significant protonation, the pH of the solution must be lowered.[5]

Q3: What is the pKa of this compound and why is it important?

A3: The pKa of this compound's conjugate acid (R-NH3+) is approximately 10.63. The pKa is the pH at which 50% of the amine groups are protonated. To ensure the majority of this compound molecules are in their soluble, protonated form, the buffer pH should be adjusted to be at least 1-2 units below the pKa. Therefore, using a buffer with a pH between 8.5 and 9.5 is a good starting point, with solubility increasing further at lower pH values.

Q4: My this compound precipitated after I diluted my stock solution into my experimental buffer. What happened?

A4: This is a common issue that can be caused by several factors:

  • Solvent Shock: If your stock solution was prepared in a high concentration of an organic solvent like DMSO or ethanol, rapidly diluting it into an aqueous buffer can cause the this compound to crash out of solution before it can be properly dispersed.

  • Insufficiently Low pH: The pH of your final experimental buffer may not be low enough to keep the this compound protonated and soluble at the final concentration.

  • Concentration Limit Exceeded: The final concentration of this compound may have exceeded its solubility limit in that specific buffer, even at an appropriate pH.

  • Temperature Effects: The solubility of some compounds can decrease at lower temperatures. If your experiment is conducted at a lower temperature than when you prepared the solution, precipitation can occur.

Q5: Can I use organic co-solvents to help dissolve this compound?

A5: Yes, using a water-miscible organic co-solvent is a viable strategy. Small amounts (e.g., 1-5%) of solvents like Dimethyl Sulfoxide (DMSO) or ethanol can help solubilize the hydrophobic alkyl chain. However, it is critical to first ensure that the chosen co-solvent and its concentration will not interfere with your specific experimental system.

Q6: What are surfactants and how can they help with solubility?

A6: Surfactants are molecules with both water-loving (hydrophilic) and water-fearing (hydrophobic) parts. Above a specific concentration called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic exterior. They can encapsulate poorly soluble compounds like this compound within their core, effectively increasing the compound's apparent solubility in the aqueous solution. This compound itself is an amphiphilic molecule and may exhibit surfactant-like properties.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₁H₂₅N
Molecular Weight171.32 g/mol
pKa (conjugate acid)10.63 (at 25°C)
Melting Point15-17 °C
Density0.796 g/mL (at 25°C)

Table 2: Aqueous Solubility of Structurally Similar n-Alkylamines

CompoundMolecular FormulaSolubility in Water (at 25°C)Source(s)
DecylamineC₁₀H₂₃N--
This compound C₁₁H₂₅N Very Poorly Soluble [General Knowledge]
DodecylamineC₁₂H₂₇N78 mg/L (0.078 g/L)

Note: This table illustrates the general trend of poor water solubility for long-chain primary amines.

Troubleshooting Guides

Guide 1: Basic Solubilization via pH Adjustment

If you are struggling to dissolve this compound in an aqueous buffer, follow this primary troubleshooting workflow.

G start Start: this compound powder and aqueous buffer check_pka What is the pKa of This compound? (pKa ≈ 10.63) start->check_pka check_buffer_ph Is the buffer pH at least 1-2 units below the pKa? check_pka->check_buffer_ph adjust_ph Adjust buffer pH to < 9.0 (e.g., pH 7.4 - 8.5) using dilute HCl. check_buffer_ph->adjust_ph No add_to_buffer Add this compound to the pH-adjusted buffer while stirring. check_buffer_ph->add_to_buffer  Yes adjust_ph->add_to_buffer prepare_stock Prepare a concentrated stock solution in the pH-adjusted buffer. observe Observe for dissolution. add_to_buffer->observe success Success: Clear Solution observe->success  Dissolved fail Problem: Still insoluble or precipitate forms. Proceed to advanced troubleshooting. observe->fail Not Dissolved

Caption: Logical workflow for troubleshooting solubility issues.

Guide 2: Mechanism of pH-Dependent Solubilization

Understanding the chemical equilibrium is key to manipulating solubility. At a pH below the pKa, the equilibrium shifts towards the more soluble, protonated form.

G cluster_main Solubility Equilibrium of this compound insoluble R-NH₂ (this compound Free Base) Insoluble soluble R-NH₃⁺ (Undecylammonium Ion) Soluble insoluble->soluble H⁺ OH⁻ add_base ← Shifts Equilibrium Raises pH Add Base (OH⁻) add_acid Add Acid (H⁺) Lowers pH Shifts Equilibrium →

Caption: Mechanism of pH-dependent solubilization.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol provides a method to empirically determine the solubility of this compound across a range of pH values.

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 6.0, 7.0, 8.0, 9.0, 10.0).

  • Add Excess Compound: Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each buffer in separate, sealed vials. The solution should appear cloudy or have visible undissolved material.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the vials to pellet the undissolved solid. Alternatively, filter the samples using a 0.22 µm syringe filter compatible with amines.

  • Analyze Supernatant: Carefully collect the clear supernatant.

  • Quantify: Analyze the concentration of dissolved this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, GC-MS).

  • Plot Data: Plot the measured solubility (e.g., in mg/mL or mM) as a function of buffer pH.

G start Start step1 Prepare buffers at various pH values start->step1 step2 Add excess this compound to each buffer vial step1->step2 step3 Equilibrate for 24h (constant agitation & temp) step2->step3 step4 Separate solid from liquid (Centrifuge or Filter) step3->step4 step5 Collect clear supernatant step4->step5 step6 Quantify this compound concentration (e.g., HPLC) step5->step6 step7 Plot Solubility vs. pH step6->step7 end End step7->end

Caption: Experimental workflow for pH-solubility assessment.

Protocol 2: Preparation of an this compound Aqueous Stock Solution

This protocol describes a reliable method for preparing a usable aqueous stock solution.

  • Choose Buffer: Select an appropriate buffer with a pH at least 2 units below this compound's pKa (e.g., a buffer at pH ≤ 8.5).

  • Weigh Compound: Weigh the desired amount of this compound in a suitable container.

  • Initial Dissolution (Optional Co-solvent): To aid initial dispersion, you may first dissolve the this compound in a minimal volume of ethanol (e.g., 1-2% of the final total volume).

  • Add Buffer and Adjust pH: Slowly add the chosen aqueous buffer to near the final volume while stirring vigorously. Monitor the pH and, if necessary, add dilute HCl dropwise to ensure the pH remains in the desired range and to facilitate the dissolution of the amine.

  • Final Volume: Once the this compound is fully dissolved, add buffer to reach the final target volume and concentration.

  • Sterile Filtration: If required for your application, filter the final solution through a 0.22 µm sterile filter. Store appropriately.

References

Best practices for handling and disposal of undecylamine waste

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Undecylamine Waste Management

This guide provides best practices for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (also known as 1-aminoundecane) is a clear, colorless to slightly yellow liquid organic compound.[1][2] It is classified as hazardous and requires careful handling due to its toxicological profile. The primary hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[1][3]

  • Skin Corrosion: Causes severe skin burns and eye damage.

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.

The signal word for this compound is "Danger".

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound waste?

To ensure personal safety, the following PPE must be worn when handling this compound or its waste:

  • Eye and Face Protection: Chemical splash goggles are required. A face shield should be worn over goggles when there is a significant risk of splashing.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are essential. Always check the glove manufacturer's specifications for compatibility.

  • Body Protection: A lab coat is the minimum requirement. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or coveralls should be used.

  • Respiratory Protection: Handling should be done in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge (e.g., type ABEK) should be used.

Q3: Can I dispose of small amounts of this compound waste down the drain?

No. This compound is very toxic to aquatic life and should never be disposed of down the drain or in regular garbage. Guidelines for the drain disposal of some aliphatic amines are limited to those with six or fewer carbon atoms; this compound has eleven, making it unsuitable for this method. All this compound waste must be treated as hazardous chemical waste.

Q4: How do I properly store this compound waste before disposal?

Proper storage is critical to prevent leaks, reactions, and exposure.

  • Segregation: Keep this compound waste separate from other chemical waste streams, especially incompatible materials like acids and strong oxidizing agents.

  • Container: Use a designated, leak-proof container made of a compatible material. The original container of the main component is often suitable.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".

  • Storage Conditions: Keep the waste container tightly sealed at all times, except when adding waste. Store it in a cool, well-ventilated, and designated satellite accumulation area away from heat sources.

Q5: What are the key chemical incompatibilities for this compound?

To prevent hazardous reactions, do not mix this compound waste with the following:

  • Strong oxidizing agents

  • Acids

  • Copper, chromium, iron, and their salts

Mixing with incompatible chemicals can lead to vigorous reactions, heat generation, or the release of toxic fumes.

Q6: How do I dispose of an "empty" container that held this compound?

"Empty" containers that held this compound must be treated as hazardous waste because they retain chemical residue.

  • Triple-Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The rinsate from this cleaning process is considered hazardous waste and must be collected in a designated hazardous liquid waste container.

  • Deface Label: After triple-rinsing, completely remove or deface the original chemical label on the container.

  • Final Disposal: The rinsed and dried container can then be disposed of as regular, non-hazardous waste or recycled, depending on institutional policies.

Troubleshooting Guides

This section addresses specific scenarios you may encounter during your experiments.

Scenario 1: Accidental Spill

Q: I've spilled a small amount of this compound (<100 mL) in a ventilated area. What should I do?

A: If the spill is small and you are trained and comfortable with the cleanup procedure, you can manage it internally by following the detailed protocol below.

Q: I've encountered a large this compound spill (>100 mL) or a spill in a poorly ventilated area. What is the emergency procedure?

A: A large spill presents a significant inhalation and corrosion hazard and must be handled by an emergency response team.

  • Alert Personnel: Immediately alert everyone in the vicinity to evacuate the area.

  • Evacuate: Leave the contaminated area immediately.

  • Isolate: If safe to do so, close the doors to the affected area to contain the vapors.

  • Call for Help: Contact your institution's Environmental Health and Safety (EHS) department or local emergency services (911). Do not attempt to clean up a major spill yourself.

Scenario 2: Improper Storage

Q: My this compound waste container is leaking. How do I handle this?

A: A leaking container must be addressed immediately to prevent a larger spill.

  • Don PPE: Wear the full, appropriate PPE as described in the FAQ section.

  • Containment: Place the leaking container into a larger, compatible, and sealable container (secondary containment).

  • Clean Up: Absorb any spilled material from the storage area using a non-combustible absorbent and dispose of it as hazardous waste.

  • Relabel: Clearly label the new outer container with all the information from the original container.

  • Report: Inform your supervisor or lab manager about the incident.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 7307-55-3
Molecular Formula C₁₁H₂₅N
Molecular Weight 171.32 g/mol
Appearance Clear, colorless to slightly yellow liquid
Melting Point 15-17 °C
Boiling Point 106-107 °C @ 8 mm Hg
Density 0.796 g/mL at 25 °C
Flash Point 92 °C (197.6 °F)
GHS Hazard Codes H302, H314, H410

Experimental Protocols

Protocol 1: Minor Spill Cleanup Procedure for this compound

  • Preparation: Ensure the area is well-ventilated. Alert others in the lab and restrict access to the spill area. Eliminate all nearby ignition sources.

  • PPE: Don appropriate PPE, including chemical splash goggles, a face shield, chemical-resistant gloves, and a lab coat.

  • Containment: Build a dike around the spill using a non-combustible absorbent material like vermiculite, sand, or diatomaceous earth. Start from the outside and work inwards.

  • Absorption: Slowly apply more absorbent material directly onto the spill until the liquid is completely absorbed. Do not use paper towels , as this can increase the rate of evaporation.

  • Collection: Using spark-proof scoops or tools, carefully collect the contaminated absorbent material. Place it into a designated, leak-proof, and sealable container for hazardous waste.

  • Decontamination: Clean the spill surface with soap and water. Collect the cleaning materials (e.g., sponges, paper towels) and the decontamination rinse water as hazardous waste.

  • Disposal: Seal and label the hazardous waste container. Arrange for disposal through your institution's EHS department.

  • Restock: Replace any used materials in your spill kit.

Protocol 2: Waste Collection and Storage Procedure for this compound

  • Designate a Container: Select a sturdy, leak-proof container with a secure screw-top cap that is chemically compatible with this compound.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write "this compound" and list any other solvents or chemicals present in the waste mixture with their approximate percentages.

  • Accumulate Waste: Add this compound waste to the container. Keep the container in a designated satellite accumulation area, under the control of lab personnel.

  • Seal Securely: Keep the container tightly capped at all times except when you are actively adding waste. This prevents the release of vapors.

  • Segregate: Store the container in secondary containment away from incompatible materials, particularly acids and oxidizers.

  • Request Pickup: Once the container is full or has been collecting for the maximum time allowed by institutional policy (e.g., 6 months), arrange for a hazardous waste pickup from your EHS department.

Visualized Workflows

Spill_Response_Logic start Spill Detected decision Assess Spill Volume and Location start->decision minor_spill < 100 mL AND in well-ventilated area? decision->minor_spill Yes major_spill > 100 mL OR in poorly ventilated area? decision->major_spill No cleanup Follow Minor Spill Cleanup Protocol minor_spill->cleanup evacuate Alert Personnel & Evacuate Area major_spill->evacuate end_cleanup Dispose of Waste & Document Incident cleanup->end_cleanup call_ehs Contact EHS / Emergency Services evacuate->call_ehs Waste_Disposal_Workflow cluster_streams Waste Streams start This compound Waste Generated decision Identify Waste Type start->decision liquid Liquid Waste (Pure, solutions, rinsate) decision->liquid solid Solid Waste (Contaminated PPE, absorbents) decision->solid container "Empty" Container decision->container collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid triple_rinse Triple-Rinse with Appropriate Solvent container->triple_rinse final_disposal Store Securely & Arrange Pickup by EHS collect_liquid->final_disposal collect_solid->final_disposal collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Rinsed Container triple_rinse->dispose_container collect_rinsate->collect_liquid

References

Technical Support Center: Optimizing Catalyst Selection for Undecylamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of undecylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing this compound?

A1: The most prevalent method for this compound synthesis is the reductive amination of undecanal. This process typically involves reacting undecanal with ammonia in the presence of a catalyst and a reducing agent, usually hydrogen gas. Another, less common, route is the amination of undecanoic acid.

Q2: Which catalysts are most effective for the reductive amination of undecanal?

A2: Nickel-based catalysts, particularly Raney nickel, are widely used due to their high activity and cost-effectiveness. Noble metal catalysts, such as palladium on carbon (Pd/C) and platinum on carbon (Pt/C), are also highly effective and can operate under milder conditions, though they are generally more expensive. The choice of catalyst significantly impacts yield and selectivity.

Q3: What are the key reaction parameters to control for optimal this compound yield and selectivity?

A3: Several parameters are critical for optimizing the synthesis of this compound:

  • Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts.

  • Pressure: Increased hydrogen pressure generally favors the reduction step and can improve the yield.

  • Solvent: The choice of solvent affects the solubility of reactants and the catalyst's performance. Alcohols like ethanol and methanol are common choices.

  • Ammonia to Undecanal Ratio: A high molar excess of ammonia is crucial to favor the formation of the primary amine and suppress the formation of secondary (dithis compound) and tertiary (trithis compound) amines.

  • Catalyst Loading: The amount of catalyst used will influence the reaction rate.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete conversion of undecanal Increase reaction time, temperature, or hydrogen pressure. Consider increasing the catalyst loading.
Catalyst deactivation Ensure the purity of reactants and solvent to avoid catalyst poisons like sulfur or chlorine compounds. If reusing the catalyst, consider a regeneration step.
Poor catalyst activity Verify the quality of the catalyst. If using a new batch, run a small-scale control experiment. Consider switching to a more active catalyst, such as a noble metal catalyst.

Problem 2: Poor Selectivity (High levels of secondary/tertiary amines)

Possible Cause Suggested Solution
Insufficient ammonia Increase the molar ratio of ammonia to undecanal. A higher concentration of ammonia shifts the equilibrium towards the formation of the primary amine.
Reaction temperature is too high High temperatures can promote the reaction of the primary amine with unreacted aldehyde, leading to secondary and tertiary amines. Reduce the reaction temperature.
Inappropriate catalyst Some catalysts may have a higher propensity for forming secondary and tertiary amines. Experiment with different catalysts (e.g., switch from Raney Nickel to a supported rhodium catalyst).

Catalyst Performance Data

The following table summarizes the performance of different catalysts in the reductive amination of undecanal to this compound.

CatalystTemperature (°C)Pressure (bar)SolventUndecanal Conversion (%)This compound Selectivity (%)Reference
Raney Nickel12080Ethanol>9992Fictional Data
5% Pd/C10050Methanol9895Fictional Data
5% Pt/C10050Ethanol9794Fictional Data
5% Rh/Al2O39040THF>9997Fictional Data

Note: The data presented in this table is illustrative and may not represent the outcomes of all experimental setups. Researchers should perform their own optimization studies.

Experimental Protocols

Protocol 1: Reductive Amination of Undecanal using Raney Nickel

  • Reactor Setup: A high-pressure autoclave reactor is charged with undecanal (1 equivalent), ethanol as the solvent, and a slurry of Raney nickel (5-10% by weight of the undecanal).

  • Ammonia Addition: The reactor is sealed and purged with nitrogen. Liquid ammonia (10-20 equivalents) is then charged into the reactor.

  • Reaction: The reactor is pressurized with hydrogen to the desired pressure (e.g., 80 bar) and heated to the reaction temperature (e.g., 120°C) with vigorous stirring.

  • Monitoring: The reaction progress is monitored by analyzing samples for the disappearance of undecanal using gas chromatography (GC).

  • Workup: After the reaction is complete, the reactor is cooled, and the excess pressure is carefully released. The catalyst is removed by filtration.

  • Purification: The solvent and excess ammonia are removed by distillation. The crude product is then purified by fractional distillation under reduced pressure to isolate the this compound.

Visualizations

experimental_workflow A Charge Reactor: Undecanal, Solvent, Catalyst B Seal and Purge with Nitrogen A->B C Charge Ammonia B->C D Pressurize with H2 and Heat C->D E Monitor Reaction (GC Analysis) D->E F Cool Down and Depressurize E->F Reaction Complete G Filter to Remove Catalyst F->G H Solvent and Excess Ammonia Removal G->H I Purification by Vacuum Distillation H->I J This compound Product I->J

Caption: Experimental workflow for this compound synthesis via reductive amination.

troubleshooting_guide Start Low this compound Yield? Incomplete_Conversion Incomplete Conversion? Start->Incomplete_Conversion Yes Poor_Selectivity High Byproducts? Start->Poor_Selectivity No Increase_Params Increase Time, Temp, or Pressure Incomplete_Conversion->Increase_Params Yes Catalyst_Deactivation Catalyst Deactivation? Incomplete_Conversion->Catalyst_Deactivation No Check_Purity Check Reactant/Solvent Purity Catalyst_Deactivation->Check_Purity Yes Increase_Ammonia Increase Ammonia Ratio Poor_Selectivity->Increase_Ammonia Yes Lower_Temp Lower Reaction Temperature Poor_Selectivity->Lower_Temp Also consider

Validation & Comparative

Characterizing Undecylamine-Coated Nanoparticles: A Comparative Guide to TEM and Complementary Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of functionalized nanoparticles is paramount to ensuring their efficacy and safety. Undecylamine, a primary amine, is a common surface coating for nanoparticles, imparting a positive charge and enabling further functionalization. Transmission Electron Microscopy (TEM) is a cornerstone technique for visualizing these nanomaterials. This guide provides an objective comparison of TEM with other essential characterization techniques, supported by experimental data, and offers detailed protocols for their application to this compound-coated nanoparticles.

TEM as the Gold Standard: A Visual Confirmation

Transmission Electron Microscopy (TEM) provides direct visualization of nanoparticles, offering invaluable information on their morphology, size, and state of aggregation.[1][2] High-resolution TEM can even reveal the crystalline structure of the nanoparticle core. However, TEM provides a 2D projection of the nanoparticles, and the sample preparation process, which involves drying on a grid, can sometimes introduce artifacts such as aggregation.

Complementary Techniques for a Comprehensive Analysis

While TEM is indispensable, a multi-faceted approach employing complementary techniques is crucial for a thorough characterization of this compound-coated nanoparticles. Techniques such as Dynamic Light Scattering (DLS), Small-Angle X-ray Scattering (SAXS), and Fourier-Transform Infrared Spectroscopy (FTIR) provide quantitative and qualitative data that complement the visual information from TEM.

Dynamic Light Scattering (DLS) for Hydrodynamic Size

DLS measures the hydrodynamic diameter of nanoparticles in suspension by analyzing the fluctuations in scattered light due to Brownian motion.[3] This measurement includes the nanoparticle core, the this compound coating, and the associated solvent layer, thus providing a more accurate representation of the nanoparticle's effective size in a liquid medium.[2] It is important to note that DLS measures an intensity-weighted average size, which can be skewed by the presence of a small number of larger particles or aggregates.[4]

Small-Angle X-ray Scattering (SAXS) for In-Solution Size and Shape

SAXS is a powerful technique for determining the size, shape, and size distribution of nanoparticles in their native solution state. By analyzing the scattering pattern of X-rays at very small angles, SAXS can provide statistically robust data on the nanoparticle core dimensions. Unlike DLS, SAXS is less sensitive to the presence of a few large aggregates and can provide information about the internal structure of the nanoparticles.

Fourier-Transform Infrared Spectroscopy (FTIR) for Surface Chemistry Confirmation

FTIR spectroscopy is essential for confirming the successful coating of nanoparticles with this compound. By analyzing the vibrational modes of molecules, FTIR can identify the characteristic functional groups of this compound, such as N-H and C-H stretches, on the nanoparticle surface. Attenuated Total Reflectance (ATR)-FTIR is a particularly useful variant for surface analysis as it probes only the near-surface region of the sample.

Quantitative Data Comparison

The following table summarizes the typical quantitative data obtained from TEM, DLS, and SAXS for amine-functionalized nanoparticles, highlighting the complementary nature of these techniques.

Characterization TechniqueParameter MeasuredTypical Information Obtained for Amine-Coated Nanoparticles
Transmission Electron Microscopy (TEM) Core Diameter, MorphologyDirect visualization of individual particles, providing precise core size and shape information. Can reveal aggregation state on the grid.
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (Z-average), Polydispersity Index (PDI)Provides the effective size of the nanoparticle in suspension, including the this compound coating and solvent layer. Sensitive to aggregation.
Small-Angle X-ray Scattering (SAXS) Radius of Gyration (Rg), Particle Shape and Size DistributionDetermines the size and shape of the nanoparticle core in solution with high statistical accuracy.
Fourier-Transform Infrared Spectroscopy (FTIR) Vibrational Bands (cm⁻¹)Confirms the presence of the this compound coating by identifying characteristic N-H, C-H, and other relevant vibrational modes.

Experimental Protocols

Detailed methodologies are critical for obtaining reliable and reproducible characterization data. Below are protocols for the key experiments discussed.

Synthesis and this compound Coating of Nanoparticles (Generic)

This protocol describes a general method for the synthesis of nanoparticles (e.g., gold or iron oxide) and their subsequent coating with this compound.

  • Nanoparticle Synthesis: Synthesize the desired nanoparticle cores (e.g., by co-precipitation for iron oxide or citrate reduction for gold).

  • Purification: Wash the synthesized nanoparticles multiple times with deionized water and ethanol to remove unreacted precursors.

  • Coating: Disperse the purified nanoparticles in a suitable solvent (e.g., ethanol). Add this compound to the nanoparticle suspension and stir for several hours at room temperature or elevated temperature to facilitate ligand exchange.

  • Final Purification: Wash the this compound-coated nanoparticles repeatedly with the solvent to remove excess, unbound this compound.

  • Resuspension: Resuspend the final product in the desired solvent for storage and characterization.

TEM Sample Preparation

Proper sample preparation is crucial for obtaining high-quality TEM images.

  • Grid Selection: Use a carbon-coated copper TEM grid.

  • Glow Discharge: Glow discharge the TEM grid to make the carbon surface hydrophilic, which promotes even spreading of the sample.

  • Sample Deposition: Dilute the this compound-coated nanoparticle suspension to an appropriate concentration in a volatile solvent (e.g., ethanol or water). Apply a small droplet (3-5 µL) of the diluted suspension onto the carbon-coated side of the grid.

  • Wicking: After a short incubation time (e.g., 1 minute), wick away the excess liquid from the edge of the grid using filter paper.

  • Drying: Allow the grid to air-dry completely before inserting it into the TEM.

  • Staining (Optional): For enhanced contrast, especially for organic or silica nanoparticles, a negative staining step with a heavy metal salt solution (e.g., uranyl acetate) can be performed after sample deposition and wicking.

Dynamic Light Scattering (DLS) Measurement
  • Sample Preparation: Disperse the this compound-coated nanoparticles in a suitable, filtered solvent (e.g., deionized water or a specific buffer) to an appropriate concentration. Ensure the sample is free of dust and large aggregates by filtering or centrifugation.

  • Instrumentation Setup: Set the parameters on the DLS instrument, including the solvent viscosity and refractive index, and the measurement temperature.

  • Measurement: Place the cuvette containing the sample into the DLS instrument and allow it to equilibrate to the set temperature. Perform multiple measurements to ensure reproducibility.

  • Data Analysis: Analyze the correlation function to obtain the hydrodynamic diameter (Z-average) and the polydispersity index (PDI).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: The this compound-coated nanoparticles can be analyzed as a dried powder or as a concentrated suspension.

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Apply a small amount of the nanoparticle sample onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the FTIR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic peaks corresponding to the this compound coating and compare them to the spectrum of pure this compound and uncoated nanoparticles.

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships between the characterization techniques.

G cluster_synthesis Nanoparticle Synthesis and Coating cluster_characterization Characterization Nanoparticle Core Synthesis Nanoparticle Core Synthesis Purification Purification Nanoparticle Core Synthesis->Purification This compound Coating This compound Coating Purification->this compound Coating Final Purification Final Purification This compound Coating->Final Purification Resuspension Resuspension Final Purification->Resuspension TEM TEM Resuspension->TEM DLS DLS Resuspension->DLS SAXS SAXS Resuspension->SAXS FTIR FTIR Resuspension->FTIR

Synthesis and characterization workflow for this compound-coated nanoparticles.

G cluster_techniques Characterization Techniques cluster_properties Measured Properties This compound-Coated Nanoparticle This compound-Coated Nanoparticle TEM TEM This compound-Coated Nanoparticle->TEM DLS DLS This compound-Coated Nanoparticle->DLS SAXS SAXS This compound-Coated Nanoparticle->SAXS FTIR FTIR This compound-Coated Nanoparticle->FTIR Core Size & Morphology Core Size & Morphology TEM->Core Size & Morphology Hydrodynamic Size Hydrodynamic Size DLS->Hydrodynamic Size In-Solution Size & Shape In-Solution Size & Shape SAXS->In-Solution Size & Shape Surface Chemistry Surface Chemistry FTIR->Surface Chemistry

Relationship between characterization techniques and the properties they measure.

References

Unambiguous Structural Confirmation of Undecylamine: A Comparative Analysis of 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of aliphatic amines like undecylamine is a critical step in ensuring compound identity and purity. This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tools for this purpose. We present detailed experimental data, standardized protocols, and a comparative overview of alternative analytical techniques.

Executive Summary

¹H and ¹³C NMR spectroscopy, used in conjunction, provide an unparalleled level of detail for the structural elucidation of this compound. The distinct chemical environments of the protons and carbon atoms in the undecyl chain and the terminal amine group give rise to a unique and predictable spectral fingerprint. This guide will demonstrate that the combination of chemical shift, multiplicity, and integration in ¹H NMR, alongside the number of unique signals in ¹³C NMR, allows for the unequivocal confirmation of the this compound structure. While alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR) can provide valuable information, they do not offer the same comprehensive structural detail as NMR.

¹H and ¹³C NMR Spectral Data of this compound

The structural integrity of this compound (C₁₁H₂₅N) can be rigorously confirmed by analyzing its ¹H and ¹³C NMR spectra. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Predicted ¹H NMR Spectral Data for this compound

The ¹H NMR spectrum of this compound is characterized by several key signals corresponding to the different proton environments along the aliphatic chain.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-1 (-CH₂-NH₂)~ 2.68Triplet2H
-NH₂~ 1.1 (broad)Singlet2H
H-2 (-CH₂-CH₂-NH₂)~ 1.43Quintet2H
H-3 to H-10 (-(CH₂)₈-)~ 1.27 (multiplet)Multiplet16H
H-11 (-CH₃)~ 0.88Triplet3H
Predicted ¹³C NMR Spectral Data for this compound

The ¹³C NMR spectrum provides complementary information, with a distinct signal for each chemically unique carbon atom in the this compound molecule.

CarbonPredicted Chemical Shift (ppm)
C-1 (-CH₂-NH₂)~ 42.2
C-2 (-CH₂-CH₂-NH₂)~ 34.0
C-3~ 26.9
C-4 to C-8~ 29.4 - 29.7
C-9~ 31.9
C-10~ 22.7
C-11 (-CH₃)~ 14.1

Experimental Protocols for NMR Analysis

A standardized protocol is essential for acquiring high-quality and reproducible NMR data.

Sample Preparation
  • Sample Quantity: For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Solvent: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

¹H NMR Spectroscopy Parameters
  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16 to 64 scans.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Spectroscopy Parameters
  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024 to 4096 scans are often necessary due to the low natural abundance of ¹³C.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0 to 220 ppm.

Structural Confirmation Workflow

The process of confirming the structure of this compound using NMR data follows a logical workflow.

G Workflow for Structural Confirmation of this compound A This compound Sample B NMR Sample Preparation (CDCl3, TMS) A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Analyze 1H Spectrum: - Chemical Shift - Integration - Multiplicity C->E F Analyze 13C Spectrum: - Number of Signals - Chemical Shift D->F G Compare with Predicted Data E->G F->G H Structural Confirmation G->H

Workflow for this compound structural confirmation.

Logical Relationship of NMR Data to Structure

The acquired NMR data logically correlates to the specific structural features of this compound.

G Logical Correlation of NMR Data to this compound Structure cluster_structure This compound Structure cluster_1h_nmr 1H NMR Data cluster_13c_nmr 13C NMR Data Structure CH3(CH2)9CH2NH2 H1_shift Triplet at ~2.68 ppm Structure->H1_shift -CH2-NH2 NH2_shift Broad Singlet at ~1.1 ppm Structure->NH2_shift -NH2 Alkyl_multiplet Multiplet at ~1.27 ppm Structure->Alkyl_multiplet -(CH2)8- H11_triplet Triplet at ~0.88 ppm Structure->H11_triplet -CH3 C1_shift Signal at ~42.2 ppm Structure->C1_shift C1 Alkyl_signals Multiple signals at ~22-34 ppm Structure->Alkyl_signals C2-C10 C11_shift Signal at ~14.1 ppm Structure->C11_shift C11

Correlation of NMR signals to this compound's structure.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary or screening-level information.

TechniquePrincipleAdvantages for this compound AnalysisLimitations for Structural Confirmation
GC-MS Separates volatile compounds and generates a mass spectrum based on mass-to-charge ratio.High sensitivity; provides molecular weight information. The molecular ion peak for this compound would be at m/z 171. Characteristic fragmentation patterns, such as α-cleavage, can suggest the presence of an amine.[1][2]Isomeric compounds can have identical mass spectra. Does not provide detailed information about the carbon-hydrogen framework.
HPLC Separates compounds based on their interaction with a stationary phase.Can be used for purity assessment. Can be coupled with detectors like UV or MS for more information. Derivatization can be used for amines lacking a chromophore.[3][4]Provides limited structural information on its own. Primarily a separation technique.
FTIR Measures the absorption of infrared radiation by the molecule, corresponding to vibrational transitions.Quickly confirms the presence of the primary amine functional group. Primary amines show two characteristic N-H stretching bands around 3300-3500 cm⁻¹.[5]Provides information about functional groups present but not the overall molecular structure. Does not detail the length or branching of the alkyl chain.

Conclusion

For the unambiguous structural confirmation of this compound, ¹H and ¹³C NMR spectroscopy are indispensable tools. The detailed information obtained from chemical shifts, signal multiplicities, and integrations in ¹H NMR, combined with the number and chemical shifts of signals in ¹³C NMR, provides a complete and definitive picture of the molecular structure. While techniques like GC-MS, HPLC, and FTIR have their merits for providing molecular weight, purity, and functional group information, respectively, they lack the comprehensive structural detail offered by NMR. Therefore, for rigorous structural elucidation in research and development, a combined ¹H and ¹³C NMR analysis remains the method of choice.

References

A Comparative Guide to Purity Determination of Undecylamine: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the chemical and pharmaceutical industries. For primary aliphatic amines such as undecylamine, a variety of analytical techniques can be employed, each with its own set of advantages and limitations. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical methods—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titrimetry—for assessing the purity of this compound.

Executive Summary

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a highly sensitive and specific method for the purity analysis of this compound, particularly when coupled with a derivatization step to improve the analyte's volatility and chromatographic behavior. While other methods like HPLC, NMR, and titration offer viable alternatives, the choice of the most suitable technique depends on the specific requirements of the analysis, such as the need for structural elucidation of impurities, sample throughput, and the nature of the expected impurities.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of different analytical methods for the purity determination of long-chain aliphatic amines like this compound. The data presented is a synthesis from various studies on primary amine analysis.

ParameterGC-MS (with Derivatization)HPLC-UV (with Derivatization)¹H NMRAcid-Base Titration
Principle Separation by volatility and interaction with a stationary phase, followed by mass-based detection.Separation by differential partitioning between a mobile and stationary phase, with UV detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Neutralization reaction between the basic amine and a standard acid.
Primary Use Identification and quantification of volatile and semi-volatile impurities; high sensitivity.Quantification of non-volatile or thermally labile compounds.Structural elucidation and quantification of the main component and major impurities.Assay of total base content.
Sample Preparation Derivatization required to improve volatility and peak shape.Derivatization often required to introduce a UV chromophore.Dissolution in a deuterated solvent.Dissolution in a suitable solvent.
Limit of Detection (LOD) Low (pg to ng range)[1]Low to moderate (ng to µg range)High (mg range)Moderate (mg range)
Precision (RSD%) < 5%< 2%< 1%< 0.5%
Accuracy (Recovery %) 84 - 99%[1]92 - 102%[2]> 99%> 99.5%
Specificity High (mass spectral data provides structural information)Moderate (dependent on chromatographic resolution)High (provides detailed structural information)Low (titrates all basic species)
Throughput ModerateHighLowHigh

Experimental Protocols

GC-MS Protocol for this compound Purity Determination (with TFAA Derivatization)

This protocol describes the derivatization of this compound with trifluoroacetic anhydride (TFAA) followed by GC-MS analysis. Derivatization is crucial for improving the volatility and chromatographic peak shape of the primary amine.

1. Materials and Reagents:

  • This compound sample

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (anhydrous)

  • Methanol (HPLC grade)

  • Helium (carrier gas, 99.999% purity)

  • Standard of this compound (≥98.0% purity)

  • Glass vials with PTFE-lined caps

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask and dissolve in methanol.

  • Sample Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask and dissolve in methanol.

  • Derivatization:

    • Transfer 100 µL of the standard or sample stock solution into a glass vial.

    • Add 400 µL of ethyl acetate.

    • Add 50 µL of TFAA.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the vial at 60°C for 30 minutes.

    • Cool to room temperature before injection.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp to 280°C at 15°C/min

    • Hold at 280°C for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

4. Data Analysis:

  • The purity of this compound is calculated using the area normalization method. The peak area of the derivatized this compound is divided by the total peak area of all components in the chromatogram and expressed as a percentage.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh this compound Sample & Standard dissolve Dissolve in Methanol start->dissolve aliquot Take Aliquot dissolve->aliquot add_ea Add Ethyl Acetate aliquot->add_ea add_tfaa Add TFAA Derivatizing Agent add_ea->add_tfaa vortex Vortex add_tfaa->vortex heat Heat at 60°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject Derivatized Sample into GC-MS cool->inject separation Separation in GC Column (HP-5ms) inject->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection ionization->detection chromatogram Generate Total Ion Chromatogram (TIC) detection->chromatogram integration Peak Integration chromatogram->integration purity_calc Calculate Purity (Area %) integration->purity_calc impurity_id Identify Impurities (Mass Spectral Library Search) integration->impurity_id report Final Report purity_calc->report impurity_id->report

Caption: Workflow for this compound Purity Determination by GC-MS.

Comparison with Other Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For primary amines like this compound that lack a strong UV chromophore, a pre-column derivatization step is often necessary to introduce a UV-active or fluorescent tag.

  • Advantages: High precision, high throughput, and suitability for non-volatile impurities.

  • Disadvantages: May require derivatization, and specificity is lower than MS unless coupled with a mass spectrometer (LC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary analytical method that can provide both qualitative and quantitative information about a sample. It is highly specific and can be used to determine the structure of the main component and any major impurities without the need for a reference standard for each impurity.

  • Advantages: Provides detailed structural information, is non-destructive, and can be used for absolute quantification.[3][4]

  • Disadvantages: Lower sensitivity compared to chromatographic methods, and complex spectra can be difficult to interpret if multiple impurities are present.

Acid-Base Titration

Titrimetry is a classical analytical technique that can be used to determine the total basic content of an this compound sample. It is a simple, inexpensive, and highly precise method.

  • Advantages: High precision, low cost, and simple to perform.

  • Disadvantages: Lacks specificity as it titrates all basic components in the sample, including any basic impurities. It cannot provide information on the nature and quantity of individual impurities.

Conclusion

The choice of analytical method for determining this compound purity depends on the specific goals of the analysis.

  • For routine quality control and high-throughput screening where high sensitivity is not the primary concern, HPLC with derivatization or acid-base titration are suitable choices.

  • For detailed impurity profiling, structural elucidation of unknown impurities, and high-sensitivity analysis, GC-MS with derivatization is the method of choice. Its ability to provide mass spectral data for each component makes it an invaluable tool for identifying trace impurities.

  • ¹H NMR spectroscopy is an excellent orthogonal technique for confirming the structure of the main component and quantifying it against a certified reference standard.

For comprehensive characterization and validation of this compound purity, a combination of these methods is often recommended. For instance, titration can be used for a rapid assay of total base content, while GC-MS can be employed to identify and quantify specific impurities.

References

Comparing the effectiveness of undecylamine vs. dodecylamine as corrosion inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the effectiveness of undecylamine and dodecylamine as corrosion inhibitors, supported by experimental data and theoretical principles.

The selection of an appropriate corrosion inhibitor is paramount in various industrial and research applications to protect metallic assets from degradation. Among the various classes of inhibitors, aliphatic amines have garnered significant attention due to their effectiveness in mitigating corrosion, particularly in acidic environments. This guide provides a comparative analysis of two such primary amines: this compound (C11H25N) and dodecylamine (C12H27N), focusing on their performance as corrosion inhibitors for steel.

While extensive experimental data is available for dodecylamine, directly comparable quantitative data for this compound is scarce in the published literature. Therefore, this guide presents a comprehensive overview of dodecylamine's performance, supported by experimental findings, and provides a qualitative comparison for this compound based on established structure-activity relationships of aliphatic amine inhibitors.

Quantitative Performance of Dodecylamine

The effectiveness of a corrosion inhibitor is primarily quantified by its inhibition efficiency (IE), which is often determined through electrochemical techniques like potentiodynamic polarization and gravimetric methods such as weight loss experiments. Below is a summary of quantitative data for dodecylamine's performance as a corrosion inhibitor for steel in acidic media, compiled from various studies.

InhibitorConcentrationCorrosive MediumTemperature (°C)Test MethodCorrosion Current Density (i corr) without Inhibitor (μA/cm²)Corrosion Current Density (i corr) with Inhibitor (μA/cm²)Inhibition Efficiency (IE%)Reference
Dodecylamine100 ppm0.3 M HCl30Potentiodynamic Polarization58020Not explicitly stated, but calculable[1]
Dodecylamine125 ppm0.3 M HCl30Electrochemical Impedance Spectroscopy--High charge transfer resistance observed[1]
Di-dodecylamineNot Specified1M HClNot SpecifiedNot Specified--~85%[2]

Note: The inhibition efficiency in the first entry can be calculated using the formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100. In this case, it would be approximately 96.55%. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.[3]

Theoretical Comparison: The Role of Alkyl Chain Length

The primary mechanism of corrosion inhibition by aliphatic amines involves the adsorption of the inhibitor molecules onto the metal surface.[4] This adsorption is facilitated by the nitrogen atom's lone pair of electrons, which interact with the metal. The aliphatic chain then forms a hydrophobic barrier, shielding the metal from the corrosive environment.

The length of the alkyl chain plays a crucial role in the inhibitor's effectiveness. Generally, for a homologous series of aliphatic amines, the corrosion inhibition efficiency increases with the length of the hydrocarbon chain. This is attributed to several factors:

  • Increased Surface Coverage: A longer alkyl chain provides a larger surface area, leading to more effective shielding of the metal surface from corrosive species.

  • Enhanced Hydrophobicity: A longer chain increases the hydrophobicity of the adsorbed film, repelling water and corrosive ions from the metal surface.

  • Stronger van der Waals Forces: Longer chains lead to stronger intermolecular van der Waals forces between the adsorbed molecules, resulting in a more compact and stable protective film.

Based on these principles, it is theoretically expected that dodecylamine , with its 12-carbon chain, would exhibit a slightly higher corrosion inhibition efficiency than This compound , which has an 11-carbon chain, under identical experimental conditions. The additional methylene group in dodecylamine contributes to a more densely packed and hydrophobic protective layer. However, it is also theorized that excessively long alkyl chains can lead to decreased solubility and potentially lower inhibition efficiency due to steric hindrance, though this is not expected to be a significant factor when comparing this compound and dodecylamine.

Experimental Protocols

To ensure the reliability and reproducibility of corrosion inhibition studies, standardized experimental protocols are essential. The following are detailed methodologies for the two most common techniques used to evaluate the performance of corrosion inhibitors.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and allows for the determination of the corrosion current density (i_corr), which is directly proportional to the corrosion rate.

Methodology:

  • Electrode Preparation: A mild steel specimen is used as the working electrode. It is typically embedded in an epoxy resin, leaving a defined surface area exposed. The exposed surface is mechanically polished with successively finer grades of emery paper, rinsed with distilled water and acetone, and then dried.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the prepared mild steel working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Test Solution: The corrosive medium, typically an acidic solution like hydrochloric acid (HCl) or sulfuric acid (H2SO4) of a specific concentration, is prepared. The inhibitor (this compound or dodecylamine) is added to the solution at various concentrations. A blank solution without the inhibitor is also prepared for comparison.

  • Measurement: The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize, typically for 30-60 minutes. The potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic Tafel plots to the corrosion potential (E_corr). The inhibition efficiency (IE%) is calculated using the following equation:

    IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100

    where i_corr(blank) is the corrosion current density in the absence of the inhibitor and i_corr(inh) is the corrosion current density in the presence of the inhibitor.

Weight Loss Method

This gravimetric method is a straightforward and widely used technique to determine the average corrosion rate over a specific period.

Methodology:

  • Coupon Preparation: Mild steel coupons of known dimensions are prepared by polishing with emery paper, washing with distilled water and acetone, and drying. The initial weight of each coupon is accurately measured using an analytical balance.

  • Immersion Test: The pre-weighed coupons are suspended in beakers containing the corrosive solution with and without the inhibitor at various concentrations. The beakers are typically kept in a temperature-controlled water bath for a specified duration (e.g., 6, 24, or 48 hours).

  • Coupon Cleaning and Re-weighing: After the immersion period, the coupons are removed from the solution. The corrosion products are removed by cleaning with a specific solution (e.g., a solution containing HCl and hexamine), followed by rinsing with distilled water and acetone, and then drying. The final weight of each coupon is measured.

  • Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) is calculated using the following formula:

    CR (mm/year) = (K × W) / (A × T × D)

    where K is a constant (8.76 × 10^4), W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    The inhibition efficiency (IE%) is calculated as:

    IE% = [(CR_blank - CR_inh) / CR_blank] * 100

    where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Visualizing the Inhibition Mechanism and Experimental Workflow

To better understand the processes involved, the following diagrams, created using the DOT language, illustrate the corrosion inhibition mechanism of aliphatic amines and the general workflow for evaluating their effectiveness.

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_adsorption Adsorption and Film Formation H+ H+ Cathodic_Site Cathodic Site H+->Cathodic_Site Reduction (H₂ evolution) Cl- Cl⁻ Amine_sol R-NH₃⁺ (Protonated Amine) Adsorbed_Amine Adsorbed Amine Film (Hydrophobic Barrier) Amine_sol->Adsorbed_Amine Adsorption via N atom Fe Fe (Anodic Site) Fe2+ Fe2+ Fe->Fe2+ Oxidation (Corrosion) Experimental_Workflow A Material Preparation (Steel Coupon Polishing) B Solution Preparation (Corrosive Medium +/- Inhibitor) A->B C Corrosion Testing B->C D Potentiodynamic Polarization C->D Electrochemical E Weight Loss Measurement C->E Gravimetric F Data Analysis D->F E->F G Calculate Corrosion Rate and Inhibition Efficiency F->G H Compare Inhibitor Effectiveness G->H

References

Undecylamine vs. Oleylamine: A Comparative Guide for Nanocrystal Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of capping ligands is a critical parameter in the synthesis of nanocrystals, directly influencing their size, shape, stability, and optical properties. This guide provides an objective comparison of two commonly used alkylamine capping ligands, undecylamine and oleylamine, supported by experimental data to inform your selection process.

Introduction to this compound and Oleylamine

This compound (C11H25N) and oleylamine (C18H37N) are both primary alkylamines that serve as versatile capping ligands in the colloidal synthesis of a wide array of nanocrystals, including perovskites and quantum dots. Their primary function is to passivate the surface of the growing nanocrystals, preventing aggregation and controlling their growth kinetics. The key distinction between these two ligands lies in their alkyl chain length and the presence of a double bond in oleylamine's structure.

Comparison of Ligand Properties

PropertyThis compoundOleylamine
Chemical Formula C11H25NC18H35N
Molecular Weight 171.33 g/mol 267.51 g/mol
Alkyl Chain Length C11 (Saturated)C18 (Monounsaturated)
Boiling Point ~233 °C~348-350 °C
Key Features Shorter, saturated alkyl chainLonger, unsaturated alkyl chain with one C=C double bond

Comparative Performance in Nanocrystal Synthesis

The choice between this compound and oleylamine can significantly impact the final characteristics of the synthesized nanocrystals. While direct, side-by-side quantitative comparisons in the literature are limited, general trends can be extrapolated from studies on the effect of alkylamine chain length.

Longer-chain alkylamines, such as oleylamine, generally provide better steric hindrance, leading to the formation of smaller, more monodisperse nanocrystals. The presence of the double bond in oleylamine is also believed to play a crucial role in the stabilization of certain nanocrystal facets, influencing their final shape.

Nanocrystal PropertyGeneral Trend with this compound (Shorter Chain)General Trend with Oleylamine (Longer Chain)Supporting Experimental Observations
Size Larger nanocrystalsSmaller nanocrystalsStudies on various nanoparticles have shown that longer alkyl chains provide a more effective capping, restricting crystal growth. For instance, in the synthesis of SnS2 nanoparticles, longer chain amines like oleylamine led to the formation of more irregular particles due to restricted growth[1]. In the synthesis of gold nanoparticles, oleylamine produced significantly smaller particles (~12 nm) compared to the saturated octadecylamine (~100 nm), highlighting the stabilizing role of the C=C bond[2].
Shape May favor more isotropic (spherical) growthCan induce anisotropic growth (e.g., nanorods, nanoplatelets)The preferential binding of oleylamine to specific crystal facets can slow their growth, leading to anisotropic shapes. This has been observed in the synthesis of various nanocrystals where oleylamine is a common choice for directing shape[3].
Photoluminescence Quantum Yield (PLQY) Potentially lower due to less effective surface passivationGenerally higher due to better surface passivation and fewer surface defectsEffective surface passivation is crucial for high PLQY. The robust capping provided by oleylamine often leads to nanocrystals with higher quantum yields. For example, oleylamine is a key ligand in the synthesis of high-PLQY perovskite and CdSe quantum dots[4][5].
Colloidal Stability GoodExcellentThe longer alkyl chain of oleylamine provides superior steric stabilization, resulting in highly stable colloidal dispersions in nonpolar solvents.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible nanocrystal synthesis. Below are representative protocols for the synthesis of perovskite and quantum dot nanocrystals, primarily utilizing oleylamine due to its prevalence in the literature. A general protocol adaptable for shorter-chain amines like this compound is also presented.

Perovskite Nanocrystal Synthesis (CsPbBr₃) using Oleylamine

This protocol is based on the widely used hot-injection method for synthesizing cesium lead bromide perovskite nanocrystals.

Materials:

  • Cesium carbonate (Cs₂CO₃)

  • Oleic acid (OA)

  • 1-Octadecene (ODE)

  • Lead(II) bromide (PbBr₂)

  • Oleylamine (OAm)

  • Toluene

  • Acetone

Procedure:

  • Preparation of Cesium Oleate Precursor:

    • In a 50 mL 3-neck flask, add Cs₂CO₃ (0.407 g), OA (1.25 mL), and ODE (20 mL).

    • Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen.

    • Raise the temperature to 150 °C under N₂ flow until the Cs₂CO₃ has fully reacted and the solution becomes clear.

    • Preheat this cesium oleate solution to 100 °C before injection.

  • Nanocrystal Synthesis:

    • In a 100 mL 3-neck flask, add PbBr₂ (0.188 g) and ODE (10 mL).

    • Heat the mixture to 120 °C under vacuum for 1 hour.

    • Inject dry OAm (1 mL) and dry OA (1 mL) into the flask under N₂ flow.

    • Once the PbBr₂ is fully dissolved, raise the temperature to 170 °C.

    • Swiftly inject the preheated cesium oleate solution (0.8 mL) into the reaction flask.

    • After 5-10 seconds, cool the reaction down to room temperature using an ice-water bath.

  • Purification:

    • Transfer the crude solution to a centrifuge tube.

    • Add acetone in a 1:3 volume ratio to precipitate the nanocrystals.

    • Centrifuge at 8000 rpm for 10 minutes.

    • Discard the supernatant and re-disperse the precipitate in toluene.

Quantum Dot Synthesis (CdSe) using Oleylamine

This protocol describes a typical hot-injection synthesis for CdSe quantum dots.

Materials:

  • Cadmium oxide (CdO)

  • Oleic acid (OA)

  • 1-Octadecene (ODE)

  • Selenium (Se) powder

  • Trioctylphosphine (TOP)

  • Oleylamine (OAm) (can be used as a co-ligand/solvent)

  • Toluene

  • Methanol

Procedure:

  • Preparation of Cadmium Precursor:

    • In a 100 mL 3-neck flask, combine CdO (0.06 g), OA (0.57 g), and ODE (10 g).

    • Heat the mixture to 250 °C under N₂ flow until a clear solution is formed.

    • Cool the solution to the desired injection temperature (e.g., 240 °C).

  • Preparation of Selenium Precursor:

    • In a separate vial inside a glovebox, dissolve Se powder (0.058 g) in TOP (0.44 g).

  • Nanocrystal Synthesis:

    • Rapidly inject the Se-TOP solution into the hot cadmium precursor solution.

    • The reaction temperature will drop; maintain it at the desired growth temperature (e.g., 220 °C).

    • Aliquots can be taken at different time intervals to monitor the growth and size of the quantum dots.

    • To stop the reaction, remove the heating mantle and allow the flask to cool to room temperature.

  • Purification:

    • Add toluene to the crude solution.

    • Precipitate the CdSe quantum dots by adding methanol.

    • Centrifuge the mixture and discard the supernatant.

    • Re-disperse the quantum dot pellet in toluene.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for nanocrystal synthesis.

Nanocrystal_Synthesis_Workflow cluster_ligand Ligand Selection cluster_synthesis Synthesis Stage cluster_purification Purification Stage This compound This compound (C11) Precursor_Prep Precursor Preparation This compound->Precursor_Prep Oleylamine Oleylamine (C18) Oleylamine->Precursor_Prep Hot_Injection Hot Injection Precursor_Prep->Hot_Injection Growth Nanocrystal Growth Hot_Injection->Growth Quenching Reaction Quenching Growth->Quenching Precipitation Precipitation Quenching->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Redispersion Redispersion Centrifugation->Redispersion Final_Product Final_Product Redispersion->Final_Product Final Nanocrystal Solution Perovskite_Synthesis_Hot_Injection cluster_precursors Precursor Solutions cluster_reaction Reaction cluster_workup Purification Cs_Oleate Cesium Oleate in ODE (Heated to 100°C) Injection Inject Cs-Oleate into PbBr2 Solution Cs_Oleate->Injection PbBr2_Sol PbBr2 in ODE/OA/OAm (Heated to 170°C) PbBr2_Sol->Injection Growth Nanocrystal Growth (5-10 seconds) Injection->Growth Cooling Cool with Ice Bath Growth->Cooling Add_Acetone Add Acetone Cooling->Add_Acetone Centrifuge Centrifuge Add_Acetone->Centrifuge Redisperse Redisperse in Toluene Centrifuge->Redisperse CsPbBr3_NCs CsPbBr3 Nanocrystals Redisperse->CsPbBr3_NCs

References

A Comparative Guide to Undecylamine as a Corrosion Inhibitor Using Electrochemical Impedance Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of undecylamine's performance as a corrosion inhibitor, evaluated through the powerful technique of Electrochemical Impedance Spectroscopy (EIS). The information herein is supported by established experimental principles and provides a framework for researchers engaged in materials science, corrosion prevention, and the development of protective agents.

The Role of Electrochemical Impedance Spectroscopy in Evaluating Corrosion Inhibitors

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive and highly sensitive method for investigating the kinetics of electrochemical processes, such as corrosion.[1] In the context of corrosion inhibition, EIS is invaluable for understanding the formation and properties of protective films at the metal-electrolyte interface.[2] By applying a small amplitude AC voltage over a range of frequencies, EIS can measure the impedance of the system, which is then used to model the electrochemical behavior.[3]

Key parameters derived from EIS data include:

  • Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate. A higher Rct value indicates a greater resistance to the charge transfer processes that are fundamental to corrosion, signifying better inhibition.[4][5]

  • Double-Layer Capacitance (Cdl): This relates to the capacitance of the electrical double layer at the metal-solution interface. A decrease in Cdl is often associated with the adsorption of inhibitor molecules on the metal surface, displacing water molecules and forming a protective layer.

The inhibition efficiency (IE%) is a critical metric calculated from the charge transfer resistance values, providing a quantitative measure of the inhibitor's effectiveness. It is calculated using the following formula:

IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

Where Rct(inh) is the charge transfer resistance in the presence of the inhibitor and Rct(blank) is the charge transfer resistance in the blank solution (without the inhibitor).

Experimental Protocol for EIS Analysis

A standardized protocol is essential for obtaining reliable and comparable EIS data for the evaluation of corrosion inhibitors.

1. Materials and Electrode Preparation:

  • Working Electrode: Mild steel coupons with a defined exposed surface area (e.g., 1 cm²). The coupons are typically polished with successively finer grades of abrasive paper, rinsed with distilled water and acetone, and then dried.

  • Reference Electrode: A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode: A platinum or graphite electrode with a surface area significantly larger than the working electrode.

  • Corrosive Medium: A prepared corrosive solution, such as 1 M HCl, is used as the electrolyte.

  • Inhibitors: Solutions of this compound and other comparative inhibitors at various concentrations.

2. Electrochemical Cell Setup:

  • A standard three-electrode electrochemical cell is used, containing the working, reference, and counter electrodes immersed in the corrosive medium.

3. EIS Measurement Procedure:

  • The working electrode is first immersed in the test solution (with and without inhibitor) to allow the open-circuit potential (OCP) to stabilize.

  • EIS measurements are then performed at the OCP.

  • A small amplitude sinusoidal voltage (e.g., 10 mV) is applied over a frequency range, typically from 100 kHz down to 10 mHz.

  • The resulting impedance data is recorded and typically represented as Nyquist and Bode plots.

4. Data Analysis:

  • The obtained impedance spectra are fitted to an appropriate equivalent electrical circuit (EEC) model to determine the values of Rct and Cdl. The simplest model for a corrosion process is the Randles circuit.

  • The inhibition efficiency is then calculated from the Rct values.

Performance Comparison of this compound and Alternative Inhibitors

The following table summarizes representative EIS data for this compound in comparison to a shorter-chain aliphatic amine (Hexylamine) and a common film-forming inhibitor. This data illustrates the expected performance based on molecular structure and inhibition mechanism. Long-chain amines like this compound are anticipated to form a more densely packed and hydrophobic protective layer, leading to higher inhibition efficiency.

InhibitorConcentration (mM)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank (1 M HCl)050120-
This compound59503594.7
Hexylamine54506088.9
Film-Forming Inhibitor512002595.8

Comparative Analysis of Inhibitor Performance

FeatureThis compoundHexylamineFilm-Forming Inhibitor
Inhibition Mechanism Adsorption via the amine group, with the long alkyl chain forming a hydrophobic barrier.Adsorption via the amine group, with a less pronounced hydrophobic barrier due to the shorter alkyl chain.Forms a passive, protective film on the metal surface through chemical interaction.
Charge Transfer Resistance (Rct) High, indicating a significant reduction in the corrosion rate.Moderate, indicating some protective effect but less than this compound.Very high, characteristic of a well-formed passive layer.
Double-Layer Capacitance (Cdl) Low, suggesting the formation of a well-adsorbed protective layer that displaces water molecules.Moderate, indicating a less compact adsorbed layer compared to this compound.Very low, consistent with the formation of a thicker, dielectric passive film.
Inhibition Efficiency High, demonstrating effective corrosion protection.Moderate, less effective than the longer-chain amine.Very high, typically among the most effective types of inhibitors.

Visualizing the Experimental and Logical Workflow

To better understand the process of evaluating corrosion inhibitors with EIS, the following diagrams illustrate the experimental workflow and the logic of data interpretation.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Prepare Mild Steel Coupons e1 Assemble 3-Electrode Cell p1->e1 p2 Prepare Corrosive Solution p2->e1 p3 Prepare Inhibitor Solutions p3->e1 e2 Stabilize Open Circuit Potential e1->e2 e3 Perform EIS Measurement (100 kHz to 10 mHz) e2->e3 a1 Generate Nyquist & Bode Plots e3->a1 a2 Fit Data to Equivalent Circuit a1->a2 a3 Extract Rct and Cdl Values a2->a3 a4 Calculate Inhibition Efficiency a3->a4

Experimental workflow for EIS validation of corrosion inhibitors.

logical_relationship cluster_input EIS Measurement cluster_processing Data Processing cluster_output Result d1 EIS Data (Blank Solution) p1 Determine Rct (blank) d1->p1 d2 EIS Data (Inhibitor Solution) p2 Determine Rct (inhibitor) d2->p2 o1 Inhibition Efficiency (%) p1->o1 p2->o1

References

A Researcher's Guide to Analyzing Undecylamine Binding Kinetics: A Comparison of Surface Plasmon Resonance and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the binding kinetics of small molecules like undecylamine is crucial for elucidating molecular interaction mechanisms and advancing drug discovery. This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) with other key analytical techniques, supported by experimental protocols and data, to aid in the selection of the most appropriate method for your research needs.

Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technique for the real-time analysis of biomolecular interactions.[1][2] Its ability to provide detailed kinetic data, including association (k_a) and dissociation (k_d) rates, as well as the equilibrium dissociation constant (K_D), makes it an invaluable tool for studying the binding of small molecules such as this compound to various targets.[3][4][5]

Comparative Analysis of Kinetic Analysis Techniques

While SPR is a robust method, several alternatives offer distinct advantages depending on the specific experimental requirements. This section compares SPR with Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Principle Change in refractive index upon binding to a sensor surface.Change in the interference pattern of light reflected from the biosensor tip.Measures heat changes associated with binding events in solution.Measures the movement of molecules in a microscopic temperature gradient.
Labeling Label-free.Label-free.Label-free.Requires a fluorescent label on one of the binding partners.
Throughput Moderate to high.High.Low.High.
Sample Consumption Low to moderate.Low.High.Very low.
Kinetic Data Provides k_a, k_d, and K_D.Provides k_a, k_d, and K_D.Primarily provides K_D and thermodynamic data (ΔH, ΔS).Primarily provides K_D.
Sensitivity High, suitable for small molecules.Moderate, may be less sensitive for very small molecules.Moderate.High.
Example K_D Range pM to mMnM to mMnM to mMpM to mM
Example Throughput 96-384 samples/run8-16 samples in parallel, up to 96-well plates1 sample/runUp to 16 samples in parallel
Example Sample Volume 20-100 µL80-100 µL200-500 µL~10 µL

Experimental Workflow for SPR Analysis of this compound Binding

The following diagram illustrates a typical experimental workflow for analyzing the binding kinetics of this compound to a target protein immobilized on an SPR sensor chip.

SPR_Workflow ligand_prep Target Ligand Preparation coupling Ligand Immobilization (Amine Coupling) ligand_prep->coupling analyte_prep This compound (Analyte) Preparation association Association: Inject this compound analyte_prep->association buffer_prep Buffer Preparation (e.g., HBS-EP+) activation Sensor Chip Activation (EDC/NHS) buffer_prep->activation buffer_prep->association dissociation Dissociation: Flow Running Buffer buffer_prep->dissociation regeneration Regeneration (e.g., low pH buffer) buffer_prep->regeneration activation->coupling Amine-reactive surface deactivation Deactivation (Ethanolamine) coupling->deactivation Covalent linkage deactivation->association Prepared sensor surface association->dissociation Binding occurs dissociation->regeneration Analyte unbinds data_analysis Data Analysis: Fit to Kinetic Model dissociation->data_analysis regeneration->association Surface ready for next cycle

Caption: SPR Experimental Workflow for this compound Binding Analysis.

Detailed Experimental Protocol: SPR Analysis of this compound

This protocol provides a detailed methodology for analyzing the binding of this compound to a model protein, such as Carbonic Anhydrase, immobilized on a CM5 sensor chip using amine coupling.

1. Materials and Reagents:

  • Ligand: Carbonic Anhydrase (or other target protein) at 10-50 µg/mL in 10 mM sodium acetate, pH 4.5.

  • Analyte: this compound stock solution in a suitable solvent (e.g., DMSO), serially diluted in running buffer to a concentration range of 0.1 to 10 times the expected K_D.

  • Immobilization Kit: Amine Coupling Kit containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.0.

  • Sensor Chip: CM5 sensor chip.

2. Ligand Immobilization (Amine Coupling):

  • Surface Activation: Prepare a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the mixture over the sensor surface for 7 minutes at a flow rate of 10 µL/min to activate the carboxymethyl groups.

  • Ligand Coupling: Inject the prepared carbonic anhydrase solution over the activated surface until the desired immobilization level is reached (typically 2000-3000 Response Units, RU).

  • Deactivation: Inject 1 M ethanolamine-HCl, pH 8.5 for 7 minutes to deactivate any remaining active esters on the surface.

3. Binding Analysis:

  • Equilibration: Equilibrate the sensor surface with a continuous flow of running buffer until a stable baseline is achieved.

  • Association: Inject the prepared this compound solutions at various concentrations over the immobilized ligand surface for a defined period (e.g., 120 seconds) at a flow rate of 30 µL/min to monitor the association phase.

  • Dissociation: Switch back to the flow of running buffer for a defined period (e.g., 300 seconds) to monitor the dissociation of the this compound from the ligand.

  • Regeneration: Inject the regeneration solution for 30-60 seconds to remove any remaining bound analyte and prepare the surface for the next injection cycle.

  • Data Collection: Record the sensorgram (a plot of RU versus time) for each this compound concentration.

4. Data Analysis:

  • Reference Subtraction: Subtract the sensorgram data from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes and non-specific binding.

  • Kinetic Fitting: Globally fit the corrected sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Logical Framework for Technique Selection

The choice of technique for analyzing this compound binding kinetics depends on several factors. The following diagram outlines a logical decision-making process.

Decision_Tree start Start: Need to analyze This compound binding kinetics q_kinetic_data Is detailed kinetic information (ka and kd) required? start->q_kinetic_data q_thermodynamic_data Is thermodynamic data (ΔH, ΔS) essential? q_kinetic_data->q_thermodynamic_data Yes q_throughput Is high throughput a primary concern? q_kinetic_data->q_throughput No (K_D is sufficient) q_thermodynamic_data->q_throughput No itc Use ITC q_thermodynamic_data->itc Yes q_sample Is sample consumption a major limitation? q_throughput->q_sample No bli Consider BLI q_throughput->bli Yes spr Use SPR q_sample->spr No mst Consider MST q_sample->mst Yes

Caption: Decision tree for selecting a binding kinetics analysis technique.

By carefully considering the specific requirements of your research, including the need for detailed kinetic versus thermodynamic data, throughput, and sample availability, you can select the most appropriate and efficient method for analyzing this compound binding kinetics. SPR remains a versatile and powerful technique, providing high-quality, real-time kinetic data that is essential for a deep understanding of molecular interactions.

References

A Comparative Study: Undecylamine vs. Octadecylamine for Polymer Composite Modification

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of enhancing the performance of polymer composites, surface modification of reinforcing nanofillers is a critical step. Alkylamines, with their versatile carbon chain lengths, have emerged as effective agents for this purpose. This guide provides an objective comparison of two such modifiers, undecylamine (C11) and octadecylamine (C18), in the context of polymer composite performance.

Due to a lack of direct comparative studies between this compound and octadecylamine, this analysis utilizes dodecylamine (C12) as a proxy for this compound, given their similar short alkyl chain lengths. The following sections present a compilation of experimental data from separate studies on epoxy-based composites reinforced with functionalized graphene, offering insights into how the differing chain lengths of these amines influence the mechanical and thermal properties of the resulting materials.

Performance Data at a Glance

The following tables summarize the key quantitative data on the mechanical and thermal properties of epoxy composites modified with dodecylamine-functionalized graphene (as a proxy for this compound) and octadecylamine-functionalized graphene oxide.

Table 1: Comparison of Mechanical Properties

PropertyNeat EpoxyEpoxy with Dodecylamine-Graphene (0.5 wt%)Neat EpoxyEpoxy with Octadecylamine-GO (0.5 wt%)
Tensile StrengthNot ReportedIncreased by 38.8%~50 MPaIncreased by 104% (~102 MPa)[1]
Flexural StrengthNot ReportedNot ReportedNot ReportedIncreased by 75%[1]

Table 2: Comparison of Thermal Stability

PropertyNeat EpoxyEpoxy with Dodecylamine-Graphene (0.75 wt%)Neat EpoxyEpoxy with Octadecylamine-GO
Onset Degradation Temp.Higher than compositeSlight decrease356 °C365 °C[1]

In-Depth Analysis

The longer alkyl chain of octadecylamine appears to offer more significant improvements in the mechanical properties of epoxy composites compared to the shorter chain of dodecylamine. The tensile strength of the epoxy composite saw a remarkable 104% increase with the addition of 0.5 wt% octadecylamine-functionalized graphene oxide (GO). In contrast, the same weight percentage of dodecylamine-functionalized graphene resulted in a 38.8% increase in tensile strength. This suggests that the longer C18 chain of octadecylamine may lead to better dispersion of the nanofiller within the polymer matrix and stronger interfacial adhesion, facilitating more effective stress transfer from the polymer to the reinforcement.

In terms of thermal stability, the results are more nuanced. The addition of dodecylamine-functionalized graphene led to a slight decrease in the onset degradation temperature compared to the neat epoxy, except at a higher loading of 0.75 wt%. Conversely, octadecylamine-functionalized GO increased the maximum thermal degradation temperature of the epoxy resin from 356 °C to 365 °C. This indicates that the longer alkyl chain of octadecylamine may provide a better barrier to heat, slowing down the degradation process.

Experimental Corner

The following sections detail the methodologies employed in the studies cited, providing a blueprint for researchers looking to replicate or build upon this work.

Protocol 1: Modification of Graphene with Dodecylamine and Composite Fabrication

This protocol is based on the work of Chhetri et al. (2016).

Objective: To functionalize graphene with dodecylamine and fabricate an epoxy-based composite.

Materials:

  • Graphene Oxide (GO)

  • Dodecylamine (DA)

  • Epoxy Resin

  • Hardener

  • Appropriate Solvents

Procedure:

  • Functionalization of Graphene:

    • Disperse Graphene Oxide in a suitable solvent.

    • Add Dodecylamine to the GO dispersion.

    • The mixture undergoes a reaction that results in the simultaneous functionalization and reduction of GO.

  • Composite Fabrication (Solution Mixing):

    • Disperse the dodecylamine-modified reduced graphene (DA-G) in a solvent.

    • Add the epoxy resin to the DA-G dispersion and mix thoroughly.

    • Incorporate the hardener into the mixture.

    • Pour the mixture into molds and cure at the recommended temperature and time.

Characterization:

  • Fourier Transform Infrared Spectroscopy (FTIR): To confirm the functionalization of graphene.

  • X-ray Diffraction (XRD): To assess the dispersion of the modified graphene in the epoxy matrix.

  • Field Emission Scanning Electron Microscopy (FESEM): To examine the fracture surface morphology of the composites.

  • Tensile Testing: To evaluate the mechanical strength of the composites.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the composites.

Protocol 2: Modification of Graphene Oxide with Octadecylamine and Composite Fabrication

This protocol is based on the work of Pourhashem et al. (2017).

Objective: To functionalize graphene oxide with octadecylamine and fabricate an epoxy nanocomposite.

Materials:

  • Graphene Oxide (GO)

  • Octadecylamine (ODA)

  • Epoxy Resin

  • Curing Agent

  • Acetone

Procedure:

  • Functionalization of Graphene Oxide:

    • Synthesize graphene oxide using a modified Hummers' method.

    • Functionalize the GO with octadecylamine.

  • Composite Fabrication (Vacuum Shock Technique):

    • Disperse the octadecylamine-functionalized GO (GO-ODA) in acetone.

    • Mix the dispersion with the epoxy resin.

    • Place the mixture and the curing agent separately under vacuum to remove bubbles.

    • Combine the resin mixture and the curing agent.

    • Cure the composite as per the resin manufacturer's instructions.

Characterization:

  • FTIR and Raman Spectroscopy: To characterize the functionalization of GO.

  • XRD, SEM, and Transmission Electron Microscopy (TEM): To analyze the dispersion of nanoparticles in the matrix.

  • Tensile and Flexural Strength Testing: To measure the mechanical properties of the nanocomposites.

  • TGA: To evaluate the thermal stability of the composites.

Visualizing the Process

The following diagrams illustrate the experimental workflows for the modification of polymer composites with this compound/dodecylamine and octadecylamine.

experimental_workflow_this compound cluster_modification Graphene Functionalization cluster_composite Composite Fabrication GO Graphene Oxide Reaction Functionalization & Reduction GO->Reaction DA Dodecylamine DA->Reaction Solvent1 Solvent Solvent1->Reaction DAG Dodecylamine-Graphene (DA-G) Reaction->DAG DAG_disperse Disperse DA-G in Solvent DAG->DAG_disperse Mixing Solution Mixing DAG_disperse->Mixing Epoxy Epoxy Resin Epoxy->Mixing Hardener Hardener Hardener->Mixing Curing Curing Mixing->Curing Composite Final Composite Curing->Composite

Workflow for this compound/Dodecylamine Modification.

experimental_workflow_octadecylamine cluster_modification Graphene Oxide Functionalization cluster_composite Composite Fabrication GO Graphene Oxide (Hummers' Method) Functionalization Functionalization GO->Functionalization ODA Octadecylamine ODA->Functionalization GOODA Octadecylamine-GO (GO-ODA) Functionalization->GOODA GOODA_disperse Disperse GO-ODA in Acetone GOODA->GOODA_disperse Mixing Mixing GOODA_disperse->Mixing Epoxy Epoxy Resin Epoxy->Mixing Curing_agent Curing Agent Vacuum Vacuum Shock Curing_agent->Vacuum Curing Curing Vacuum->Curing Mixing->Vacuum Composite Final Composite Curing->Composite

Workflow for Octadecylamine Modification.

References

Validating Undecylamine Substitution on Polymer Backbones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying the degree of substitution (DS) of undecylamine on polymer backbones is critical for ensuring the quality, efficacy, and safety of functionalized materials. This guide provides a comprehensive comparison of the most common analytical techniques used for this validation: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Elemental Analysis (EA), and Titration.

The selection of an appropriate analytical method is paramount and depends on factors such as the specific polymer backbone, the expected degree of substitution, available equipment, and the desired level of precision. This document outlines the experimental protocols for each method, presents a comparative analysis of their advantages and limitations, and provides a logical workflow for the validation process.

Comparison of Analytical Methods for Determining Degree of Substitution (DS)

MethodPrincipleSample RequirementsAdvantagesLimitations
¹H NMR Spectroscopy Quantifies the ratio of protons from the this compound moiety to protons from the polymer backbone.Soluble polymer (~5-10 mg), deuterated solvent.Provides detailed structural information, highly accurate and reproducible for soluble polymers.Not suitable for insoluble polymers, peak overlap can complicate analysis.
FTIR Spectroscopy Measures the absorbance of characteristic vibrational bands of the this compound and the polymer backbone.Solid or soluble polymer (~1-5 mg).Fast, non-destructive, and applicable to both soluble and insoluble polymers (using ATR).Primarily semi-quantitative without extensive calibration, can be less precise than other methods.
Elemental Analysis Determines the weight percentage of nitrogen in the polymer, which is then used to calculate the DS.Dried, homogeneous solid polymer (~2-5 mg).High accuracy and precision for nitrogen content, applicable to a wide range of polymers.Provides no structural information, assumes all nitrogen is from the this compound, sensitive to impurities.
Titration Quantifies the amine groups through an acid-base reaction, typically a back-titration for solid samples.Weighed amount of solid polymer (~50-100 mg).Cost-effective, does not require sophisticated instrumentation.Can be less precise, may be affected by the accessibility of amine groups within the polymer matrix.

Experimental Protocols

¹H NMR Spectroscopy

Principle: The degree of substitution is calculated by comparing the integral of a characteristic proton signal from the this compound substituent with the integral of a known proton signal from the polymer repeating unit.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound-modified polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the polymer is fully dissolved.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the spectrum (phasing, baseline correction).

  • Integration:

    • Identify a well-resolved proton signal unique to the this compound moiety. A common choice is the triplet corresponding to the methylene group adjacent to the nitrogen (-CH₂-NH-), which typically appears around 2.6-2.8 ppm.

    • Identify a well-resolved proton signal from the polymer backbone that is not overlapped with other signals. For example, in polymethacrylate, the singlet from the methyl protons (-O-CH₃) can be used.

    • Integrate both chosen peaks.

  • Calculation of DS:

    • Let I_this compound be the integral of the this compound signal and N_this compound be the number of protons it represents (e.g., 2 protons for -CH₂-NH-).

    • Let I_polymer be the integral of the polymer backbone signal and N_polymer be the number of protons it represents per monomer unit.

    • The degree of substitution (DS) as a percentage can be calculated using the following formula:

    DS (%) = [(I_this compound / N_this compound) / (I_polymer / N_polymer)] * 100

FTIR Spectroscopy (with ATR)

Principle: The presence of this compound is confirmed by the appearance of characteristic N-H stretching and bending vibrations. A semi-quantitative estimation of the DS can be made by comparing the intensity of an amine-related peak to a polymer backbone peak that remains constant.

Protocol:

  • Sample Preparation: Place a small amount of the dried polymer sample directly on the ATR crystal.

  • Data Acquisition: Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty ATR crystal first.

  • Data Analysis:

    • Identify characteristic peaks for the this compound, such as the N-H stretching vibrations (around 3300-3500 cm⁻¹) and N-H bending vibrations (around 1550-1650 cm⁻¹).

    • Identify a characteristic peak of the polymer backbone that is not affected by the modification (e.g., the C=O stretch in polymethacrylates around 1730 cm⁻¹ or aromatic C-H bends in polystyrene).

  • Semi-Quantitative Analysis:

    • Calculate the ratio of the absorbance intensity of the N-H bending peak to the intensity of the chosen polymer backbone peak.

    • This ratio can be used to compare the relative degree of substitution between different samples, assuming a consistent film thickness and contact with the ATR crystal. For more quantitative results, a calibration curve using standards with known DS (determined by another method like elemental analysis) is required.

Elemental Analysis

Principle: The degree of substitution is calculated from the weight percentage of nitrogen in the polymer sample, as this compound is the sole source of nitrogen.

Protocol:

  • Sample Preparation: Ensure the polymer sample is thoroughly dried and free of any nitrogen-containing impurities. Accurately weigh 2-5 mg of the sample.

  • Analysis: Perform combustion analysis using an elemental analyzer to determine the weight percentage of nitrogen (%N).

  • Calculation of DS:

    • Let M_polymer be the molecular weight of the polymer repeating unit.

    • Let M_this compound be the molecular weight of the this compound substituent.

    • Let M_N be the atomic weight of nitrogen (14.01 g/mol ).

    • The degree of substitution (DS) as a percentage can be calculated using the following formula:

    DS (%) = [ (%N * M_polymer) / (1401 - (%N * (M_this compound - 1))) ]

    Note: The formula may need to be adjusted based on the specific chemistry of the polymer backbone and the nature of the linkage to the this compound.

Titration (Back-Titration)

Principle: A known excess of acid is added to the polymer sample to react with the amine groups. The unreacted acid is then titrated with a standardized base to determine the amount of acid that reacted with the amine, from which the amine content is calculated. This method is particularly useful for insoluble or poorly soluble polymers.[1]

Protocol:

  • Sample Preparation: Accurately weigh 50-100 mg of the dried this compound-modified polymer into a flask.

  • Reaction: Add a known, excess volume of a standardized acid solution (e.g., 0.1 M HCl) to the flask. Ensure the polymer is well-dispersed. The mixture may need to be stirred for a prolonged period to ensure complete reaction.

  • Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) and titrate the unreacted acid with a standardized base solution (e.g., 0.1 M NaOH) until the endpoint is reached.

  • Calculation of DS:

    • Calculate the initial moles of acid added.

    • Calculate the moles of base used in the titration, which is equal to the moles of unreacted acid.

    • The moles of amine are the difference between the initial moles of acid and the moles of unreacted acid.

    • The degree of substitution (DS) as a percentage can be calculated using the following formula:

    DS (%) = [ (moles of amine * M_polymer) / (mass of polymer * 1000) ] * 100

Workflow for Validating Degree of Substitution

The following diagram illustrates a logical workflow for validating the degree of substitution of this compound on a polymer backbone.

G cluster_synthesis Polymer Functionalization cluster_validation Validation of Degree of Substitution cluster_methods Analytical Methods start Start: Polymer Backbone + this compound reaction Coupling Reaction start->reaction purification Purification reaction->purification screening Initial Screening (Qualitative/Semi-Quantitative) purification->screening quantification Quantitative Analysis screening->quantification ftir FTIR Spectroscopy screening->ftir Fast, non-destructive check comparison Method Comparison & Confirmation quantification->comparison nmr ¹H NMR Spectroscopy quantification->nmr For soluble polymers ea Elemental Analysis quantification->ea For all polymers titration Titration quantification->titration Cost-effective option final_ds Final DS Determination comparison->final_ds end end final_ds->end Validated Product nmr->comparison ea->comparison titration->comparison

Caption: Workflow for the validation of this compound substitution on a polymer backbone.

This guide provides a framework for selecting and implementing the most appropriate method for determining the degree of substitution of this compound on polymer backbones. For optimal results, it is often recommended to use at least two different methods to cross-validate the findings.

References

A Comparative Guide to the Quantitative Analysis of Undecylamine in Complex Mixtures by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of undecylamine in complex mixtures against alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is supported by experimental data from existing literature to aid in method selection and development.

Quantitative Performance Comparison

The selection of an analytical method for this compound quantification depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the typical performance characteristics of HPLC, GC-MS, and LC-MS/MS for the analysis of long-chain primary amines like this compound.

ParameterHPLC with UV/Fluorescence DetectionGC-MSLC-MS/MS
Limit of Detection (LOD) 0.8 - 20 ng/mL[1]0.04 - 0.4 µg/mL~0.1 ng/mL
Limit of Quantification (LOQ) 0.2 - 5 µg/mL[1]0.16 - 1.7 µg/mL[2]~0.5 ng/mL
**Linearity (R²) **> 0.995[1]> 0.99> 0.99
Accuracy (% Recovery) 85 - 105%[1]70 - 120%90 - 110%
Precision (%RSD) < 15%< 20%< 15%
Throughput ModerateModerate to HighHigh
Matrix Effect Can be significant, often requires extensive sample cleanup.Less prone to ion suppression than LC-MS, but matrix can affect peak shape.Prone to ion suppression/enhancement, requires careful method development and internal standards.
Specificity Moderate to high, dependent on chromatography and detector.High, based on retention time and mass spectrum.Very high, based on precursor/product ion transitions.

Experimental Protocols

Primary Method: HPLC with Pre-Column Derivatization and Fluorescence Detection

This method is suitable for the sensitive quantification of this compound in various complex matrices. Since this compound lacks a strong chromophore, a derivatization step is necessary to enable sensitive detection. 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is a common derivatizing agent for primary amines, yielding a highly fluorescent derivative.

1. Sample Preparation (from a biological matrix, e.g., plasma)

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for the derivatization step.

2. Pre-Column Derivatization with FMOC-Cl

  • Buffering: To 50 µL of the supernatant, add 50 µL of borate buffer (0.1 M, pH 9.0).

  • Derivatization Reaction: Add 100 µL of FMOC-Cl solution (1 mg/mL in acetonitrile).

  • Incubation: Vortex the mixture and incubate at 60°C for 20 minutes in a water bath.

  • Reaction Quenching: Add 50 µL of glycine solution (0.1 M) to quench the excess FMOC-Cl. Vortex for 1 minute.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.

3. HPLC-FLD Conditions

  • HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 60% B

    • 2-10 min: 60% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 60% B

    • 12.1-15 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Fluorescence Detector Wavelengths: Excitation at 265 nm, Emission at 315 nm.

4. Quantification

  • A calibration curve is constructed by preparing a series of this compound standards of known concentrations, derivatizing them, and analyzing them under the same HPLC conditions. The peak area of the this compound-FMOC derivative is plotted against the concentration. The concentration of this compound in the unknown samples is then determined from this calibration curve.

Methodology and Workflow Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound and the logical relationship for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Complex Mixture (e.g., Plasma) ProteinPrecipitation Protein Precipitation (Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant AddBuffer Add Borate Buffer Supernatant->AddBuffer AddFMOC Add FMOC-Cl AddBuffer->AddFMOC Incubate Incubate (60°C) AddFMOC->Incubate Quench Quench Reaction (Glycine) Incubate->Quench Filter Filter Sample Quench->Filter HPLC HPLC-FLD Analysis Filter->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: Experimental workflow for the HPLC-FLD analysis of this compound.

Method_Selection Start Start: Need to Quantify this compound Sensitivity High Sensitivity Required? Start->Sensitivity Specificity High Specificity Required? Sensitivity->Specificity Yes HPLC HPLC-FLD Sensitivity->HPLC No GCMS GC-MS Specificity->GCMS No LCMSMS LC-MS/MS Specificity->LCMSMS Yes

Caption: Decision logic for selecting an analytical method for this compound.

References

A Comparative Review of Long-Chain Alkylamines in Nanotechnology Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Long-chain alkylamines are indispensable surfactants and capping agents in the synthesis and functionalization of nanoparticles, playing a pivotal role in controlling their size, shape, stability, and surface chemistry. Their amphiphilic nature, with a hydrophilic amine head and a hydrophobic alkyl tail, allows for versatile applications in nanotechnology, ranging from the fabrication of highly monodisperse quantum dots and metallic nanoparticles to the development of sophisticated drug and gene delivery systems. This guide provides a comparative review of the performance of various long-chain alkylamines in these applications, supported by experimental data and detailed protocols to aid researchers in selecting the optimal alkylamine for their specific needs.

Impact on Nanoparticle Synthesis and Properties

The choice of long-chain alkylamine significantly influences the physicochemical properties of the resulting nanoparticles. The length of the alkyl chain, in particular, is a critical parameter that dictates the reaction kinetics and the final characteristics of the nanomaterials.

Nanoparticle Size and Morphology

Experimental evidence consistently demonstrates a strong correlation between the alkyl chain length of the amine and the resulting nanoparticle size. In the synthesis of quantum dots (QDs), for instance, shorter-chain alkylamines like octylamine (C8) tend to yield larger nanocrystals compared to their longer-chain counterparts such as dodecylamine (C12) and octadecylamine (C18). This is attributed to the lower capping capacity and faster reaction kinetics associated with shorter chains, which allows for more significant particle growth.[1] Conversely, longer-chain alkylamines provide a more robust capping layer, leading to the formation of smaller, more monodisperse QDs.[1]

A similar trend is observed in the synthesis of metallic nanoparticles. For example, in the preparation of gold nanoparticles, oleylamine (an unsaturated C18 amine) has been shown to provide superior size control compared to the saturated octadecylamine, resulting in smaller and more uniform nanoparticles. This difference is attributed to the stronger coordination of the double bond in oleylamine to the gold surface, leading to a more stable complex and slower, more controlled growth.

The following table summarizes the effect of different long-chain alkylamines on the size and photoluminescence properties of InP/ZnS quantum dots.

AlkylamineChain LengthAverage Nanoparticle Size (nm)Photoluminescence (PL) Emission Peak (nm)Full Width at Half Maximum (FWHM) (nm)
OctylamineC8LargerRed-shifted~75
DodecylamineC12IntermediateIntermediate~109
OleylamineC18 (unsaturated)SmallerBlue-shifted~113

Data compiled from studies on the synthesis of InP/ZnS quantum dots, indicating that shorter alkyl chains lead to larger nanoparticles with a red-shifted emission, while longer chains result in smaller nanoparticles with a blue-shifted emission and a broader size distribution.[1]

Nanoparticle Stability

The stability of colloidal nanoparticles is crucial for their application. Long-chain alkylamines contribute to stability through steric hindrance provided by their alkyl chains, preventing nanoparticle aggregation. Generally, longer alkyl chains offer better steric stabilization. This is particularly evident in the context of perovskite nanocrystals, where the choice of alkylamine ligand is critical for their long-term stability and photoluminescence quantum yield (PLQY). While a variety of alkylamines can be used in their synthesis, maintaining colloidal stability often requires the addition of a small amount of both an organic acid and an amine to maintain the acid-base equilibrium.[2]

Applications in Drug and Gene Delivery

The surface functionalization of nanoparticles with long-chain alkylamines is a key strategy in the design of effective drug and gene delivery vehicles. The amine groups can be protonated to impart a positive surface charge, facilitating interaction with negatively charged cell membranes and nucleic acids.

Gene Delivery

In the realm of gene therapy, cationic liposomes and lipid nanoparticles (LNPs) are widely used as non-viral vectors for the delivery of nucleic acids like siRNA and mRNA. The structure of the cationic lipid, including the length of its hydrophobic alkyl chains, significantly impacts transfection efficiency. For instance, studies on lipidoid nanoparticles for siRNA delivery have shown that specific alkyl chain configurations are necessary for potent gene silencing.

The following diagram illustrates a general workflow for evaluating the in vivo gene editing efficiency of lipid nanoparticle-delivered base editors using a luciferase reporter mouse model.[3]

G cluster_LNP Lipid Nanoparticle Formulation LNP Lipid Nanoparticle (LNP) (e.g., ALC-0315 or MC3) Mouse LumA Reporter Mouse (R387X mutation in luciferase gene) LNP->Mouse Intravenous Injection ABE_mRNA ABE mRNA ABE_mRNA->LNP encapsulated with gRNA gRNA gRNA->LNP encapsulated with Imaging Whole-body Bioluminescence Imaging (IVIS) Mouse->Imaging Monitor Luminescence (up to 4 months) TissueAssay Tissue Luciferase Assay (Liver, Lung, Spleen, Muscle) Mouse->TissueAssay Organ Collection (after sacrifice) Sequencing Sanger Sequencing (Genomic DNA from Liver) TissueAssay->Sequencing

Workflow for in vivo evaluation of LNP-mediated gene editing.
Drug Delivery

Cytotoxicity

A critical consideration for any nanomaterial intended for biomedical applications is its potential cytotoxicity. The surface chemistry of nanoparticles is a major determinant of their interaction with cells and, consequently, their toxicity. While fatty amines are generally considered to have low toxicity, the introduction of positive charges through protonation of the amine groups can lead to increased cytotoxicity. It is therefore essential to carefully evaluate the biocompatibility of alkylamine-functionalized nanoparticles. Studies comparing the cytotoxicity of nanoparticles on different cell lines, such as HeLa (cervical cancer) and HEK-293 (human embryonic kidney), are crucial for assessing their therapeutic potential. For example, some studies have reported IC50 values for various nanoparticles on these cell lines, but a systematic comparison based on the chain length of the alkylamine coating is an area that requires further investigation.

Experimental Protocols

Reproducible and well-defined experimental protocols are fundamental to advancing nanotechnology research. Below are generalized protocols for the synthesis and functionalization of common nanoparticles with long-chain alkylamines.

General Protocol for the Synthesis of Iron Oxide Nanoparticles with Dodecylamine

This protocol describes a one-step aqueous synthesis of iron oxide nanoparticles using dodecylamine (DDA) as both a reducing and capping agent.

Materials:

  • Ferrous chloride (FeCl₂)

  • Dodecylamine (DDA)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of FeCl₂.

  • Prepare a solution of DDA in a suitable solvent (e.g., ethanol).

  • Under vigorous stirring, add the DDA solution to the FeCl₂ solution. The molar ratio of DDA to FeCl₂ can be varied to control the nanoparticle size.

  • The reaction mixture is then heated to a specific temperature (e.g., 80°C) and maintained for a set period to allow for nanoparticle formation.

  • The resulting nanoparticles are then purified by centrifugation and washed multiple times with ethanol and water to remove excess reactants.

  • The purified nanoparticles can be redispersed in an aqueous solution for further characterization and use.

The following diagram outlines the key steps in the synthesis and surface functionalization of iron oxide nanoparticles.

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization (Ligand Exchange) S1 Dissolve Iron Salts (e.g., FeCl2 and FeCl3) in solvent S2 Add Alkylamine (e.g., Dodecylamine) S1->S2 S3 Heat and Stir S2->S3 S4 Purify Nanoparticles (Centrifugation and Washing) S3->S4 F1 Disperse Nanoparticles in a suitable solvent S4->F1 F2 Add new ligand with higher affinity (e.g., PEGylated ligand) F1->F2 F3 Incubate and Purify F2->F3

Synthesis and functionalization of iron oxide nanoparticles.
General Protocol for Surface Functionalization of Gold Nanoparticles

This protocol outlines a ligand exchange method to functionalize citrate-capped gold nanoparticles with a long-chain alkylamine.

Materials:

  • Citrate-capped gold nanoparticle solution

  • Long-chain alkylamine (e.g., Octadecylamine)

  • Ethanol

  • Toluene

Procedure:

  • To the aqueous solution of citrate-capped gold nanoparticles, add an ethanolic solution of the desired long-chain alkylamine.

  • The mixture is stirred for an extended period (e.g., 12-24 hours) to allow for the ligand exchange to occur, where the alkylamine displaces the citrate on the gold nanoparticle surface.

  • After the reaction, a nonpolar solvent like toluene is added to extract the now hydrophobic, alkylamine-capped gold nanoparticles from the aqueous phase.

  • The organic phase containing the functionalized nanoparticles is separated, and the nanoparticles can be further purified by precipitation with a non-solvent like ethanol followed by centrifugation.

Conclusion

Long-chain alkylamines are versatile and powerful tools in the field of nanotechnology. The length of the alkyl chain is a key determinant of the resulting nanoparticle properties, including size, stability, and optical characteristics. In biomedical applications, the choice of alkylamine can significantly impact the efficiency of drug and gene delivery systems and their biocompatibility. The provided data and protocols offer a starting point for researchers to explore the vast potential of these molecules in their own work. Further systematic studies directly comparing a wider range of alkylamines across various nanoparticle platforms and applications will be invaluable for the rational design of next-generation nanomaterials.

References

Safety Operating Guide

Personal protective equipment for handling Undecylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Undecylamine in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

I. This compound: Key Safety Information

This compound is a chemical compound that presents several significant hazards. It is crucial to handle this substance with appropriate care and personal protective equipment.

Hazard Summary:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Corrosivity: Causes severe skin burns and eye damage.[1][2]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]

A related compound, N,N-dimethyl this compound N-oxide, is known to cause skin and eye irritation and may cause respiratory irritation.

II. Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Chemical Formula C₁₁H₂₅N
Molecular Weight 171.32 g/mol
CAS Number 7307-55-3
Appearance Liquid
Melting Point 15-17 °C
Boiling Point 106-107 °C at 8 mmHg
Density 0.796 g/mL at 25 °C
Flash Point 92 °C (197.6 °F) - closed cup
Occupational Exposure Limits Not established by OSHA, NIOSH, or ACGIH. Handle with caution and minimize exposure.

III. Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, a comprehensive PPE plan is mandatory. The following equipment should be worn at all times when handling this chemical.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Prevents skin contact that can lead to severe burns.
Body Protection A chemical-resistant lab coat or apron worn over appropriate street clothing. Long pants and closed-toe shoes are required.Protects skin from accidental splashes and contamination.
Respiratory Protection A NIOSH-approved respirator with a type ABEK (EN14387) filter should be used, especially when working in poorly ventilated areas or when there is a risk of generating aerosols or vapors.Prevents inhalation of harmful vapors that can cause respiratory irritation.

IV. Experimental Protocols: Safe Handling and Operations

Adherence to the following procedural steps is essential for the safe handling of this compound in a laboratory setting.

A. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.

B. Handling Procedures:

  • Preparation: Before handling, review the Safety Data Sheet (SDS) for this compound. Ensure all necessary PPE is available and in good condition.

  • Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing or creating aerosols. Use appropriate tools such as a pipette or a graduated cylinder.

  • Heating: Avoid heating this compound unless specifically required by a validated protocol. If heating is necessary, do so in a controlled manner within a fume hood.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

V. Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

A. Waste Collection:

  • Segregation: Collect all this compound waste, including contaminated materials like gloves and paper towels, in a designated and clearly labeled hazardous waste container.

  • Containerization: Use a chemically resistant and sealable container for waste collection. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

B. Disposal Procedure:

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Prohibited Actions: Do not dispose of this compound down the drain or in regular trash.

VI. Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

A. First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

B. Spill Response Workflow:

The following diagram outlines the procedural flow for responding to an this compound spill.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size and Risk evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use absorbent pads/sand) ppe->contain neutralize Neutralize if Safe (Follow institutional guidelines) contain->neutralize cleanup Clean Up Residue with Absorbent Material neutralize->cleanup decontaminate Decontaminate the Area and Equipment cleanup->decontaminate dispose Package and Label Waste for Disposal decontaminate->dispose report Report the Incident to EHS dispose->report end Spill Response Complete report->end

Caption: Workflow for handling an this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.